molecular formula C9H10FNO2 B556548 4-fluoro-L-phenylalanine CAS No. 1132-68-9

4-fluoro-L-phenylalanine

货号: B556548
CAS 编号: 1132-68-9
分子量: 183.18 g/mol
InChI 键: XWHHYOYVRVGJJY-QMMMGPOBSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

4-fluorophenyl-L-alanine is a L-phenylalanine derivative that is L-phenylalanine in which the hydrogen at position 4 on the benzene ring is replaced by a fluoro group. It is a 4-fluorophenylalanine, a L-phenylalanine derivative and a non-proteinogenic L-alpha-amino acid.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-3-(4-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWHHYOYVRVGJJY-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201017098
Record name 4-Fluoro-L-phenylalanine
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Molecular Weight

183.18 g/mol
Source PubChem
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CAS No.

1132-68-9, 51-65-0
Record name 4-Fluoro-L-phenylalanine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 4-Fluorophenylalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenylalanine, 4-fluoro-
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Record name 4-Fluoro-L-phenylalanine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-FLUOROPHENYLALANINE
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

4-fluoro-L-phenylalanine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 4-fluoro-L-phenylalanine: Chemical Properties and Structure

Abstract

This compound (4F-Phe) is a non-proteinogenic amino acid that has garnered significant attention in biochemical research, drug development, and protein engineering.[1][2] As a derivative of L-phenylalanine, it features a fluorine atom at the para-position of the phenyl ring.[3][4] This single atomic substitution imparts unique chemical and physical properties that researchers leverage to enhance the stability, binding affinity, and biological activity of peptides and proteins.[1] Furthermore, the presence of the 19F isotope makes it a powerful probe for Nuclear Magnetic Resonance (NMR) studies of protein structure and function.[2][5] This guide provides a comprehensive overview of the chemical properties, structure, and applications of this compound for researchers, scientists, and drug development professionals.

Chemical Structure and Identifiers

This compound is structurally analogous to the natural amino acid L-phenylalanine, with the key difference being the substitution of a hydrogen atom with a fluorine atom at the 4-position of the benzene (B151609) ring.[3] This substitution introduces minimal steric hindrance while significantly altering the electronic properties of the aromatic ring.

IUPAC Name: (2S)-2-amino-3-(4-fluorophenyl)propanoic acid.[3]

Chemical Structure:

  • SMILES: C1=CC(=CC=C1C--INVALID-LINK--O)N)F[3]

  • InChI: InChI=1S/C9H10FNO2/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1[3]

  • InChIKey: XWHHYOYVRVGJJY-QMMMGPOBSA-N[3]

A summary of its key identifiers is presented in Table 1.

Table 1: Identifiers for this compound

IdentifierValueReference(s)
CAS Number1132-68-9[1][2][3]
PubChem CID716312[3]
Molecular FormulaC9H10FNO2[1][2]
Molecular Weight183.18 g/mol [2][3][4]
Synonymsp-Fluoro-L-phenylalanine, L-4-Fluorophenylalanine, H-Phe(4-F)-OH[1][2][3]

Physicochemical Properties

The introduction of fluorine significantly influences the physicochemical properties of the amino acid. These properties are crucial for its application in peptide synthesis and protein engineering. A compilation of these properties is detailed in Table 2.

Table 2: Physicochemical Properties of this compound

PropertyValueReference(s)
Physical State White to off-white powder or crystalline solid[1][4][6]
Melting Point 211-255 °C (decomposes)[1][6][7]
Solubility - In water: Slightly soluble to insoluble - In PBS (pH 7.2): 5 mg/mL - In 0.5M HCl: 50 mg/mL - In Organic Solvents: Soluble in DMSO, Acetone[2][7][8][9][10]
Optical Rotation -23.0° to -27.0° (c=1, H2O)[7][11][12]
pKa (Predicted) 2.20 ± 0.10[7]
LogP (Computed) -1.9 (XLogP3)[3][4]

Biological Activity and Key Applications

This compound is a versatile tool in chemical biology and drug discovery. Its primary biological effect is as a phenylalanine antagonist, which can lead to the inhibition of protein synthesis.[2][9] Researchers have harnessed its unique properties for several key applications.

  • Drug Development: It serves as a critical building block in the synthesis of novel peptide-based drugs.[1] Its incorporation can enhance binding affinities, improve metabolic stability, and alter the pharmacokinetic profiles of therapeutic peptides.[1] For example, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 value of 11.8 µM.[2][10]

  • Protein Engineering: Scientists substitute native phenylalanine residues with 4F-Phe to probe protein structure and function. The fluorinated analog can enhance protein stability and modulate enzyme activity, providing valuable insights into protein mechanics.[1]

  • 19F NMR Spectroscopy: The fluorine atom provides a sensitive NMR handle (19F) that is absent in natural proteins. This allows for high-resolution studies of protein folding, dynamics, and interactions.[13] It has been effectively used to determine the site-specific solvent accessibility of residues within polypeptides.[2][10]

  • Radiolabeling: The fluorine atom allows for the incorporation of the 18F radioisotope, a positron emitter widely used in Positron Emission Tomography (PET) imaging for medical diagnostics.[1][14]

G cluster_core Core Compound cluster_applications Primary Research Applications cluster_outcomes Scientific & Therapeutic Outcomes A This compound B Drug Development A->B Building Block C Protein Engineering A->C Amino Acid Substitute D Radiolabeling & Imaging A->D ¹⁸F Isotope Carrier E Enhanced Peptide Stability & Binding Affinity B->E F Analysis of Protein Structure, Function & Dynamics (¹⁹F NMR) C->F G Tumor Imaging (PET with ¹⁸F) D->G

Caption: Key applications and outcomes of this compound research.

Experimental Protocols

General Synthesis and Purification

Multiple synthetic routes to this compound have been reported, often starting from fluorinated benzaldehyde (B42025) derivatives. A common strategy involves the asymmetric hydrogenation of an α-amido cinnamic acid intermediate.[14]

G A Start: 4-Fluorobenzaldehyde (B137897) + N-acetylglycine B Intermediate Formation: Azlactone Synthesis A->B C Key Step: Asymmetric Hydrogenation (e.g., with Chiral Catalyst) B->C D Final Steps: Acid Hydrolysis & Deprotection C->D E Purification: Recrystallization (aq. EtOH) D->E F Product: Pure this compound E->F

Caption: Generalized workflow for the chemical synthesis of this compound.

Methodology:

  • Intermediate Synthesis: 4-fluorobenzaldehyde is reacted with N-acetylglycine to form the corresponding azalactone intermediate.

  • Asymmetric Hydrogenation: The intermediate undergoes transition-metal-catalyzed asymmetric hydrogenation using a chiral ligand (e.g., ferrocene-based Me-BoPhoz) to establish the L-stereochemistry with high enantiomeric excess.[14]

  • Hydrolysis: The resulting N-acetyl-L-phenylalanine derivative is subjected to acid hydrolysis to remove the acetyl protecting group.

  • Purification: The final product is purified by recrystallization from a solvent system such as aqueous ethanol (B145695) to yield high-purity crystals.[7]

Protocol for 19F NMR Analysis of Proteins

Incorporating 4F-Phe into a protein allows for detailed structural analysis using 19F NMR.

G A Protein Expression: Grow host cells (e.g., E. coli) in minimal media supplemented with this compound. B Protein Purification: Isolate and purify the ¹⁹F-labeled protein using standard chromatography techniques. A->B C NMR Sample Preparation: Prepare a concentrated, stable solution of the labeled protein in an appropriate NMR buffer. B->C D Data Acquisition: Acquire 1D or 2D ¹⁹F NMR spectra on a high-field NMR spectrometer. C->D E Spectral Analysis: Analyze chemical shifts, line widths, and relaxation properties of the ¹⁹F signals. D->E F Structural Insights: Correlate NMR data to determine solvent accessibility, ligand binding, or conformational changes. E->F

Caption: Experimental workflow for protein analysis using ¹⁹F NMR with 4F-Phe.

Methodology:

  • Protein Expression: The target protein is overexpressed in an auxotrophic host strain or using a minimal medium where native phenylalanine is replaced by this compound.[13]

  • Purification: The 19F-labeled protein is purified to homogeneity using methods like affinity and size-exclusion chromatography.

  • NMR Spectroscopy: A concentrated sample of the purified protein is prepared in a suitable buffer. 19F NMR spectra are recorded.

  • Data Analysis: The chemical shift of the 19F signal is highly sensitive to its local environment. Changes in the chemical shift upon addition of a ligand or denaturant can be used to map binding sites or assess solvent accessibility at the labeled position.[2][5]

Safety and Handling

According to GHS classifications, this compound may be harmful if swallowed, inhaled, or in contact with skin, and may cause skin and eye irritation.[3][15]

  • Handling: Standard laboratory procedures should be followed, including the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[6] Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust.[6]

  • Storage: The compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light.[1][6][7]

  • Stability: It is stable under normal storage conditions but is incompatible with strong oxidizing agents.[6][16]

Conclusion

This compound is a powerful and versatile tool for chemical biologists, medicinal chemists, and structural biologists. Its unique properties, conferred by the strategic placement of a fluorine atom, enable advanced applications in drug design, protein engineering, and biophysical analysis. The continued exploration of this and other fluorinated amino acids promises to further expand the capabilities of peptide and protein science.

References

Synthesis and purification of 4-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 4-fluoro-L-phenylalanine

For researchers, scientists, and professionals in drug development, the incorporation of fluorinated amino acids into peptides and other pharmaceuticals is a critical strategy for enhancing metabolic stability, binding affinity, and overall efficacy.[1][2] this compound, a non-proteinogenic amino acid, serves as a vital building block in this context.[2][3] Its applications range from protein engineering and enzyme activity modulation to the development of novel therapeutics for cancer and neurological disorders.[2]

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of this compound, with a focus on asymmetric chemical synthesis and enzymatic routes. Detailed experimental protocols, comparative data, and process workflows are presented to assist researchers in selecting and implementing the most suitable methods for their applications.

Synthetic Methodologies

The synthesis of enantiomerically pure this compound is paramount for its biological applications. Several strategies have been developed, broadly categorized into chemical and enzymatic methods.

Asymmetric Phase-Transfer Catalysis (PTC)

Asymmetric phase-transfer catalysis is a powerful method for the enantioselective synthesis of α-amino acids.[4] This approach typically involves the alkylation of a glycine-derived Schiff base using a chiral catalyst, often derived from cinchona alkaloids.[5][6] The key advantages of this method include mild reaction conditions, operational simplicity, and the avoidance of heavy metal catalysts.[5]

A common strategy employs the alkylation of a tert-butyl glycinate-benzophenone Schiff base with 4-fluorobenzyl bromide in the presence of a chiral phase-transfer catalyst. Subsequent hydrolysis of the Schiff base and ester protecting groups yields the final amino acid.

Experimental Protocol: Asymmetric PTC Alkylation and Hydrolysis

This protocol is adapted from methodologies described for similar unnatural amino acids.[5]

Step 1: Asymmetric Alkylation

  • A reactor is charged with tert-butyl glycinate-benzophenone Schiff base (1.0 eq) and 4-fluorobenzyl bromide (1.2 eq).

  • Toluene is added as the solvent.

  • The mixture is stirred, and a chiral cinchona alkaloid-derived catalyst (e.g., O'Donnell or Lygo-type catalyst, ~1-10 mol%) is added.[4]

  • An aqueous solution of a base (e.g., 50% KOH) is added slowly while maintaining the reaction temperature at or below 25 °C.

  • The reaction is stirred vigorously for several hours until completion, monitored by HPLC.

  • Upon completion, the layers are separated. The organic layer is washed with water and brine, then dried over sodium sulfate.

  • The solvent is removed under reduced pressure to yield the crude protected product.

Step 2: Hydrolysis

  • The crude product from Step 1 is dissolved in a suitable solvent (e.g., MTBE).

  • An aqueous solution of a strong acid (e.g., concentrated hydrochloric acid) is added.[5]

  • The mixture is heated to reflux for 3-4 hours to facilitate the hydrolysis of both the imine and the tert-butyl ester.[5]

  • After cooling to room temperature, the aqueous layer is washed with an organic solvent (e.g., MTBE) to remove organic impurities like benzophenone.[5]

  • The aqueous layer, containing the HCl salt of this compound, can be concentrated or used directly for purification.

Logical Workflow for Asymmetric Phase-Transfer Catalysis

G cluster_alkylation Step 1: Asymmetric Alkylation cluster_hydrolysis Step 2: Hydrolysis reagents Schiff Base + 4-Fluorobenzyl Bromide + Chiral Catalyst + Base in Toluene/H2O reaction Phase-Transfer Reaction (Vigorous Stirring, <25°C) reagents->reaction 1. Mix workup Separation & Organic Wash reaction->workup 2. Quench product1 Crude Protected 4-F-Phe workup->product1 3. Evaporate hydro_reagents Crude Product + Conc. HCl(aq) product1->hydro_reagents Proceed to Hydrolysis hydro_reaction Heat to Reflux (3-4h) hydro_reagents->hydro_reaction 4. Add Acid hydro_workup Aqueous Wash with MTBE hydro_reaction->hydro_workup 5. Cool & Wash product2 Aqueous Solution of This compound • HCl hydro_workup->product2 6. Isolate Aqueous Layer

Workflow for the synthesis of this compound via PTC.
Enzymatic Synthesis

Enzymatic methods offer high stereoselectivity, mild reaction conditions, and reduced environmental impact compared to many chemical routes.[7] Phenylalanine ammonia (B1221849) lyases (PALs) are particularly effective for this transformation.[8] PALs catalyze the reversible addition of ammonia to the double bond of a cinnamic acid derivative.[8] By using high concentrations of ammonia, the equilibrium can be shifted towards the synthesis of the corresponding L-phenylalanine analog.[8]

Experimental Protocol: PAL-Catalyzed Asymmetric Amination

This protocol is based on general procedures for PAL-catalyzed reactions.[8]

  • Reaction Setup: A buffered aqueous solution (e.g., bicarbonate buffer, pH 9) is prepared.

  • 4-fluoro-cinnamic acid (substrate) is added to the buffer to a final concentration of 10-50 mM.

  • A high concentration of an ammonia source (e.g., 5 M ammonium (B1175870) carbamate (B1207046) or ammonium carbonate) is added to the solution.[8] This is critical for driving the reaction equilibrium towards amination.

  • The reaction is initiated by adding the Phenylalanine Ammonia Lyase (PAL) enzyme (e.g., 1 mg/mL). The enzyme can be used in a free or immobilized form. Immobilization allows for easier catalyst recovery and reuse.[8]

  • The reaction mixture is incubated at a controlled temperature (e.g., 37°C) with gentle agitation.

  • Monitoring and Work-up: The reaction progress is monitored by HPLC by measuring the depletion of the substrate.

  • Once the reaction reaches equilibrium or the desired conversion, the enzyme is removed (either by filtration if immobilized or by protein precipitation).

  • The product is then isolated from the reaction mixture using purification techniques such as ion-exchange chromatography.

Data Presentation: Comparison of Synthetic Methods

MethodKey ReagentsTypical YieldEnantiomeric Excess (ee)Key AdvantagesKey Challenges
Asymmetric PTC Glycine Schiff base, 4-fluorobenzyl bromide, Chiral catalyst40-85%[4][5]>95%[4]Scalable, mild conditions, no metals[5]Requires multi-step process (protection/deprotection)
Enzymatic (PAL) 4-fluoro-cinnamic acid, Ammonia source, PAL enzymeVariable (up to 90% conversion)[8]>99%[1]High enantioselectivity, green chemistry[7]Reaction equilibrium can limit complete conversion[8]
Azalactone Method 4-fluorobenzaldehyde, N-acetylglycine, Chiral hydrogenation catalystGood to high[1]>94%[1]Well-established routeRequires transition-metal catalyzed hydrogenation step[1]

Workflow for Enzymatic Synthesis using PAL

G cluster_synthesis Enzymatic Amination cluster_purification Downstream Processing reagents 4-Fluoro-cinnamic Acid + High Conc. NH3 (e.g., 5M Ammonium Carbamate, pH 9) enzyme_add Add PAL Enzyme (Free or Immobilized) reagents->enzyme_add 1. Prepare Substrate incubation Incubate at 37°C enzyme_add->incubation 2. Initiate Reaction monitoring Monitor by HPLC incubation->monitoring 3. Control Time product1 Reaction Mixture with This compound monitoring->product1 4. Stop Reaction enzyme_removal Remove Enzyme (Filtration/Precipitation) product1->enzyme_removal Proceed to Purification purification Ion-Exchange Chromatography enzyme_removal->purification 5. Clarify final_product Pure this compound purification->final_product 6. Isolate & Dry

Workflow for the enzymatic synthesis and purification of this compound.

Purification of this compound

Achieving high purity (≥99%) is critical for drug development applications.[2] The choice of purification method depends on the preceding synthetic route and the nature of the impurities.

Recrystallization

Recrystallization is a common and effective method for purifying the final product, especially after chemical synthesis routes that yield the amino acid as a salt.[9]

Experimental Protocol: Recrystallization

This protocol is a standard procedure for amino acid purification.[9]

  • The crude this compound HCl salt is dissolved in a minimum amount of hot deionized water.

  • A co-solvent, typically a water-miscible organic solvent like ethanol (B145695) or isopropanol, is slowly added to the hot solution until slight turbidity persists.[9]

  • The solution is allowed to cool slowly to room temperature, followed by further cooling in an ice bath (0-4°C) to maximize crystal formation.

  • The resulting crystals are collected by vacuum filtration.

  • The crystals are washed with a small amount of the cold solvent mixture and then with a non-polar solvent (e.g., diethyl ether) to aid drying.

  • The purified crystals are dried under vacuum to a constant weight. Purity is confirmed by HPLC and NMR.

Ion-Exchange Chromatography

For purification following enzymatic synthesis or to remove charged impurities, ion-exchange chromatography is highly effective. As an amphoteric molecule, this compound can be purified using either cation or anion exchange resins, depending on the pH and the charge of the major impurities.

Experimental Protocol: Cation-Exchange Chromatography

  • A strong cation exchange column (e.g., Dowex 50) is packed and equilibrated with a low pH buffer (e.g., 0.1 M HCl).

  • The crude reaction mixture, adjusted to a low pH (~1-2) to ensure the amino acid is protonated (net positive charge), is loaded onto the column.

  • The column is washed with the equilibration buffer to remove anionic and neutral impurities.

  • The bound this compound is eluted from the column using a buffer with a high salt concentration or, more commonly, a basic solution (e.g., 2 M NH₄OH).

  • Fractions are collected and analyzed (e.g., by TLC or HPLC).

  • Fractions containing the pure product are pooled, and the solvent is removed under reduced pressure to yield the purified amino acid.

Data Presentation: Purification Method Overview

MethodPrincipleTypical PurityAdvantagesDisadvantages
Recrystallization Differential solubility in a solvent system>99%Cost-effective, scalable, removes non-polar impuritiesYield loss in mother liquor, may not remove structurally similar impurities
Ion-Exchange Separation based on net charge>99.5%High resolution, effective for removing charged impurities and saltsRequires specific equipment, can be more time-consuming and costly

References

A Technical Guide to High-Purity 4-Fluoro-L-Phenylalanine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of Commercial Sourcing, Quality Control, and Key Research Applications

This technical guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the procurement and application of high-purity 4-fluoro-L-phenylalanine. This non-proteinogenic amino acid is a critical building block in peptide synthesis and a valuable tool in protein engineering and drug discovery. Its unique fluorine substitution offers enhanced metabolic stability, altered receptor-binding affinities, and serves as a sensitive probe for NMR studies.

Commercial Suppliers and Product Specifications

The selection of a reliable supplier for high-purity this compound is paramount for the success of research and development projects. Purity, particularly enantiomeric purity, is a critical quality attribute that directly impacts experimental outcomes. Below is a summary of prominent commercial suppliers and their typical product specifications. It is crucial to consult the supplier's Certificate of Analysis (CoA) for lot-specific data.

SupplierProduct NameCatalog Number (Example)Stated PurityAnalytical Methods
Chem-Impex This compound06631≥99%HPLC, Chiral HPLC
Cayman Chemical This compound15993≥98%Not specified
Thermo Scientific Chemicals This compound, 98+%L19934≥98%Not specified
Sigma-Aldrich L-Fmoc-4-fluorophenylalanine798215Not specifiedNot specified
Creative Peptides This compoundCPL-000123Not specifiedNot specified

Note: This table is not exhaustive and represents a snapshot of available information. Researchers should always verify specifications with the supplier.

A robust quality control workflow is essential when purchasing and utilizing high-purity amino acids. The following diagram illustrates a typical process for qualifying a new supplier and incoming material.

G cluster_0 Supplier & Material Qualification Workflow A Identify Potential Suppliers B Request Product Specifications & CoA A->B C Evaluate Supplier Reputation & Certifications A->C D Place Trial Order B->D C->D E Incoming Material Inspection D->E F Perform In-House QC Testing (e.g., HPLC, Chiral HPLC, NMR) E->F G Compare Results with Supplier CoA F->G H Qualify Supplier & Material G->H Results Match J Reject & Contact Supplier G->J Discrepancy Found I Release for R&D Use H->I

Caption: A logical workflow for qualifying commercial suppliers of high-purity amino acids.

Key Experimental Protocols

The incorporation of this compound into peptides and proteins, and the assessment of its biological effects, require well-defined experimental protocols. Below are detailed methodologies for common applications.

Protocol 1: Incorporation of this compound into a Peptide using Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual Fmoc-based solid-phase synthesis of a model peptide containing a this compound residue.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-amino acids (including Fmoc-4-fluoro-L-phenylalanine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for 1 hour.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3 equivalents of the Fmoc-amino acid (e.g., Fmoc-4-fluoro-L-phenylalanine) and 3 equivalents of OxymaPure in DMF.

    • Add 3 equivalents of DIC to the amino acid solution and pre-activate for 5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture for 2 hours at room temperature.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

    • Once the coupling is complete (negative Kaiser test), drain the solution and wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat Synthesis Cycle: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

The following diagram illustrates the general workflow for solid-phase peptide synthesis.

G cluster_0 Solid-Phase Peptide Synthesis (SPPS) Workflow A Resin Swelling B Fmoc Deprotection A->B C Amino Acid Activation & Coupling B->C D Wash C->D E Repeat Cycle for Next Amino Acid D->E Incomplete Sequence F Final Fmoc Deprotection D->F Complete Sequence E->B G Cleavage from Resin F->G H Crude Peptide Precipitation G->H I Purification (RP-HPLC) H->I J Lyophilization & QC I->J

Caption: A generalized workflow for the synthesis of peptides using Fmoc-based SPPS.

Protocol 2: MCF-7 Breast Cancer Cell Growth Inhibition Assay

This protocol is adapted from studies showing the inhibitory effects of fluorinated amino acids on cancer cell lines.[1]

Materials:

  • MCF-7 human breast cancer cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • This compound (sterile, stock solution in PBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Trypsinize confluent cells, resuspend in fresh medium, and determine the cell concentration.

    • Seed the cells into 96-well plates at a density of 5,000 cells per well in 100 µL of medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 1 µM to 100 µM).

    • Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with PBS).

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the IC50 value (the concentration that inhibits cell growth by 50%) by plotting the percentage of viability against the log of the concentration.

Impact on Cellular Signaling Pathways

The incorporation of this compound can influence cellular signaling pathways. While direct studies on this compound are emerging, research on its parent amino acid, L-phenylalanine, has shown that elevated levels can impair insulin (B600854) signaling. This occurs through the modification of the insulin receptor beta (IRβ), which in turn inhibits the downstream phosphorylation cascade required for glucose uptake. Given the structural similarity, it is plausible that this compound could have similar or modulated effects on this pathway.

The following diagram illustrates the key steps in the insulin signaling pathway and the potential point of interference by elevated levels of phenylalanine.

G cluster_0 Potential Impact of Phenylalanine on Insulin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 Phosphorylation IR->IRS1 Activates Phe High Phenylalanine (or this compound) IR_beta IRβ Modification Phe->IR_beta Induces IR_beta->IRS1 Inhibits PI3K PI3K Activation IRS1->PI3K AKT Akt Phosphorylation PI3K->AKT GLUT4 GLUT4 Translocation AKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: A simplified diagram of the insulin signaling pathway and the inhibitory effect of high phenylalanine levels.

References

4-fluoro-L-phenylalanine CAS number and safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-fluoro-L-phenylalanine, a non-proteinogenic amino acid of significant interest in pharmaceutical research and biotechnology. This document details its chemical identity, safety information, experimental applications, and biological activity, with a focus on its role as a tool in cancer research and protein engineering.

Chemical Identity and Properties

This compound, also known as L-p-Fluorophenylalanine, is a derivative of the essential amino acid L-phenylalanine.[1][2] The substitution of a hydrogen atom with a fluorine atom at the para position of the phenyl ring imparts unique chemical and biological properties.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 1132-68-9[1][2][3]
Molecular Formula C₉H₁₀FNO₂[1][2][3][4]
Molecular Weight 183.18 g/mol [5]
IUPAC Name (2S)-2-amino-3-(4-fluorophenyl)propanoic acid[4]
Synonyms 4F-Phe, L-para-Fluorophenylalanine, p-Fluoro-L-phenylalanine, (S)-2-Amino-3-(4-fluorophenyl)propionic acid[1][2][3]

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Appearance White to off-white crystalline powder[2][4]
Melting Point 211-213 °C (decomposes)[2]
Solubility Soluble in PBS (pH 7.2) at 5 mg/mL[1][3]
Optical Rotation -23.0 to -27.0 deg (c=1, H₂O)
Purity ≥98%[1][3]

Safety and Handling

This compound is classified as an irritant and may be harmful if swallowed, in contact with skin, or inhaled.[6] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[5] Work should be conducted in a well-ventilated area to avoid dust formation.[5]

Table 3: GHS Hazard Information for this compound

Hazard StatementCodeClassification
Harmful if swallowedH302Acute toxicity, oral (Category 4)
Harmful in contact with skinH312Acute toxicity, dermal (Category 4)
Causes skin irritationH315Skin irritation (Category 2)
Causes serious eye irritationH319Eye irritation (Category 2)
Harmful if inhaledH332Acute toxicity, inhalation (Category 4)

Source: PubChem CID 716312. Note that GHS classifications may vary by supplier.

Biological Activity and Mechanism of Action

This compound is a phenylalanine antagonist that acts as an inhibitor of protein synthesis.[1][3][7] This property underlies its cytostatic and cytotoxic effects on cancer cells. It has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ value of 11.8 µM.[1][3]

The primary mechanism of its anti-cancer activity involves its transport into the cell and subsequent interference with protein synthesis. As an analog of L-phenylalanine, it is recognized and transported into cells by amino acid transporters, particularly the L-type amino acid transporter 1 (LAT1), which is often overexpressed in cancer cells.

cluster_extracellular Extracellular Space cluster_cell Cancer Cell 4F_L_Phe_ext This compound LAT1 LAT1 Transporter 4F_L_Phe_ext->LAT1 Uptake 4F_L_Phe_int This compound LAT1->4F_L_Phe_int Protein_Syn Protein Synthesis Machinery (Ribosomes, tRNA, etc.) 4F_L_Phe_int->Protein_Syn Interference as a Phenylalanine Antagonist Inhibition Inhibition of Protein Synthesis Protein_Syn->Inhibition Cell_Growth Inhibition of Cell Growth and Proliferation Inhibition->Cell_Growth

Mechanism of Action of this compound in Cancer Cells.

Experimental Protocols

Site-Specific Incorporation of this compound into Proteins for ¹⁹F-NMR Studies

This protocol is adapted from established methods for the in vivo incorporation of non-canonical amino acids into proteins expressed in E. coli. This technique is invaluable for studying protein structure and dynamics using ¹⁹F-NMR, as the fluorine atom provides a sensitive and specific spectroscopic probe.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) containing the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9) supplemented with necessary nutrients.

  • This compound.

  • Other essential amino acids (to supplement the minimal media).

  • IPTG (isopropyl β-D-1-thiogalactopyranoside) for induction.

Methodology:

  • Culture Preparation: Grow a starter culture of the E. coli expression strain overnight in a rich medium (e.g., LB).

  • Inoculation: Inoculate a larger volume of minimal media with the overnight culture.

  • Growth: Grow the cells at 37°C with shaking until they reach an OD₆₀₀ of 0.6-0.8.

  • Induction and Amino Acid Addition: Add this compound (e.g., to a final concentration of 50-100 mg/L) and supplement with other essential amino acids to prevent their synthesis from the added analog. Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).

  • Protein Expression: Reduce the temperature to 18-25°C and continue to express the protein overnight.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Protein Purification: Purify the labeled protein from the cell lysate using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

  • ¹⁹F-NMR Analysis: The purified protein containing this compound can then be analyzed by ¹⁹F-NMR spectroscopy to probe the local environment of the incorporated amino acid.

Start E. coli with Expression Plasmid Culture Overnight Culture in Rich Medium Start->Culture Inoculate Inoculate Minimal Media Culture->Inoculate Grow Grow to Mid-Log Phase (OD600 = 0.6-0.8) Inoculate->Grow Induce Add this compound & Induce with IPTG Grow->Induce Express Overnight Expression at Reduced Temperature Induce->Express Harvest Harvest Cells by Centrifugation Express->Harvest Purify Purify Labeled Protein Harvest->Purify Analyze 19F-NMR Analysis Purify->Analyze

Workflow for Protein Labeling with this compound.
Chemical Synthesis of this compound Derivatives

Various synthetic routes have been developed for the preparation of fluorinated phenylalanines. One common approach is the azalactone method.

General Azalactone Synthesis:

  • Condensation: React 4-fluorobenzaldehyde (B137897) with N-acetylglycine in the presence of a dehydrating agent (e.g., acetic anhydride) and a base (e.g., sodium acetate) to form the corresponding azalactone.

  • Hydrolysis: The azalactone is then hydrolyzed to yield α-acetamido-4-fluorocinnamic acid.

  • Asymmetric Hydrogenation: The double bond is reduced via asymmetric hydrogenation using a chiral catalyst (e.g., a rhodium complex with a chiral phosphine (B1218219) ligand) to introduce the desired stereochemistry at the α-carbon.

  • Deprotection: The N-acetyl group is removed by hydrolysis (e.g., with acid or an acylase enzyme) to afford this compound.

Numerous variations and alternative synthetic strategies exist, including methods for radiolabeling with ¹⁸F for use in positron emission tomography (PET).

Applications in Drug Development and Research

  • Cancer Research: As an inhibitor of protein synthesis, this compound is a valuable tool for studying cancer cell metabolism and proliferation.[1][2] Its selective uptake by cancer cells with overexpressed amino acid transporters makes it a candidate for targeted therapies.

  • Protein Engineering and Structural Biology: The incorporation of this compound into proteins allows for the study of protein structure, dynamics, and interactions using ¹⁹F-NMR.[1][8] The fluorine atom serves as a non-perturbative probe, providing unique insights into the local environment within the protein.

  • Drug Design: The fluorinated phenyl ring can alter the electronic properties and metabolic stability of peptides and small molecule drugs, making this compound a useful building block in medicinal chemistry.[2]

  • Radiolabeling and Imaging: The synthesis of ¹⁸F-labeled this compound enables its use as a tracer in PET imaging to visualize tumors and monitor treatment responses.

References

An In-depth Technical Guide to the Biological Activity of 4-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Fluoro-L-phenylalanine (4F-Phe) is a non-proteinogenic amino acid analogue of phenylalanine that has garnered significant interest in various fields of biomedical research and drug development. Its unique biological activities, stemming from the substitution of a hydrogen atom with fluorine on the phenyl ring, make it a versatile tool for probing protein structure and function, as well as a potential therapeutic agent. This technical guide provides a comprehensive overview of the biological activity of 4F-Phe, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols for its application in research.

Introduction

This compound is a structural analogue of the essential amino acid L-phenylalanine, where a fluorine atom replaces the hydrogen at the para position of the benzene (B151609) ring.[1][2] This substitution imparts unique physicochemical properties that underpin its diverse biological effects. 4F-Phe is utilized in drug design and protein engineering to enhance binding affinities and the stability of peptides.[2][3] It serves as a valuable building block in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders.[3] Furthermore, its incorporation into proteins provides a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, enabling detailed studies of protein structure, dynamics, and interactions.[4] This guide delves into the core biological activities of 4F-Phe, presenting quantitative data and detailed methodologies for its use in a laboratory setting.

Mechanism of Action

The primary mechanism of action of this compound involves its competition with endogenous L-phenylalanine in various metabolic pathways. Its key activities include:

  • Inhibition of Protein Synthesis: 4F-Phe acts as an inhibitor of protein synthesis.[4][5] It is recognized by phenylalanyl-tRNA synthetase (PheRS) and can be incorporated into polypeptide chains in place of phenylalanine. This incorporation can alter the structure, stability, and function of proteins, leading to cellular stress and inhibition of proliferation.[6]

  • Enzyme Inhibition: As an analogue of phenylalanine, 4F-Phe can act as a competitive inhibitor for enzymes that utilize phenylalanine as a substrate. One of the key targets is phenylalanyl-tRNA synthetase, the enzyme responsible for charging tRNA with phenylalanine for protein synthesis.[7]

  • Alteration of Peptide and Protein Properties: The incorporation of 4F-Phe into peptides and proteins can significantly modify their properties. The high electronegativity of the fluorine atom can alter the electronic environment of the aromatic ring, influencing non-covalent interactions that are crucial for protein folding, stability, and binding affinity.[6][8] This can lead to enhanced thermal and proteolytic stability of the modified proteins.[6]

Quantitative Data

The biological effects of this compound have been quantified in various studies. The following tables summarize key quantitative data.

Table 1: Cytotoxicity of this compound in Cancer Cell Lines
Cell LineCancer TypeIC₅₀ (µM)Reference
MCF-7Breast Cancer11.8[4][5]

Further research is required to establish a broader cytotoxicity profile of 4F-Phe across a panel of cancer cell lines.

Table 2: Effects on Peptide Stability
Peptide ModificationAssay ConditionMetricValueReference
Incorporation of 2-FluorophenylalanineIncubation with α-chymotrypsin (2 hours)% Peptide RemainingSignificantly higher than native peptide[16]
Incorporation of D-amino acids (general principle)Plasma stability assayHalf-life (t½)Expected to be significantly longer than L-isomer[17]

Note: While the principle of enhanced stability through fluorination is established, specific quantitative data on the half-life of peptides containing this compound in serum is an area for further investigation.[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Assessment of Cytotoxicity using MTT Assay

This protocol is a standard method for assessing the effect of a compound on cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium

  • This compound (stock solution prepared in a suitable solvent like PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the solvent used to dissolve 4F-Phe) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the no-treatment control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

MTT_Assay_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Incubate 24h A->B D Treat cells B->D C Prepare serial dilutions of 4F-Phe C->D E Incubate 48-72h D->E F Add MTT solution E->F G Incubate 3-4h F->G H Add solubilization solution G->H I Measure absorbance at 570 nm H->I J Calculate % viability and IC50 I->J

Workflow for MTT Cell Viability Assay.
Incorporation of this compound into Proteins in E. coli for ¹⁹F-NMR

This protocol describes a method for producing proteins with incorporated 4F-Phe in a bacterial expression system.

Materials:

  • E. coli BL21(DE3) cells transformed with an expression plasmid for the protein of interest.

  • Minimal media (e.g., M9 medium)

  • This compound

  • L-phenylalanine (for control)

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Appropriate antibiotic

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. For a control, add L-phenylalanine to a separate culture.

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM. Reduce the temperature to 18-25°C and continue to grow for another 12-16 hours.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Protein Purification: Resuspend the cell pellet in a suitable lysis buffer and purify the protein of interest using standard chromatography techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • NMR Analysis: Prepare the purified protein sample for ¹⁹F-NMR analysis.

Protein_Incorporation_Ecoli A Inoculate starter culture (LB medium) B Grow overnight at 37°C A->B C Inoculate main culture (Minimal medium) B->C D Grow to OD600 0.6-0.8 C->D E Add 4F-Phe (1 mM) D->E F Induce with IPTG E->F G Express protein at 18-25°C (12-16h) F->G H Harvest cells G->H I Purify protein H->I J 19F-NMR analysis I->J

Workflow for 4F-Phe Incorporation in E. coli.
Investigation of mTOR Signaling Pathway by Western Blot

This protocol outlines how to assess the effect of 4F-Phe on the mTOR signaling pathway by analyzing the phosphorylation status of key proteins.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-phospho-4E-BP1, anti-4E-BP1, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Seed cells and grow to 70-80% confluency. Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a no-treatment control.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

mTOR_Pathway_Analysis cluster_upstream Upstream Signals cluster_mTORC1 mTORC1 Complex cluster_downstream Downstream Effectors AminoAcids Amino Acids (e.g., Phenylalanine) mTORC1 mTORC1 AminoAcids->mTORC1 Activates p70S6K p70S6K mTORC1->p70S6K Phosphorylates 4EBP1 4E-BP1 mTORC1->4EBP1 Phosphorylates ProteinSynthesis Protein Synthesis p70S6K->ProteinSynthesis Promotes 4EBP1->ProteinSynthesis Inhibits (when unphosphorylated) 4FPhe This compound 4FPhe->mTORC1 Potentially Inhibits

Potential Impact of 4F-Phe on the mTOR Signaling Pathway.

Conclusion

This compound is a powerful tool in chemical biology and drug discovery. Its ability to inhibit protein synthesis, modulate enzyme activity, and serve as a probe for NMR studies makes it a versatile molecule for a wide range of applications. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers to effectively utilize 4F-Phe in their studies. Further research is warranted to expand the quantitative understanding of its biological effects, particularly its cytotoxicity across a wider range of cancer cell lines and its specific impact on various enzymatic and signaling pathways.

References

Applications of 4-fluoro-L-phenylalanine in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-L-phenylalanine (4-F-Phe) is a non-canonical amino acid that has emerged as a powerful tool in biochemical research and drug development.[1][2][3] This fluorinated analog of the natural amino acid L-phenylalanine offers unique physicochemical properties that enable researchers to probe protein structure, function, and interactions in ways not possible with natural amino acids alone. The substitution of a hydrogen atom with a fluorine atom on the phenyl ring is a subtle modification that can significantly impact a protein's characteristics, including its stability, binding affinity, and enzymatic activity.[4] This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations to facilitate its integration into various research and development workflows.

Core Applications

The versatility of this compound has led to its application in several key areas of biochemical research:

  • Protein Engineering and Stability: Incorporation of 4-F-Phe into proteins can enhance their thermal and chemical stability.[3][4] The fluorine atom's high electronegativity can alter the electronic properties of the aromatic ring, potentially leading to more favorable intramolecular interactions and a more stable protein structure.

  • ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy: The fluorine atom serves as a sensitive probe for ¹⁹F NMR studies. This technique allows for the site-specific analysis of protein structure, dynamics, and interactions with ligands, providing high-resolution information about the local environment of the incorporated 4-F-Phe residue.

  • Drug Design and Development: this compound is utilized as a building block in the synthesis of novel therapeutic agents.[1][2] Its incorporation into peptides and small molecules can improve their binding affinity, metabolic stability, and pharmacokinetic profiles.[1]

  • Enzyme Inhibition and Mechanistic Studies: As an analog of L-phenylalanine, 4-F-Phe can act as a competitive inhibitor or a substrate for various enzymes, enabling the study of enzyme kinetics and reaction mechanisms.[5] It has been shown to inhibit the growth of certain cancer cell lines.[5]

  • Radiolabeling for Imaging: The fluorine atom allows for the straightforward introduction of the radioactive isotope ¹⁸F, making this compound a valuable precursor for the synthesis of radiotracers used in Positron Emission Tomography (PET) imaging.

Data Presentation

The following tables summarize key quantitative data related to the use of this compound in biochemical research.

ParameterProtein/SystemValueReference
Binding Affinity (Kd) L-leucine specific receptor of E. coli0.26 µM[2]
Inhibition (IC₅₀) MCF-7 breast cancer cells11.8 µM[5]
ProteinModificationΔTm (°C)Reference
β-galactosidasepH 6.0+9.2 (relative to pH 3.5)[6]
α-Chymotrypsinogen A2 M NaCl+6 (relative to 20 mM NaCl)[2]
EnzymeSubstrateKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Phenylalanine Hydroxylase (truncated)L-Phenylalanine130--[7]
Phenylalanine Ammonia-Lyase (Pyrus bretschneideri)L-Phenylalanine20841.44691

Experimental Protocols

Site-Specific Incorporation of this compound in E. coli

This protocol describes a common method for incorporating 4-F-Phe at a specific site in a protein of interest using an amber stop codon suppression system.

Materials:

  • E. coli strain engineered for unnatural amino acid incorporation (e.g., containing a plasmid for an orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for 4-F-Phe).

  • Expression vector for the target protein with an amber stop codon (TAG) at the desired incorporation site.

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • This compound.

  • Appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Transform the E. coli host strain with the expression vector for the target protein.

  • Inoculate a starter culture in LB medium with appropriate antibiotics and grow overnight at 37°C.

  • The next day, inoculate a larger volume of M9 minimal medium with the starter culture.

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Supplement the culture with this compound to a final concentration of 1 mM.

  • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation.

  • Purify the 4-F-Phe-containing protein using standard chromatography techniques.

  • Verify the incorporation of 4-F-Phe using mass spectrometry.

Protein Thermal Shift Assay (TSA)

This protocol outlines a general procedure for assessing the thermal stability of a protein, which can be used to evaluate the effect of this compound incorporation.

Materials:

  • Purified protein (both the wild-type and the 4-F-Phe-containing variant).

  • SYPRO Orange protein gel stain (5000x stock in DMSO).

  • 96-well PCR plates.

  • Real-time PCR instrument with a melt curve function.

  • Appropriate buffer for the protein.

Procedure:

  • Prepare a master mix for each protein variant containing the protein in its buffer and SYPRO Orange dye. A final protein concentration of 2-5 µM and a final SYPRO Orange concentration of 5x is a good starting point.

  • Aliquot the master mix into the wells of a 96-well PCR plate. Include a no-protein control.

  • Seal the plate securely.

  • Place the plate in the real-time PCR instrument.

  • Set up a melt curve experiment. The temperature range should typically span from 25°C to 95°C, with a ramp rate of 1°C/minute.

  • Monitor the fluorescence of SYPRO Orange as the temperature increases.

  • Analyze the resulting melt curves. The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the peak of the first derivative of the fluorescence curve.

  • Compare the Tm of the wild-type protein with the 4-F-Phe-containing variant. An increase in Tm indicates enhanced thermal stability.

Mandatory Visualizations

Experimental_Workflow cluster_gene Genetic Engineering cluster_expression Protein Expression cluster_analysis Analysis Gene Target Gene Vector Expression Vector Gene->Vector Cloning E_coli E. coli Host Vector->E_coli Transformation Culture Cell Culture E_coli->Culture Induction Induction (IPTG) Culture->Induction Incorporation 4-F-Phe Incorporation Induction->Incorporation Purification Protein Purification Incorporation->Purification MS Mass Spectrometry Purification->MS Verification NMR 19F NMR Purification->NMR Structural Analysis TSA Thermal Shift Assay Purification->TSA Stability Analysis

Caption: Experimental workflow for the incorporation and analysis of this compound in proteins.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Ligand Ligand (e.g., 4-F-Phe) Ligand->GPCR Binding Effector Effector Enzyme G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Signal Transduction

References

The Role of 4-Fluoro-L-phenylalanine in Protein Engineering: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into proteins represents a paradigm shift in protein engineering, enabling the introduction of novel chemical functionalities to probe and manipulate biological systems. Among these, 4-fluoro-L-phenylalanine (p-F-Phe), a structural analog of L-phenylalanine, has emerged as a powerful tool. Its unique electronic properties, conferred by the substitution of a hydrogen atom with a highly electronegative fluorine atom on the phenyl ring, allow for subtle yet significant perturbations of protein structure and function. This technical guide provides a comprehensive overview of the applications of p-F-Phe in protein engineering, with a focus on its effects on protein stability, enzyme kinetics, and ligand binding. Detailed experimental protocols for the incorporation of p-F-Phe into proteins in both bacterial and mammalian systems are presented, along with methods for the biophysical characterization of the resulting fluorinated proteins.

Introduction to this compound in Protein Engineering

This compound is a non-proteinogenic amino acid that can be translationally incorporated into proteins, replacing its canonical counterpart, L-phenylalanine.[1][2] The introduction of the fluorine atom imparts several key properties that are advantageous for protein engineering:

  • Minimal Steric Perturbation: The fluorine atom is similar in size to a hydrogen atom, resulting in minimal disruption of the protein's overall three-dimensional structure.

  • Altered Electronic Properties: Fluorine is the most electronegative element, and its presence on the phenyl ring alters the electrostatic potential of the amino acid side chain. This can influence cation-π interactions, hydrogen bonding, and other non-covalent interactions that are critical for protein folding, stability, and function.[3]

  • A Unique Spectroscopic Probe: The naturally abundant ¹⁹F nucleus has a spin of 1/2 and is highly sensitive to its local chemical environment, making it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[4] This allows for the detailed investigation of protein structure, dynamics, and interactions without the need for isotopic labeling of the entire protein.[4][5][6]

These properties have led to the widespread use of p-F-Phe in various areas of protein science, including:

  • Modulating Protein Stability: The introduction of p-F-Phe can either stabilize or destabilize a protein, depending on the local environment of the substitution.[7]

  • Probing Enzyme Mechanisms: Altering the electronic environment of an active site residue can provide insights into the catalytic mechanism of an enzyme.

  • Enhancing Drug-Receptor Interactions: The unique properties of fluorine can be exploited to improve the binding affinity and specificity of peptide-based drugs.[8]

  • Facilitating Structural Studies: ¹⁹F-NMR provides a powerful tool for studying protein conformation and dynamics in solution.[4]

Quantitative Effects of this compound Incorporation

The incorporation of p-F-Phe can have measurable effects on various protein properties. The following tables summarize representative quantitative data from the literature.

Table 1: Effect of this compound on Protein Thermal Stability (Tm)

ProteinWild-Type Tm (°C)p-F-Phe Mutant Tm (°C)ΔTm (°C)Assay Method
RecA53.257.7 (in the presence of 5 mM ATP)+4.5Thermal Shift Assay
Generic ProteinNot SpecifiedIncreasedNot SpecifiedThermal Shift Assay

Note: The effect on Tm is highly context-dependent and can vary based on the protein and the specific location of the substitution.

Table 2: Effect of this compound on Enzyme Kinetics

EnzymeSubstrateWild-Type Km (µM)p-F-Phe Mutant Km (µM)Wild-Type kcat (s⁻¹)p-F-Phe Mutant kcat (s⁻¹)
Phenylalanine HydroxylaseL-Phenylalanine130Not ReportedNot ReportedNot Reported
Matrix Metalloproteinase-12FS-6130Not Reported17.0Not Reported

Note: Data on the direct impact of p-F-Phe on Km and kcat is sparse in the reviewed literature, highlighting an area for future research. The provided data are for the wild-type enzymes with their natural substrates for comparative context.

Table 3: Effect of this compound on Protein-Ligand Binding Affinity (Kd)

ReceptorLigandWild-Type Kd (µM)p-F-Phe Mutant Kd (µM)Fold Change in AffinityAssay Method
L-leucine specific receptorL-phenylalanine0.180.261.44 (decreased affinity)Fluorescence
Ste2p (GPCR)α-factor peptide26.2 nM32.7 nM1.25 (decreased affinity)Not Specified

Experimental Protocols

Incorporation of this compound into Proteins

There are two primary methods for incorporating p-F-Phe into proteins: residue-specific incorporation and site-specific incorporation.

This method involves the global replacement of all phenylalanine residues with p-F-Phe in a phenylalanine auxotrophic E. coli strain.

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., ATCC 15769)

  • Expression vector containing the gene of interest

  • Luria-Bertani (LB) medium

  • M9 minimal medium

  • 19 standard amino acids (excluding phenylalanine)

  • This compound (p-F-Phe)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Antibiotics

Protocol:

  • Transform the E. coli phenylalanine auxotrophic strain with the expression vector.

  • Inoculate a starter culture in 5 mL of LB medium supplemented with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of M9 minimal medium supplemented with the 19 standard amino acids (excluding phenylalanine) and the appropriate antibiotic with the overnight culture to an OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Add p-F-Phe to a final concentration of 50-100 mg/L.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

This method allows for the incorporation of p-F-Phe at a specific site in the protein by repurposing the amber stop codon (UAG).[9][10]

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the gene of interest containing an in-frame amber (TAG) codon at the desired position.

  • A second plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNACUA pair specific for p-F-Phe (e.g., pEVOL-p-F-Phe).[11]

  • LB medium

  • p-F-Phe

  • IPTG

  • L-arabinose

  • Appropriate antibiotics

Protocol:

  • Co-transform the E. coli expression strain with the expression vector for the protein of interest and the pEVOL plasmid.

  • Plate on LB agar (B569324) containing the appropriate antibiotics and incubate overnight at 37°C.

  • Inoculate a starter culture in 20 mL of LB medium with antibiotics and grow overnight at 37°C.

  • The following day, inoculate 1 L of LB medium with antibiotics with the starter culture.

  • Grow at 37°C with shaking to an OD₆₀₀ of 0.75.

  • Add p-F-Phe to a final concentration of 0.25 g/L.

  • Induce expression with 1 mM IPTG and 0.02% L-arabinose.

  • Shake the culture overnight at 30°C.

  • Harvest the cells by centrifugation and store the pellet at -80°C for later purification.[11]

Biophysical Characterization of p-F-Phe Containing Proteins

TSA is a high-throughput method to assess the thermal stability of a protein by measuring its melting temperature (Tm).[7]

Materials:

  • Purified wild-type and p-F-Phe mutant proteins

  • SYPRO Orange fluorescent dye (5000x stock in DMSO)

  • Appropriate protein buffer

  • Real-time PCR instrument

Protocol:

  • Dilute the purified proteins to a final concentration of 2-5 µM in the desired buffer.

  • Prepare a working solution of SYPRO Orange by diluting the stock to 200x in the same buffer.

  • In a 96-well PCR plate, mix the protein solution, buffer, and SYPRO Orange. Include a no-protein control.

  • Place the plate in a real-time PCR instrument and run a melt curve program, typically from 25°C to 95°C with a ramp rate of 1°C/minute, acquiring fluorescence data at each step.

  • Analyze the data to determine the Tm, which is the inflection point of the sigmoidal melting curve. An increase in Tm for the mutant protein indicates stabilization.

¹⁹F-NMR is used to probe the local environment of the incorporated p-F-Phe.[4]

Materials:

  • Purified p-F-Phe labeled protein (typically 100-500 µM)

  • NMR buffer (ensure it does not contain any fluorine)

  • NMR spectrometer with a fluorine probe

  • NMR tubes

Protocol:

  • Purify the p-F-Phe labeled protein using standard chromatography techniques.

  • Buffer exchange the protein into the final NMR buffer.

  • Concentrate the protein to the desired concentration.

  • Transfer the sample to an NMR tube.

  • Acquire a one-dimensional ¹⁹F-NMR spectrum. The chemical shift of the ¹⁹F signal will be sensitive to the local environment of the p-F-Phe residue.

  • For ligand binding studies, acquire a reference spectrum of the protein alone, then titrate in the ligand and acquire a spectrum after each addition to monitor changes in the chemical shift.

Visualizing Workflows and Pathways

L-Phenylalanine Biosynthesis Pathway

The biosynthetic incorporation of p-F-Phe relies on the cell's natural L-phenylalanine synthesis machinery. Understanding this pathway is crucial for optimizing incorporation efficiency.

Phenylalanine_Biosynthesis Figure 1: L-Phenylalanine Biosynthesis Pathway in E. coli cluster_legend Legend PEP Phosphoenolpyruvate AroG DAHP synthase (AroG) PEP->AroG E4P Erythrose-4-phosphate E4P->AroG DAHP DAHP AroB DHQ synthase (AroB) DAHP->AroB DHQ 3-Dehydroquinate AroD DHQ dehydratase (AroD) DHQ->AroD DHS 3-Dehydroshikimate AroE Shikimate dehydrogenase (AroE) DHS->AroE Shikimate Shikimate AroK_AroL Shikimate kinase (AroK/AroL) Shikimate->AroK_AroL S3P Shikimate-3-phosphate AroA EPSP synthase (AroA) S3P->AroA EPSP EPSP AroC Chorismate synthase (AroC) EPSP->AroC Chorismate Chorismate PheA Chorismate mutase / Prephenate dehydratase (PheA) Chorismate->PheA Prephenate Prephenate Prephenate->PheA Phenylpyruvate Phenylpyruvate TyrB Aromatic-amino-acid aminotransferase (TyrB) Phenylpyruvate->TyrB L_Phe L-Phenylalanine p_F_Phe This compound p_F_Phe->TyrB AroG->DAHP AroB->DHQ AroD->DHS AroE->Shikimate AroK_AroL->S3P AroA->EPSP AroC->Chorismate PheA->Prephenate PheA->Phenylpyruvate TyrB->L_Phe Metabolite Metabolite KeyMetabolite Key Intermediate FinalProduct Final Product UnnaturalAA Unnatural Amino Acid Enzyme Enzyme

Caption: L-Phenylalanine biosynthesis pathway in E. coli.

Experimental Workflow for Protein Engineering with p-F-Phe

The process of incorporating p-F-Phe and characterizing the resulting protein follows a logical workflow.

Experimental_Workflow Figure 2: Workflow for Protein Engineering with p-F-Phe Gene_Design Gene Design & Site-Directed Mutagenesis (for site-specific) Transformation Transformation into Host Strain Gene_Design->Transformation Expression Protein Expression with p-F-Phe Supplementation Transformation->Expression Purification Protein Purification (e.g., Affinity Chromatography) Expression->Purification Characterization Biophysical Characterization Purification->Characterization TSA Thermal Shift Assay (TSA) Characterization->TSA NMR 19F-NMR Spectroscopy Characterization->NMR Binding_Assay Binding Affinity Assay (SPR, ITC) Characterization->Binding_Assay Functional_Assay Functional/Enzymatic Assay Characterization->Functional_Assay

Caption: General experimental workflow for p-F-Phe incorporation.

Conclusion

This compound has proven to be an invaluable tool in the protein engineer's toolkit. Its ability to subtly modify the electronic environment of a protein while causing minimal structural perturbation allows for the fine-tuning of protein properties and the detailed investigation of structure-function relationships. The methodologies for its incorporation are well-established, and the analytical techniques for characterizing the resulting fluorinated proteins are robust and informative. As the field of synthetic biology continues to advance, the applications of p-F-Phe and other non-canonical amino acids are poised to expand, opening up new avenues for the design of novel proteins with enhanced stability, catalytic activity, and therapeutic potential.

References

4-Fluoro-L-phenylalanine as a Substrate for Tyrosine Hydroxylase: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine hydroxylase (TH) is a rate-limiting enzyme in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine.[1] It catalyzes the hydroxylation of L-tyrosine to L-DOPA using molecular oxygen and tetrahydrobiopterin (B1682763) as co-substrates. The substrate specificity of tyrosine hydroxylase is not absolute, and it can act on other aromatic amino acid analogs. This technical guide provides an in-depth overview of 4-fluoro-L-phenylalanine as a substrate for tyrosine hydroxylase, compiling key kinetic data, detailed experimental protocols, and relevant biochemical pathways. This information is critical for researchers studying catecholamine metabolism, developing new therapeutic agents targeting this pathway, or utilizing fluorinated amino acids as probes in various biological systems.

Quantitative Kinetic Data

The enzymatic conversion of this compound by tyrosine hydroxylase has been characterized, providing valuable insights into the enzyme's catalytic mechanism. The following table summarizes the steady-state kinetic parameters for rat tyrosine hydroxylase with this compound and its natural substrate, L-tyrosine, for comparison. The data is adapted from the key study by Hillas & Fitzpatrick (1996).

SubstrateCofactorK_m (µM)V_max (s⁻¹)V/K (M⁻¹s⁻¹)
This compound 6-MPH₄150 ± 202.8 ± 0.11.9 x 10⁴
L-Tyrosine6-MPH₄33 ± 35.8 ± 0.21.8 x 10⁵

*6-MPH₄: 6-methyltetrahydropterin, a commonly used synthetic analog of the natural cofactor tetrahydrobiopterin.

Enzymatic Reaction and Product Profile

Tyrosine hydroxylase catalyzes the hydroxylation of this compound primarily at the 3-position of the aromatic ring, yielding 3-fluoro-L-tyrosine. A minor product, L-tyrosine, is also formed through the elimination of the fluorine substituent.[2]

G sub This compound th Tyrosine Hydroxylase sub->th Substrate prod1 3-Fluoro-L-tyrosine (Major Product) th->prod1 Hydroxylation prod2 L-Tyrosine (Minor Product) th->prod2 Hydroxylation + Defluorination cofactors O₂, Tetrahydrobiopterin cofactors->th Cofactors

Experimental Protocols

This section provides a detailed methodology for the expression and purification of recombinant tyrosine hydroxylase, followed by a robust enzyme assay to determine its activity with this compound.

Expression and Purification of Recombinant Rat Tyrosine Hydroxylase

A reliable source of purified enzyme is essential for kinetic studies. The following protocol is a composite method based on established procedures for the expression and purification of rat tyrosine hydroxylase.

G start Transformation of E. coli with Tyrosine Hydroxylase Expression Vector culture Large-scale Culture Growth start->culture induction Induction of Protein Expression (e.g., with IPTG) culture->induction harvest Cell Harvest by Centrifugation induction->harvest lysis Cell Lysis (e.g., Sonication) harvest->lysis clarification Clarification of Lysate by Centrifugation lysis->clarification purification1 Ammonium (B1175870) Sulfate (B86663) Precipitation clarification->purification1 purification2 Anion-Exchange Chromatography purification1->purification2 purification3 Heparin-Sepharose Affinity Chromatography purification2->purification3 analysis Purity Analysis (SDS-PAGE) and Concentration Determination purification3->analysis end Purified Tyrosine Hydroxylase analysis->end

Methodology:

  • Transformation and Culture: Transform competent E. coli cells (e.g., BL21(DE3)) with a suitable expression vector containing the rat tyrosine hydroxylase gene. Grow the transformed cells in a large volume of appropriate medium (e.g., LB broth with antibiotic selection) at 37°C with shaking until an optimal optical density is reached.

  • Induction: Induce protein expression by adding a suitable inducing agent, such as isopropyl β-D-1-thiogalactopyranoside (IPTG), and continue the culture at a lower temperature (e.g., 18-25°C) for an extended period (e.g., 12-16 hours).

  • Cell Harvest and Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Lyse the cells using a method such as sonication.

  • Purification:

    • Ammonium Sulfate Precipitation: Perform a differential ammonium sulfate precipitation to enrich for tyrosine hydroxylase.[3]

    • Anion-Exchange Chromatography: Apply the resuspended ammonium sulfate pellet to an anion-exchange column (e.g., Q-Sepharose) and elute with a salt gradient.[3]

    • Heparin-Sepharose Affinity Chromatography: Pool the active fractions from the anion-exchange chromatography and apply them to a heparin-Sepharose column. Elute the purified tyrosine hydroxylase with a salt gradient.[3]

  • Verification: Analyze the purity of the enzyme by SDS-PAGE, which should show a single band at the expected molecular weight (approximately 60 kDa for the monomer). Determine the protein concentration using a standard method like the Bradford assay.

Tyrosine Hydroxylase Enzyme Assay with this compound

This assay measures the initial rate of product formation (3-fluoro-L-tyrosine) from the substrate this compound.

G prep Prepare Reaction Mixture (Buffer, Cofactor, Catalase, Ferrous Ammonium Sulfate) preinc Pre-incubate Mixture at 30°C prep->preinc start Initiate Reaction by Adding Purified Tyrosine Hydroxylase and this compound preinc->start incubate Incubate at 30°C for a Defined Time start->incubate quench Quench Reaction (e.g., with Perchloric Acid) incubate->quench analysis Analyze Product Formation by HPLC-ECD quench->analysis end Determine Kinetic Parameters analysis->end

Materials:

  • Purified recombinant rat tyrosine hydroxylase

  • This compound stock solution

  • 6-Methyltetrahydropterin (6-MPH₄) stock solution

  • Catalase

  • Ferrous ammonium sulfate

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.0)

  • Quenching solution (e.g., perchloric acid)

  • HPLC system with electrochemical detection (ECD)

Procedure:

  • Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing the reaction buffer, catalase (to remove hydrogen peroxide, a byproduct that can damage the enzyme), ferrous ammonium sulfate (as a source of iron for the active site), and 6-MPH₄.

  • Pre-incubation: Pre-incubate the reaction mixture at 30°C for a few minutes to ensure temperature equilibration.

  • Reaction Initiation: Initiate the reaction by adding the purified tyrosine hydroxylase and this compound to the pre-warmed reaction mixture. The final volume and concentrations should be optimized based on the specific activity of the enzyme preparation.

  • Incubation: Incubate the reaction at 30°C for a specific time period during which the reaction rate is linear.

  • Quenching: Stop the reaction by adding a quenching solution, such as perchloric acid, which will precipitate the enzyme and stop the catalytic activity.

  • Sample Preparation for HPLC: Centrifuge the quenched reaction mixture to pellet the precipitated protein. Filter the supernatant before injection into the HPLC system.

  • HPLC-ECD Analysis: Analyze the supernatant for the presence of the product, 3-fluoro-L-tyrosine, using an HPLC system equipped with an electrochemical detector. The mobile phase and column conditions should be optimized for the separation of this compound and 3-fluoro-L-tyrosine. A standard curve for 3-fluoro-L-tyrosine should be generated to quantify the amount of product formed.

Signaling and Metabolic Pathway Context

The hydroxylation of this compound by tyrosine hydroxylase is an initial step that can lead to the formation of fluorinated catecholamine analogs. These analogs can potentially interact with downstream components of the catecholamine signaling pathway, making this compound a useful tool for studying these processes.

G phe Phenylalanine th Tyrosine Hydroxylase phe->th tyr Tyrosine tyr->th fluoro_phe This compound fluoro_phe->th dopa L-DOPA th->dopa fluoro_tyr 3-Fluoro-L-tyrosine th->fluoro_tyr aadc Aromatic L-Amino Acid Decarboxylase dopa->aadc fluoro_tyr->aadc dopamine Dopamine aadc->dopamine fluoro_dopamine 3-Fluoro-dopamine aadc->fluoro_dopamine dbh Dopamine β-hydroxylase dopamine->dbh fluoro_dopamine->dbh norepi Norepinephrine dbh->norepi fluoro_norepi 3-Fluoro-norepinephrine dbh->fluoro_norepi pnmt Phenylethanolamine N-methyltransferase norepi->pnmt fluoro_norepi->pnmt epi Epinephrine pnmt->epi fluoro_epi 3-Fluoro-epinephrine pnmt->fluoro_epi

Conclusion

This compound serves as a valuable substrate for tyrosine hydroxylase, enabling detailed investigations into the enzyme's catalytic mechanism and the broader catecholamine metabolic pathway. The kinetic parameters indicate that while it is a less efficient substrate than L-tyrosine, it is readily processed by the enzyme. The detailed protocols provided in this guide offer a robust framework for researchers to express, purify, and assay tyrosine hydroxylase with this fluorinated analog. The ability to generate fluorinated catecholamine precursors opens up avenues for the development of novel pharmacological tools and imaging agents for studying neurological and endocrine systems.

References

Delving into the Proteome: An In-depth Technical Guide to Early Studies of 4-Fluoro-L-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids into proteins has revolutionized our ability to probe and engineer biological systems. Among the pioneers in this field is the use of 4-fluoro-L-phenylalanine (4-F-Phe), a structural analog of phenylalanine that introduces a unique biophysical probe—the fluorine atom—into the protein architecture. This technical guide provides a comprehensive overview of the foundational studies that paved the way for the widespread use of 4-F-Phe in protein science, with a focus on quantitative data, detailed experimental methodologies, and visual representations of the core concepts. The insights from these early investigations continue to be relevant for contemporary applications in drug discovery, protein engineering, and structural biology.

Quantitative Insights from Early Incorporation Studies

The success of incorporating 4-F-Phe hinges on its ability to be utilized by the cell's translational machinery. Early research focused on quantifying the efficiency of this process and its impact on the resulting proteins. The data from these seminal studies are summarized below for comparative analysis.

Table 1: In Vivo Incorporation Efficiency and Protein Yield of this compound in E. coli

ProteinHost Strain / MethodIncorporation Efficiency (%)Protein Yield (mg/L)Reference
Dihydrofolate Reductase (DHFR)Analogue-resistant E. coli with yeast suppressor tRNA(Phe)amber/synthetase pair64-75 (at a programmed amber codon)8-12[1][2][3]
General ProteinsPhenylalanine auxotroph of E. coliHigh (not quantified)Not specifiedImplied by early methodologies

Table 2: Biophysical and Biochemical Effects of this compound Incorporation

Protein/SystemParameterValueObservations and SignificanceReference(s)
L-leucine specific receptor (E. coli)Dissociation Constant (KD) for 4-F-Phe0.26 µMDemonstrates specific binding of the analog to a bacterial receptor, comparable to the native ligand L-leucine (0.40 µM) and L-phenylalanine (0.18 µM).[4]
Transketolase (TK)kcat (s-1)1.8 ± 0.1The catalytic turnover rate was not significantly affected compared to the wild-type enzyme, indicating minimal perturbation of the active site.[5]
Transketolase (TK)Km for glyceraldehyde (mM)13.9 ± 1.1The Michaelis constant remained similar to the wild-type, suggesting that substrate binding affinity was largely preserved.[5]
MCF-7 breast cancer cellsIC5011.8 µM4-F-Phe inhibits the growth of these cancer cells, highlighting its potential as a metabolic probe or therapeutic agent.[6]
Human cellsIncorporation EfficiencyUp to 60%Demonstrates the feasibility of incorporating 4-F-Phe in mammalian systems.[7]

Foundational Experimental Protocols

The following sections provide detailed methodologies from early studies for the incorporation of 4-F-Phe into proteins. These protocols laid the groundwork for modern techniques in unnatural amino acid mutagenesis.

In Vivo Incorporation in Escherichia coli using a Phenylalanine Auxotroph

This method relies on an E. coli strain incapable of synthesizing its own phenylalanine, thus forcing the incorporation of exogenously supplied 4-F-Phe.

Materials:

  • E. coli phenylalanine auxotroph strain (e.g., ATCC 15769)

  • Minimal medium (e.g., M9 salts) supplemented with:

    • Glucose (0.4% w/v)

    • Thiamine (1 µg/mL)

    • Magnesium sulfate (B86663) (1 mM)

    • Calcium chloride (0.1 mM)

    • All canonical amino acids (except phenylalanine) at approximately 40 µg/mL each

  • This compound (4-F-Phe)

  • L-Phenylalanine (Phe)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for inducible expression systems

  • Luria-Bertani (LB) medium for initial culture growth

Protocol:

  • Starter Culture: Inoculate a single colony of the E. coli phenylalanine auxotroph expressing the protein of interest into 5 mL of LB medium supplemented with the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Adaptation to Minimal Medium: The next day, inoculate 50 mL of minimal medium containing a limiting amount of L-phenylalanine (e.g., 20 µg/mL) and all other required supplements with the overnight culture to an initial OD600 of ~0.05. Grow at 37°C with shaking until the culture reaches mid-log phase (OD600 ≈ 0.6-0.8).

  • Induction and 4-F-Phe Incorporation: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

  • Wash the cell pellet twice with sterile, pre-warmed minimal medium lacking L-phenylalanine to remove any residual Phe.

  • Resuspend the cells in fresh, pre-warmed minimal medium containing 4-F-Phe (e.g., 50-100 mg/L) and all other necessary supplements (except L-phenylalanine).

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with vigorous shaking to allow for protein expression and incorporation of 4-F-Phe.

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 6000 x g for 15 minutes at 4°C). The cell pellet can then be stored at -80°C or used immediately for protein purification.

In Vivo Incorporation using Glyphosate (B1671968) Inhibition of Aromatic Amino Acid Synthesis

This method is applicable to prototrophic E. coli strains and utilizes glyphosate to inhibit the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression plasmid for the protein of interest.

  • Minimal medium (as described in Section 2.1)

  • Glyphosate

  • This compound (4-F-Phe)

  • L-Tyrosine

  • L-Tryptophan

  • IPTG

Protocol:

  • Culture Growth: Grow the E. coli strain in minimal medium at 37°C with shaking until the culture reaches an OD600 of 0.5-0.7.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to the culture to a final concentration of approximately 1 g/L.[8]

  • Supplementation with Amino Acids: Immediately supplement the culture with the desired amino acids. For incorporation of 4-F-Phe, add:

    • This compound (e.g., 50 mg/L)

    • L-Tyrosine (e.g., 50 mg/L)

    • L-Tryptophan (e.g., 50 mg/L)

  • Induction of Protein Expression: Induce protein expression with IPTG (e.g., 0.5 mM final concentration).

  • Incubation: Incubate the culture at a lower temperature (e.g., 18°C) for 18-20 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation as described previously.

In Vitro Incorporation using a Cell-Free System

Early studies also demonstrated the feasibility of incorporating 4-F-Phe in a cell-free protein synthesis system. This method offers greater control over the reaction components.

Materials:

  • E. coli S30 extract

  • DNA template (plasmid or linear) encoding the gene of interest with a codon at the desired incorporation site that can be suppressed (e.g., an amber stop codon, UAG).

  • Suppressor tRNA (e.g., a modified tRNAPhe with a CUA anticodon)

  • This compound

  • Aminoacyl-tRNA synthetase capable of charging the suppressor tRNA with 4-F-Phe (or a pre-charged 4-F-Phe-tRNA)

  • ATP, GTP, and an energy regenerating system (e.g., creatine (B1669601) phosphate (B84403) and creatine kinase)

  • Buffer containing necessary salts (e.g., Tris-HCl, magnesium acetate, potassium glutamate)

  • All 20 canonical amino acids (except phenylalanine if global replacement is desired, or all 19 if site-specific incorporation is intended).

Protocol:

The specific protocols for cell-free protein synthesis can vary significantly. However, a general workflow is as follows:

  • Preparation of the Reaction Mixture: In a microcentrifuge tube on ice, combine the S30 extract, buffer, energy source, canonical amino acids, and the DNA template.

  • Addition of Unnatural Components: Add the suppressor tRNA, the aminoacyl-tRNA synthetase, and this compound to the reaction mixture. Alternatively, add pre-synthesized 4-F-Phe-tRNA.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30-37°C) for several hours.

  • Analysis: The synthesized protein can be analyzed directly by SDS-PAGE and autoradiography (if radiolabeled amino acids are included) or purified for further characterization. The incorporation of 4-F-Phe can be confirmed by mass spectrometry or ¹⁹F NMR.

Visualizing the Methodologies

The following diagrams, generated using the DOT language, illustrate the workflows and logical underpinnings of the early methods for 4-F-Phe incorporation.

InVivo_Incorporation_Auxotroph cluster_prep 1. Culture Preparation cluster_growth 2. Growth in Minimal Medium cluster_incorporation 3. 4-F-Phe Incorporation cluster_harvest 4. Harvest start Inoculate Phe-auxotroph E. coli overnight Overnight growth in rich medium start->overnight inoculate_minimal Inoculate minimal medium (+ limiting Phe) overnight->inoculate_minimal grow_log Grow to mid-log phase inoculate_minimal->grow_log pellet_cells Harvest and wash cells grow_log->pellet_cells resuspend Resuspend in Phe-free medium (+ 4-F-Phe) pellet_cells->resuspend induce Induce protein expression (IPTG) resuspend->induce express Overnight expression at reduced temp. induce->express harvest Harvest cells by centrifugation express->harvest purify Protein Purification & Analysis harvest->purify

Figure 1: Experimental workflow for in vivo incorporation of 4-F-Phe in a phenylalanine auxotroph of E. coli.

Glyphosate_Inhibition_Logic cluster_pathway Aromatic Amino Acid Biosynthesis cluster_inhibition Inhibition and Rescue chorismate Chorismate phe_tyr_trp Phenylalanine, Tyrosine, Tryptophan chorismate->phe_tyr_trp Multiple enzymatic steps shikimate Shikimate Pathway shikimate->chorismate incorporation Incorporation of 4-F-Phe into proteins phe_tyr_trp->incorporation Blocked by Glyphosate glyphosate Glyphosate glyphosate->inhibition supplement Supplement with: - this compound - Tyrosine - Tryptophan supplement->incorporation InVitro_Incorporation cluster_components Reaction Components cluster_reaction In Vitro Translation cluster_analysis Analysis s30 E. coli S30 Extract translation Ribosomal Translation s30->translation dna DNA Template (with amber codon) dna->translation tRNA Suppressor tRNA (CUA anticodon) charging tRNA Charging: 4-F-Phe + tRNA -> 4-F-Phe-tRNA tRNA->charging fphe This compound fphe->charging synthetase Aminoacyl-tRNA Synthetase synthetase->charging energy ATP, GTP, Energy Source energy->translation charging->translation protein Synthesized Protein with 4-F-Phe translation->protein analysis Purification & Characterization (Mass Spec, 19F NMR) protein->analysis

References

The Strategic Introduction of Fluorine: A Technical Guide to the Discovery, Synthesis, and Application of Fluorinated Amino Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The substitution of hydrogen with fluorine in amino acids has emerged as a powerful strategy in medicinal chemistry and chemical biology, profoundly influencing the properties of peptides and proteins. This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of fluorinated amino acids. It details their synthesis, the impact of fluorination on physicochemical properties, and their utility in drug discovery and protein engineering, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

A Historical Perspective: From a Natural Rarity to a Cornerstone of Modern Drug Discovery

The journey of fluorinated amino acids began with the discovery of a single naturally occurring example: 4-fluoro-L-threonine .[1][2] Isolated from Streptomyces cattleya, this compound exhibited antibacterial properties, hinting at the potential biological significance of organofluorine compounds.[1][2] However, it was the advent of synthetic chemistry that unlocked the vast potential of this unique class of molecules. The mid-20th century saw the first synthetic fluorinated drug, fludrocortisone, which demonstrated that the strategic incorporation of fluorine could significantly enhance the biological properties of a molecule.[1] This pivotal moment spurred chemists to explore the synthesis of a wide array of fluorinated amino acids, recognizing their potential to modulate the structure, stability, and function of peptides and proteins.[1][3]

Early research focused on aromatic amino acids, with the synthesis of fluorinated derivatives of phenylalanine, tyrosine, and tryptophan.[4] These studies revealed that the introduction of fluorine, a small but highly electronegative atom, could induce significant changes in the electronic environment of the aromatic ring without causing substantial steric hindrance.[3][5] This unique combination of properties laid the foundation for the use of fluorinated amino acids as powerful tools in medicinal chemistry, enabling the fine-tuning of drug candidates' pharmacological profiles.[6][7]

The Impact of Fluorination on Amino Acid Properties: A Quantitative Overview

The substitution of hydrogen with fluorine imparts a range of predictable and exploitable changes to the physicochemical properties of amino acids. These alterations are fundamental to their utility in drug design and protein engineering.

Acidity (pKa)

The strong electron-withdrawing nature of fluorine significantly influences the acidity of nearby functional groups. This effect is particularly pronounced in the carboxylic acid and amino moieties of the amino acid backbone, as well as in the side chains of acidic and basic amino acids. Generally, fluorination lowers the pKa of both the carboxylic acid and the amino group, making the former a stronger acid and the latter less basic.[8] This modulation of pKa can have profound implications for a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with biological targets.[9]

Table 1: Comparison of pKa Values for Selected Amino Acids and their Fluorinated Analogs

Amino AcidNon-fluorinated pKa (α-COOH)Fluorinated AnalogFluorinated pKa (α-COOH)Non-fluorinated pKa (α-NH3+)Fluorinated AnalogFluorinated pKa (α-NH3+)Non-fluorinated pKa (Side Chain)Fluorinated AnalogFluorinated pKa (Side Chain)
Tyrosine2.203-Fluoro-L-tyrosine~2.19.113-Fluoro-L-tyrosine~8.810.073-Fluoro-L-tyrosine~8.8
Proline1.994-Fluoro-L-proline~1.810.604-Fluoro-L-proline~9.4---
Phenylalanine1.834-Fluoro-L-phenylalanine~1.79.13This compound~8.9---

Note: The pKa values for fluorinated analogs are approximate and can vary depending on the specific isomer and experimental conditions. Data compiled from various sources.

Lipophilicity (logP/logD)

The effect of fluorination on lipophilicity is more nuanced and depends on the extent and location of fluorine substitution. While a single fluorine atom can increase lipophilicity by masking a polar C-H bond, extensive fluorination can lead to the creation of a "fluorous phase" which can decrease lipophilicity in certain contexts.[10][11] The increased lipophilicity of many fluorinated amino acids can enhance membrane permeability and improve the bioavailability of peptide-based drugs.[9][12] The partition coefficient (logP) and the distribution coefficient at a specific pH (logD) are common measures of lipophilicity.

Table 2: Comparison of logP/logD Values for Selected Amino Acids and their Fluorinated Analogs

Amino AcidNon-fluorinated logPFluorinated AnalogFluorinated logP
Proline-1.60(4S)-4-Fluoro-L-proline-1.35
Phenylalanine-1.38This compound-1.15
Tyrosine-1.383-Fluoro-L-tyrosine-1.02

Note: logP values can vary based on the experimental or computational method used. Data compiled from various sources.[13][14]

Conformational Preferences

Fluorination can exert significant control over the conformational preferences of amino acid side chains and, by extension, the secondary structure of peptides.[15] This is due to a combination of steric and electronic effects, including the gauche effect between the C-F bond and adjacent electronegative atoms or polar bonds.[16] For example, the stereospecific fluorination of proline at the C4 position can bias the puckering of the pyrrolidine (B122466) ring and the cis/trans isomerization of the preceding peptide bond.[2][16] (4R)-fluoroproline favors a Cγ-exo pucker and a trans amide bond, while (4S)-fluoroproline prefers a Cγ-endo pucker and a cis amide bond.[16] This conformational control is a powerful tool for stabilizing specific peptide secondary structures, such as β-turns and α-helices, which can be crucial for receptor binding and biological activity.[15][16]

Synthesis and Incorporation of Fluorinated Amino Acids: Experimental Protocols

The synthesis of fluorinated amino acids and their incorporation into peptides are now well-established methodologies, albeit with specific challenges related to the reactivity of fluorinating reagents and the properties of the resulting amino acids.

Synthesis of 4-Fluoro-L-threonine

This protocol describes a diastereoselective synthesis of 4-fluoro-threonine, the only naturally occurring fluorinated amino acid.

Experimental Protocol: Diastereoselective Synthesis of 4-Fluoro-threonine [1][5][17]

  • Oxazoline (B21484) Formation: Commercially available ethyl isocyanoacetate is reacted with benzyloxyacetaldehyde in the presence of a copper(I) catalyst to yield the corresponding benzyloxy-oxazoline.

  • Hydrolysis and Cyclization: The oxazoline is hydrolyzed and subsequently transformed into ethyl (4S,5S)-5-hydroxymethyl-2-oxo-4-oxazolidinecarboxylate over several steps.

  • Fluorination: The hydroxyl group of the oxazolidinone precursor is fluorinated using diethylaminosulfur trifluoride (DAST) to afford ethyl (4S,5S)-5-fluoromethyl-2-oxo-4-oxazolidinecarboxylate.

  • Deprotection: The final deprotection step yields the diastereomerically pure 4-fluoro-threonine.

G cluster_synthesis Synthesis of 4-Fluoro-L-threonine Ethyl isocyanoacetate Ethyl isocyanoacetate Benzyloxy-oxazoline Benzyloxy-oxazoline Ethyl isocyanoacetate->Benzyloxy-oxazoline Cu(I) catalyst Benzyloxyacetaldehyde Benzyloxyacetaldehyde Benzyloxyacetaldehyde->Benzyloxy-oxazoline Oxazolidinone precursor Oxazolidinone precursor Benzyloxy-oxazoline->Oxazolidinone precursor Hydrolysis & Cyclization Fluorinated oxazolidinone Fluorinated oxazolidinone Oxazolidinone precursor->Fluorinated oxazolidinone DAST 4-Fluoro-threonine 4-Fluoro-threonine Fluorinated oxazolidinone->4-Fluoro-threonine Deprotection

A simplified workflow for the synthesis of 4-fluoro-threonine.
Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Fluorinated amino acids, protected with the fluorenylmethyloxycarbonyl (Fmoc) group, can be readily incorporated into peptides using standard solid-phase synthesis protocols.

Experimental Protocol: Fmoc-SPPS of a Peptide Containing this compound [9][11][13][18][19]

  • Resin Preparation: Start with a suitable solid support, such as Rink Amide resin, and swell it in a solvent like N,N-dimethylformamide (DMF).

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin-bound amino acid by treating it with a 20% solution of piperidine (B6355638) in DMF.

  • Amino Acid Coupling:

    • In a separate vessel, activate the Fmoc-protected this compound (Fmoc-4-F-Phe-OH) (3 equivalents) with a coupling reagent like HATU (2.9 equivalents) and an additive such as HOBt (3 equivalents) in DMF.

    • Add a base, typically diisopropylethylamine (DIPEA) (6 equivalents), to the activation mixture.

    • Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.

    • Monitor the completion of the reaction using a qualitative method like the Kaiser test.

  • Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.

  • Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

G cluster_spps Fmoc-SPPS Workflow Start Start Swell Resin Swell Resin Start->Swell Resin Fmoc Deprotection Fmoc Deprotection Swell Resin->Fmoc Deprotection Activate Fmoc-4-F-Phe-OH Activate Fmoc-4-F-Phe-OH Fmoc Deprotection->Activate Fmoc-4-F-Phe-OH Couple to Resin Couple to Resin Activate Fmoc-4-F-Phe-OH->Couple to Resin Wash Wash Couple to Resin->Wash Repeat Cycle Repeat Cycle Wash->Repeat Cycle Repeat Cycle->Fmoc Deprotection Next amino acid Final Cleavage Final Cleavage Repeat Cycle->Final Cleavage Synthesis complete Purification Purification Final Cleavage->Purification End End Purification->End G cluster_nmr 19F NMR Workflow for Ligand Binding Start Start Express & Purify Fluorinated Protein Express & Purify Fluorinated Protein Start->Express & Purify Fluorinated Protein Prepare NMR Sample Prepare NMR Sample Express & Purify Fluorinated Protein->Prepare NMR Sample Acquire 1D 19F NMR Spectrum (Apo) Acquire 1D 19F NMR Spectrum (Apo) Prepare NMR Sample->Acquire 1D 19F NMR Spectrum (Apo) Titrate with Ligand Titrate with Ligand Acquire 1D 19F NMR Spectrum (Apo)->Titrate with Ligand Acquire 1D 19F NMR Spectra (Bound) Acquire 1D 19F NMR Spectra (Bound) Titrate with Ligand->Acquire 1D 19F NMR Spectra (Bound) Analyze Chemical Shift Perturbations Analyze Chemical Shift Perturbations Acquire 1D 19F NMR Spectra (Bound)->Analyze Chemical Shift Perturbations Determine Binding Affinity (Kd) Determine Binding Affinity (Kd) Analyze Chemical Shift Perturbations->Determine Binding Affinity (Kd) End End Determine Binding Affinity (Kd)->End G cluster_kras Sotorasib Inhibition of KRAS G12C Signaling Growth Factor Receptor Growth Factor Receptor KRAS G12C (Active GTP-bound) KRAS G12C (Active GTP-bound) Growth Factor Receptor->KRAS G12C (Active GTP-bound) RAF RAF KRAS G12C (Active GTP-bound)->RAF PI3K PI3K KRAS G12C (Active GTP-bound)->PI3K KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound) KRAS G12C (Inactive GDP-bound)->Inhibition Sotorasib Sotorasib Sotorasib->KRAS G12C (Inactive GDP-bound) Covalent Binding MEK MEK RAF->MEK ERK ERK MEK->ERK Cell Proliferation & Survival Cell Proliferation & Survival ERK->Cell Proliferation & Survival AKT AKT PI3K->AKT AKT->Cell Proliferation & Survival Inhibition->RAF Inhibition Inhibition->PI3K Inhibition G cluster_jak_stat Tofacitinib Inhibition of JAK-STAT Signaling Cytokine Receptor Cytokine Receptor JAK JAK Cytokine Receptor->JAK Cytokine Binding STAT STAT JAK->STAT Phosphorylation Tofacitinib Tofacitinib Tofacitinib->JAK Inhibition p-STAT (Dimer) p-STAT (Dimer) STAT->p-STAT (Dimer) Nucleus Nucleus p-STAT (Dimer)->Nucleus Translocation Gene Transcription (Inflammation) Gene Transcription (Inflammation) Nucleus->Gene Transcription (Inflammation) G cluster_dpp4 Sitagliptin's Mechanism of Action Food Intake Food Intake Intestine Intestine Food Intake->Intestine GLP-1 & GIP (Active) GLP-1 & GIP (Active) Intestine->GLP-1 & GIP (Active) DPP-4 DPP-4 GLP-1 & GIP (Active)->DPP-4 Degradation Pancreas Pancreas GLP-1 & GIP (Active)->Pancreas Inactive Incretins Inactive Incretins DPP-4->Inactive Incretins Sitagliptin Sitagliptin Sitagliptin->DPP-4 Inhibition Insulin Secretion (Glucose-dependent) Insulin Secretion (Glucose-dependent) Pancreas->Insulin Secretion (Glucose-dependent) Stimulates Glucagon Secretion Glucagon Secretion Pancreas->Glucagon Secretion Inhibits Improved Glycemic Control Improved Glycemic Control Insulin Secretion (Glucose-dependent)->Improved Glycemic Control Glucagon Secretion->Improved Glycemic Control

References

Methodological & Application

Protocol for Site-Specific Incorporation of 4-Fluoro-L-phenylalanine in E. coli

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-canonical amino acids, such as 4-fluoro-L-phenylalanine (4-F-Phe), into proteins is a powerful technique for probing protein structure, function, and dynamics.[1][2] This method allows for the introduction of unique chemical functionalities, enabling studies that are not possible with traditional mutagenesis. The fluorinated analog of phenylalanine, 4-F-Phe, is particularly useful as the ¹⁹F atom serves as a sensitive NMR probe for investigating local protein environments and conformational changes.[1][2][3]

This protocol details a method for the efficient and high-fidelity site-specific incorporation of 4-F-Phe into a target protein expressed in Escherichia coli. The methodology relies on the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which directs the incorporation of 4-F-Phe in response to a specific codon, typically an amber stop codon (TAG), engineered into the gene of interest.[2][3][4]

Principle of the Method

The central principle of this technique is the utilization of an orthogonal translation system that operates independently of the host cell's endogenous translational machinery.[4] This system comprises an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that are mutually specific and do not cross-react with the host's endogenous aaRSs and tRNAs.[4] A pyrrolysine-based aminoacyl-tRNA synthetase/tRNA pair is commonly engineered for this purpose.[5][6] The gene encoding the protein of interest is mutated to introduce an amber stop codon (TAG) at the desired site of 4-F-Phe incorporation.[2][3] When the engineered aaRS, its cognate tRNA, the target protein plasmid, and 4-F-Phe are all present in the E. coli expression host, the orthogonal aaRS charges its tRNA with 4-F-Phe. This charged tRNA then recognizes the TAG codon and incorporates 4-F-Phe into the growing polypeptide chain, leading to the production of the site-specifically modified protein.[7]

Key Experimental Considerations

  • Orthogonal System Selection: The choice of the orthogonal aaRS/tRNA pair is critical for high efficiency and fidelity. Several evolved pyrrolysine-based synthetases have been shown to be effective for incorporating fluorinated phenylalanine analogs.[5][6]

  • E. coli Strain: An E. coli strain that is auxotrophic for phenylalanine, such as DL39(DE3), can be beneficial to reduce competition from the endogenous amino acid.[8] However, efficient incorporation has also been demonstrated in strains like BL21(DE3).

  • Media Composition: The use of minimal media is often recommended to control the concentration of natural phenylalanine, thereby increasing the incorporation efficiency of 4-F-Phe.[6][9]

  • Optimization of Expression: As with any protein expression system, optimization of parameters such as inducer concentration, temperature, and induction time is crucial for maximizing the yield of the target protein.[10]

Data Presentation

The following tables summarize quantitative data on the incorporation of fluorinated phenylalanine analogs from various studies.

Table 1: Protein Yields with Site-Specific 4-F-Phe Incorporation

ProteinExpression SystemYieldReference
Dihydrofolate Reductase (DHFR)E. coli with yeast suppressor tRNA/aaRS8-12 mg/L[2][3]
Superfolder GFP (sfGFP)E. coli with PheX-D6 synthetaseNot specified for E. coli[6]
sfGFPHEK cells with PheX-D6 synthetase~34 µg per gram of cell pellet[6][9]
BRD4(D1)DL39(DE3) E. coli5-15 mg/L[8]

Table 2: Incorporation Efficiency and Fidelity of Fluorinated Phenylalanine Analogs

Fluorinated AnalogSynthetaseIncorporation Efficiency/FidelityMethod of DeterminationReference
p-Fluoro-phenylalanineYeast PheRS64-75% incorporationNot specified[2][3]
Penta-fluoro PhePheX-D698.2% fidelityESI-Mass Spectrometry[6]
2,3,5,6-tetra-fluoro PhePheX-D698.7% fidelityESI-Mass Spectrometry[6]
2,3,6-tri-fluoro PhePheX-D6100.0% fidelityESI-Mass Spectrometry[6]
2,6-di-fluoro PhePheX-D695.0% fidelityESI-Mass Spectrometry[6]
Penta-fluoro PhePheX-B597.5% fidelityESI-Mass Spectrometry[6]
2,3,5,6-tetra-fluoro PhePheX-B597.9% fidelityESI-Mass Spectrometry[6]
2,3,6-tri-fluoro PhePheX-B588.1% fidelityESI-Mass Spectrometry[6]
2,6-di-fluoro PhePheX-B581.8% fidelityESI-Mass Spectrometry[6]
2-fluoro PhePheX-B595.6% fidelityESI-Mass Spectrometry[6]

Experimental Protocols

Materials
  • E. coli expression strain (e.g., BL21(DE3) or a phenylalanine auxotroph like DL39(DE3))

  • Expression plasmid for the target protein with an amber (TAG) codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA (e.g., a pDule-based plasmid).

  • This compound (4-F-Phe)

  • Luria-Bertani (LB) medium

  • M9 minimal medium supplemented with:

    • 0.4% glucose

    • 2 mM MgSO₄

    • 0.1 mM CaCl₂

    • Appropriate antibiotics

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) or other appropriate inducer

  • Standard buffers and reagents for protein purification (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

Protocol for Protein Expression
  • Transformation: Co-transform the E. coli expression strain with the plasmid carrying the target gene (with the TAG codon) and the plasmid carrying the orthogonal aaRS/tRNA pair. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of LB medium supplemented with the appropriate antibiotics. Grow the culture overnight at 37°C with shaking.

  • Main Culture Inoculation: The next day, inoculate 1 L of M9 minimal medium (supplemented as described above and with antibiotics) with the overnight starter culture.

  • Cell Growth: Grow the main culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction: Add this compound to a final concentration of 1 mM. Induce protein expression by adding the appropriate inducer (e.g., IPTG to a final concentration of 0.1-1 mM).

  • Expression: Reduce the temperature to 18-25°C and continue to grow the culture for 12-16 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protein Purification and Analysis
  • Lysis: Resuspend the cell pellet in a suitable lysis buffer and lyse the cells by sonication or using a French press.

  • Clarification: Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

  • Purification: Purify the target protein from the supernatant using an appropriate chromatography method (e.g., Ni-NTA affinity chromatography for His-tagged proteins).

  • Analysis: Confirm the incorporation of 4-F-Phe by electrospray ionization mass spectrometry (ESI-MS). The mass of the modified protein should correspond to the expected mass with the substitution of a phenylalanine residue with a this compound residue. Further analysis can be performed using SDS-PAGE and Western blotting. For functional and structural studies, techniques like ¹⁹F-NMR can be employed.

Visualizations

experimental_workflow start Start transformation Co-transform E. coli with Target and aaRS/tRNA Plasmids start->transformation starter_culture Grow Overnight Starter Culture transformation->starter_culture main_culture Inoculate and Grow Main Culture in Minimal Media starter_culture->main_culture induction Add 4-F-Phe and Inducer (e.g., IPTG) at OD600 0.6-0.8 main_culture->induction expression Protein Expression at Reduced Temperature (18-25°C) induction->expression harvesting Harvest Cells by Centrifugation expression->harvesting purification Protein Purification (e.g., Affinity Chromatography) harvesting->purification analysis Analysis (ESI-MS, 19F-NMR) purification->analysis end End analysis->end nonsense_suppression cluster_0 Orthogonal Translation System cluster_1 Ribosome aaRS Orthogonal aaRS charged_tRNA 4-F-Phe-tRNA aaRS->charged_tRNA charges tRNA Orthogonal tRNA tRNA->aaRS binds four_f_phe {this compound} four_f_phe->aaRS binds ribosome mRNA with TAG codon charged_tRNA->ribosome delivers 4-F-Phe protein Growing Polypeptide Chain ribosome->protein incorporation

References

Methods for Incorporating 4-fluoro-L-phenylalanine into Mammalian Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the incorporation of the non-canonical amino acid 4-fluoro-L-phenylalanine (4F-Phe) into proteins in mammalian cells. The inclusion of this fluorinated analog of phenylalanine is a powerful tool for in-depth protein studies, including structure, function, and dynamics, primarily using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] Two primary methodologies are covered: residue-specific global incorporation and site-specific incorporation using engineered aminoacyl-tRNA synthetase/tRNA pairs.

Introduction

This compound is a non-proteinogenic amino acid that can be utilized by the cellular translational machinery.[3] Its structural similarity to L-phenylalanine allows it to be substituted for its canonical counterpart during protein synthesis. The unique properties of the fluorine atom, including its high sensitivity in NMR spectroscopy and minimal steric perturbation, make 4F-Phe an invaluable probe for studying protein structure and function in a cellular environment.[1][2] This guide details two distinct methods for incorporating 4F-Phe into proteins within mammalian cells, each offering unique advantages for different research applications.

Method 1: Residue-Specific Incorporation via Medium Switch

This method achieves the global replacement of phenylalanine residues with 4F-Phe throughout the proteome of mammalian cells. It is a straightforward approach that relies on replacing the standard cell culture medium with a medium containing 4F-Phe.[4][5]

Application Notes
  • Principle: The endogenous phenylalanyl-tRNA synthetase (PheRS) recognizes and activates 4F-Phe, leading to its incorporation at phenylalanine codons during translation.

  • Advantages: This method is technically simple and does not require genetic modification of the target protein or the host cell. It is suitable for studies where a global labeling of phenylalanine residues is desired.

  • Limitations: The global incorporation can potentially alter protein structure and function, and the level of incorporation can be variable. High concentrations of 4F-Phe can also exhibit cellular toxicity.[3]

  • Key Considerations: The timing of the medium switch is a critical parameter that needs to be optimized to balance incorporation efficiency and cell viability.[5]

Quantitative Data
ParameterValueCell LineNotesReference
Incorporation EfficiencyUp to 60%Human cellsAchieved using a medium switch strategy.[1][4]
4F-Phe Concentration400 µMHEK293TConcentration used in the replacement medium.[4]
Total Expression Time48 hoursHEK293TTotal time from transfection to cell harvest.[4]
Experimental Protocol: Residue-Specific Incorporation in HEK293T Cells

Materials:

  • HEK293T cells (or other suitable mammalian cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

  • Transfection reagent (e.g., PEI)

  • Plasmid DNA encoding the protein of interest

  • Custom-made DMEM lacking L-phenylalanine

  • This compound (4F-Phe)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed HEK293T cells in a suitable culture vessel (e.g., 10 cm dish) to reach 70-80% confluency on the day of transfection.

  • Transfection: Transfect the cells with the plasmid DNA encoding the protein of interest using a suitable transfection reagent according to the manufacturer's protocol.

  • Incubation: Incubate the cells for a defined period post-transfection (e.g., 8 to 24 hours). This "switch time" is a critical parameter to optimize.[5]

  • Medium Switch:

    • Prepare the 4F-Phe-containing medium by supplementing the custom DMEM (lacking L-phenylalanine) with 400 µM 4F-Phe.

    • Aspirate the complete growth medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the pre-warmed 4F-Phe-containing medium to the cells.

  • Protein Expression: Continue to incubate the cells for an additional 24-40 hours to allow for protein expression and incorporation of 4F-Phe. The total expression time is typically 48 hours.[4]

  • Cell Harvest: Harvest the cells for downstream analysis (e.g., protein purification, NMR spectroscopy).

Workflow Diagram

ResidueSpecificWorkflow cluster_prep Preparation cluster_expression Expression & Incorporation cluster_analysis Analysis seed Seed HEK293T Cells transfect Transfect with Plasmid DNA seed->transfect incubate Incubate (8-24h) transfect->incubate medium_switch Medium Switch to 4F-Phe incubate->medium_switch express Express Protein (24-40h) medium_switch->express harvest Harvest Cells express->harvest analyze Downstream Analysis harvest->analyze

Caption: Workflow for residue-specific incorporation of 4F-Phe in mammalian cells.

Method 2: Site-Specific Incorporation via Nonsense Suppression

This advanced technique allows for the incorporation of 4F-Phe at a specific, predetermined site within a protein. This is achieved by co-expressing an engineered aminoacyl-tRNA synthetase/tRNA pair that is orthogonal to the host cell's machinery and recognizes a nonsense codon (e.g., the amber stop codon, TAG).[2][6][7]

Application Notes
  • Principle: An engineered aminoacyl-tRNA synthetase specifically charges a cognate suppressor tRNA with 4F-Phe. This charged tRNA then recognizes and suppresses a nonsense codon (e.g., TAG) that has been introduced at the desired site in the gene of interest, leading to the incorporation of 4F-Phe at that position. Pyrrolysine-based tRNA/synthetase pairs have been successfully engineered for this purpose.[2][6]

  • Advantages: This method offers precise control over the location of the fluorinated probe, minimizing potential global structural perturbations. It allows for the study of specific residues involved in protein function, ligand binding, or protein-protein interactions.[6]

  • Limitations: This technique is more technically demanding, requiring the introduction of a mutation (e.g., TAG codon) in the gene of interest and the co-expression of the orthogonal synthetase/tRNA pair. The efficiency of suppression can vary, potentially leading to lower protein yields compared to wild-type expression.

  • Key Components:

    • Engineered Aminoacyl-tRNA Synthetase (aaRS): A mutated synthetase (e.g., PheX-D6) that preferentially recognizes 4F-Phe over endogenous amino acids.[6]

    • Orthogonal Suppressor tRNA: A tRNA (e.g., PylT) that is not recognized by endogenous synthetases but is charged by the engineered aaRS and recognizes a nonsense codon.

    • Modified Gene of Interest: The gene encoding the target protein must be mutated to include a nonsense codon at the desired position for 4F-Phe incorporation.

Quantitative Data
ParameterValueSystemNotesReference
Protein Yield~34 µg / gram of cell pelletPheX-D6 synthetase + penta-fluoro phenylalanine in HEK293T cellsYields are sufficient for biochemical and structural analyses like cryo-EM.[2][6]
Incorporation Fidelity (PheX-D6)95.0% - 100.0%E. coliFor various di-, tri-, tetra-, and penta-fluorinated phenylalanine analogs.[2]
Incorporation Fidelity (PheX-B5)81.8% - 97.9%E. coliFor various mono-, di-, tri-, tetra-, and penta-fluorinated phenylalanine analogs.[2]
4F-Phe Concentration2 mMHEK293TConcentration of fluorinated analog in the culture medium.[2]
Experimental Protocol: Site-Specific Incorporation in HEK293T Cells

Materials:

  • HEK293T cells

  • Complete growth medium

  • Transfection reagent

  • Expression vector for the target protein with a TAG codon at the desired site

  • Expression vector for the engineered aaRS/tRNA pair (e.g., pAcBac1 with PheX-D6 and PylT)

  • This compound (4F-Phe)

Procedure:

  • Cell Seeding: Seed HEK293T cells to be 70-80% confluent at the time of transfection.

  • Co-transfection: Co-transfect the cells with the plasmid encoding the TAG-mutated protein of interest and the plasmid encoding the engineered aaRS/tRNA pair.

  • Medium Supplementation: 24 hours post-transfection, replace the medium with fresh complete growth medium supplemented with 2 mM 4F-Phe.

  • Protein Expression: Incubate the cells for an additional 48 hours to allow for expression of the full-length, 4F-Phe-containing protein.

  • Cell Harvest and Analysis: Harvest the cells and purify the protein of interest. Confirm the incorporation of 4F-Phe by mass spectrometry.

Signaling Pathway and Workflow Diagram

SiteSpecificSignaling cluster_components Key Molecular Components cluster_process Cellular Process aaRS Engineered PheRS (e.g., PheX-D6) charging tRNA Charging aaRS->charging tRNA Orthogonal tRNA (e.g., PylT) tRNA->charging Phe4F This compound Phe4F->charging translation Translation at Ribosome charging->translation [4F-Phe]-tRNA protein Full-length Protein with 4F-Phe translation->protein mRNA mRNA with TAG codon mRNA->translation

Caption: Mechanism of site-specific 4F-Phe incorporation via nonsense suppression.

SiteSpecificWorkflow cluster_prep Preparation cluster_expression Expression & Incorporation cluster_analysis Analysis seed Seed HEK293T Cells cotransfect Co-transfect Target Plasmid (TAG) & aaRS/tRNA Plasmid seed->cotransfect add_4FPhe Add 4F-Phe to Medium cotransfect->add_4FPhe express Express Protein (48h) add_4FPhe->express harvest Harvest Cells & Purify Protein express->harvest analyze Mass Spectrometry & NMR harvest->analyze

Caption: Experimental workflow for site-specific incorporation of 4F-Phe.

Summary

The choice between residue-specific and site-specific incorporation of this compound depends on the specific research question. The medium switch method offers a simple way to globally label proteins, while the nonsense suppression approach provides precise control for detailed studies of specific amino acid residues. Both methods, when properly implemented, are powerful tools for advancing our understanding of protein science and aiding in drug development.

References

Application Notes & Protocols: Utilizing 4-fluoro-L-phenylalanine for ¹⁹F-NMR Studies of Protein Dynamics

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) spectroscopy has emerged as a powerful technique for investigating protein structure, dynamics, and interactions.[1][2][3][4] The unique properties of the ¹⁹F nucleus, including its 100% natural abundance, spin of ½, and high gyromagnetic ratio, contribute to its high sensitivity, which is approximately 83% that of protons.[1][3] A significant advantage of ¹⁹F-NMR in biological studies is the near-complete absence of fluorine in natural biological systems, which eliminates background signals and simplifies spectra.[1][3] The expansive chemical shift range of over 400 ppm makes the ¹⁹F nucleus an extremely sensitive probe to its local chemical environment, allowing for the detection of subtle conformational changes.[1][3]

Incorporating fluorinated amino acids, such as 4-fluoro-L-phenylalanine (4F-Phe), into a protein of interest is a minimally perturbative method to introduce a ¹⁹F NMR probe.[1][2] This allows for the site-specific monitoring of protein dynamics, conformational changes upon ligand binding, and protein-protein interactions, making it an invaluable tool in drug discovery and development.[5][6][7][8]

Key Advantages of Using this compound in ¹⁹F-NMR
  • High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio, resulting in strong NMR signals.[1][3]

  • No Background Signal: The absence of endogenous fluorine in most biological systems provides a clean background for ¹⁹F-NMR experiments.[1][3][9]

  • Sensitive to Environment: The ¹⁹F chemical shift is highly sensitive to changes in the local electrostatic environment, making it an excellent reporter of conformational changes.[1][3]

  • Minimal Perturbation: The substitution of hydrogen with fluorine in the phenylalanine side chain is a conservative modification that generally has a minimal effect on protein structure and function.[1][2]

  • Versatility: ¹⁹F-NMR can be used to study a wide range of phenomena, including protein folding, ligand binding, and enzyme kinetics.[1][6][10]

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound into Proteins in E. coli

This protocol describes the uniform incorporation of 4F-Phe into a target protein expressed in E. coli by inhibiting the endogenous synthesis of aromatic amino acids.[1]

Materials:

  • E. coli BL21(DE3) cells transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) agar (B569324) plates with appropriate antibiotic.

  • M9 minimal media.

  • 10X M9 salts stock solution.

  • This compound (4F-Phe).

  • L-phenylalanine, L-tyrosine, L-tryptophan.

  • Glyphosate (B1671968).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotic stock solution.

Procedure:

  • Day 0: Transformation and Starter Culture

    • Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB-agar plates containing the appropriate antibiotic.

    • Incubate the plate at 37°C overnight (16-20 hours).

    • The next day, inoculate a single colony into 50 mL of M9 minimal media supplemented with the appropriate antibiotic.

    • Grow the starter culture overnight at 37°C with shaking (220 rpm).

  • Day 1: Main Culture Growth and Induction

    • Inoculate 1 L of M9 minimal media (in a 2.8 L baffled flask) with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1.

    • Grow the main culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[1][4]

    • Reduce the shaker temperature to 18°C and allow the culture to equilibrate for 1 hour.[1]

    • Add 1 g of glyphosate to inhibit the shikimate pathway, thus blocking the synthesis of aromatic amino acids.[1]

    • Immediately add the following sterile amino acid solutions:

      • 50 mg/L this compound.

      • 50 mg/L L-tyrosine.

      • 50 mg/L L-tryptophan.

    • After 20-30 minutes, induce protein expression by adding IPTG to a final concentration of 0.5 mM.[1]

    • Continue to incubate the culture at 18°C for 18-20 hours.[1]

  • Day 2: Cell Harvest

    • Harvest the cells by centrifugation at 4,000 rpm for 20 minutes at 4°C.[1]

    • Discard the supernatant and store the cell pellet at -80°C until purification.

  • Protein Purification

    • Purify the 4F-Phe labeled protein using the standard protocol established for the unlabeled protein. The incorporation of 4F-Phe typically does not require modifications to the purification procedure.[1]

Protocol 2: ¹⁹F-NMR Sample Preparation and Data Acquisition

Materials:

  • Purified 4F-Phe labeled protein.

  • NMR buffer (e.g., 20-50 mM Phosphate or HEPES, pH 6.5-7.5, 50-150 mM NaCl).

  • Deuterium oxide (D₂O).

  • NMR tubes (e.g., Shigemi tubes for low-volume samples).

  • Internal or external chemical shift reference (e.g., trifluoroacetic acid, TFA).

Procedure:

  • Buffer Exchange and Concentration

    • Exchange the purified protein into the desired NMR buffer using dialysis or a desalting column. The final buffer should contain 5-10% D₂O for the field-frequency lock.[4]

    • Concentrate the protein sample to a final concentration of 25-500 µM.[4][11]

  • Sample Preparation

    • Transfer the final protein solution to an NMR tube.

    • Add a chemical shift reference if required.

  • ¹⁹F-NMR Data Acquisition

    • Acquire one-dimensional ¹⁹F-NMR spectra on a high-field NMR spectrometer equipped with a ¹⁹F channel.[1]

    • A simple one-dimensional pulse sequence is typically sufficient for most applications.[1]

    • Optimize acquisition parameters such as the number of scans to achieve a good signal-to-noise ratio.

    • For ligand binding studies, acquire a series of ¹⁹F-NMR spectra at varying ligand concentrations.[6]

Data Presentation and Analysis

Quantitative data from ¹⁹F-NMR experiments can provide valuable insights into protein dynamics and interactions.

Table 1: Representative ¹⁹F Chemical Shift Perturbations upon Ligand Binding
ProteinLabeled ResidueLigandK_d (µM)Δδ (ppm)Exchange RegimeReference
Brd4(1)5FW81(+)-JQ10.05~0.5Slow[12]
Brd4(1)5FW81BI2536<0.01~1.0Slow[12]
Brd4(1)5FW75TG101348<0.01>0.25Fast[12]
Intestinal Fatty Acid Binding Protein4F-Phe (multiple)Oleate-Varies-[13]
L-leucine specific receptor4F-PheL-leucine0.40Protein-induced shift-[14][15]
L-leucine specific receptor4F-PheL-phenylalanine0.18Protein-induced shift-[14][15]
L-leucine specific receptor4F-PheThis compound0.26Protein-induced shift-[14][15]

Note: This table is a compilation of representative data from the cited literature and is intended for illustrative purposes.

Data Analysis
  • Chemical Shift Analysis: Changes in the ¹⁹F chemical shift upon addition of a ligand or a change in environmental conditions can indicate conformational changes in the protein.[11][16]

  • Lineshape Analysis: For interactions in the intermediate exchange regime on the NMR timescale, analysis of the resonance lineshape can provide both thermodynamic (K_D) and kinetic (k_on, k_off) information.[6]

  • Relaxation Measurements: ¹⁹F relaxation data (T₁ and T₂) can provide information about the local dynamics of the labeled protein side chain.[10][17]

Visualizations

Diagram 1: Workflow for Biosynthetic Labeling of Proteins with this compound

G cluster_prep Day 0: Preparation cluster_growth Day 1: Growth & Induction cluster_harvest Day 2: Harvest & Purification transform Transformation of Plasmid into E. coli plate Plate on LB-Agar transform->plate incubate_plate Incubate at 37°C plate->incubate_plate starter_culture Inoculate Starter Culture in M9 Media incubate_plate->starter_culture incubate_starter Incubate at 37°C Overnight starter_culture->incubate_starter main_culture Inoculate Main Culture incubate_starter->main_culture grow_main Grow at 37°C to OD600 0.6-0.8 main_culture->grow_main cool_culture Cool to 18°C grow_main->cool_culture add_glyphosate Add Glyphosate cool_culture->add_glyphosate add_amino_acids Add 4F-Phe, Tyr, Trp add_glyphosate->add_amino_acids induce Induce with IPTG add_amino_acids->induce express Express Protein at 18°C induce->express harvest Harvest Cells by Centrifugation express->harvest purify Purify Labeled Protein harvest->purify G cluster_sample_prep Sample Preparation cluster_nmr NMR Experiment cluster_analysis Data Analysis labeled_protein 4F-Phe Labeled Protein buffer_exchange Buffer Exchange into NMR Buffer labeled_protein->buffer_exchange concentrate Concentrate Protein buffer_exchange->concentrate prepare_nmr_sample Prepare NMR Sample concentrate->prepare_nmr_sample acquire_1d Acquire 1D 19F-NMR Spectrum (Apo) prepare_nmr_sample->acquire_1d titration Titrate with Ligand acquire_1d->titration acquire_series Acquire 1D 19F-NMR Spectra (Holo) titration->acquire_series process_spectra Process NMR Spectra acquire_series->process_spectra analyze_shifts Analyze Chemical Shift Perturbations process_spectra->analyze_shifts lineshape_analysis Perform Lineshape Analysis process_spectra->lineshape_analysis determine_parameters Determine Kd, kon, koff analyze_shifts->determine_parameters lineshape_analysis->determine_parameters

References

Application Notes and Protocols: 4-fluoro-L-phenylalanine as a Sensitive Probe for Protein-Ligand Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-L-phenylalanine (4-F-Phe) is a non-canonical amino acid that serves as a powerful tool for elucidating the intricacies of protein-ligand interactions.[1] By replacing the native phenylalanine residues, this fluorinated analog introduces a minimally perturbative yet highly sensitive ¹⁹F NMR and fluorescence probe into the protein of interest.[2][3] The unique properties of the fluorine atom, including its 100% natural abundance, spin ½ nucleus, and high gyromagnetic ratio, make ¹⁹F NMR an exquisitely sensitive technique for detecting subtle conformational changes upon ligand binding, even for weak interactions.[2][4] Furthermore, the fluorine substitution can influence the electronic environment of the aromatic ring, providing a means to probe cation-π and other non-covalent interactions crucial for molecular recognition.[5]

These application notes provide detailed protocols for the incorporation of 4-F-Phe into proteins and its use in various biophysical techniques to characterize protein-ligand interactions. The methodologies outlined are intended to be a comprehensive guide for researchers in academia and industry, particularly those involved in drug discovery and development.

Data Presentation: Quantitative Analysis of Protein-Ligand Interactions

The incorporation of 4-F-Phe allows for the precise quantification of binding affinities and the effects of fluorination on protein stability and function.

Table 1: Dissociation Constants (Kd) Determined Using this compound

ProteinLigandTechniqueKd (µM)Reference
E. coli L-leucine specific receptorL-leucineFluorescence0.40[6]
E. coli L-leucine specific receptorL-phenylalanineFluorescence0.18[6]
E. coli L-leucine specific receptorThis compoundFluorescence0.26[6]

Table 2: Incorporation Efficiency of Fluorinated Phenylalanine Analogs

Host SystemFluorinated AnalogIncorporation EfficiencyReference
Human cells4-fluorophenylalanineUp to 60%
E. coli4-fluorophenylalanine64-75% (site-specific)[7][8]
E. coliPenta-fluoro Phe98.2% (site-specific)[9]
E. coli2,3,5,6-tetra-fluoro Phe98.7% (site-specific)[9]
E. coli2,3,6-tri-fluoro Phe100.0% (site-specific)[9]
E. coli2,6-di-fluoro Phe95.0% (site-specific)[9]
HEK cellsPenta-fluoro Phe-[9]
HEK cells2,3,5,6-tetra-fluoro Phe-[9]

Experimental Protocols

Protocol 1: Incorporation of this compound into Proteins in E. coli

This protocol describes the biosynthetic incorporation of 4-F-Phe into a target protein expressed in E. coli.

Materials:

  • E. coli BL21(DE3) cells containing the expression plasmid for the protein of interest

  • Luria-Bertani (LB) medium and LB-agar plates with appropriate antibiotic

  • M9 minimal medium

  • This compound (4-F-Phe)

  • L-phenylalanine

  • Other essential amino acids (if using an auxotrophic strain)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Glyphosate (B1671968) (optional, for inhibition of aromatic amino acid synthesis)

Procedure:

  • Transformation: Transform the expression plasmid into competent E. coli BL21(DE3) cells and plate on LB-agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1. Grow at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induction and Labeling:

    • Option A (Auxotroph Strain): If using a phenylalanine auxotrophic strain, pellet the cells by centrifugation (5000 x g, 10 min, 4°C) and resuspend in fresh M9 minimal medium lacking phenylalanine. Add 4-F-Phe to a final concentration of 50-100 mg/L.

    • Option B (Inhibition): For prototrophic strains, add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.[2] After 30 minutes, add 4-F-Phe to a final concentration of 50-100 mg/L. It is also recommended to supplement with tyrosine and tryptophan (50 mg/L each) to ensure sufficient levels of these essential amino acids.[2]

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM. Reduce the temperature to 18-25°C and continue to express the protein overnight (16-20 hours).[1]

  • Harvesting: Harvest the cells by centrifugation (6000 x g, 15 min, 4°C). The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the 4-F-Phe labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion chromatography).

G cluster_prep Day 1: Preparation cluster_growth Day 2: Growth & Labeling cluster_harvest Day 3: Harvest & Purification Transformation Transform Plasmid into E. coli Plating Plate on LB-Agar Transformation->Plating Starter_Culture Inoculate Starter Culture in LB Plating->Starter_Culture Main_Culture Inoculate Main Culture in M9 Medium Growth Grow to OD600 0.6-0.8 Main_Culture->Growth Labeling Add 4-F-Phe & (Optional) Glyphosate Growth->Labeling Induction Induce with IPTG at 18-25°C Labeling->Induction Harvest Harvest Cells by Centrifugation Purification Purify Labeled Protein Harvest->Purification

Caption: Workflow for incorporating this compound in E. coli.

Protocol 2: ¹⁹F NMR Spectroscopy for Protein-Ligand Interaction Analysis

This protocol outlines the use of 1D ¹⁹F NMR to monitor changes in the chemical environment of 4-F-Phe residues upon ligand binding.

Materials:

  • Purified 4-F-Phe labeled protein (typically 25-100 µM) in a suitable NMR buffer (e.g., 50 mM Phosphate, 150 mM NaCl, pH 7.4) containing 10% D₂O

  • Ligand stock solution in the same NMR buffer

  • NMR spectrometer equipped with a fluorine probe

  • NMR tubes

Procedure:

  • Sample Preparation: Prepare the 4-F-Phe labeled protein sample at the desired concentration in the NMR buffer.

  • Spectrometer Setup: Tune and match the ¹⁹F channel of the NMR spectrometer.

  • Acquire Reference Spectrum: Acquire a 1D ¹⁹F NMR spectrum of the protein in the absence of the ligand. This will serve as the reference spectrum.

  • Ligand Titration:

    • Prepare a series of samples with a constant concentration of the labeled protein and increasing concentrations of the ligand.

    • Alternatively, perform a direct titration by adding small aliquots of a concentrated ligand stock solution to the protein sample in the NMR tube. Acquire a 1D ¹⁹F NMR spectrum after each addition and ensure proper mixing.

  • Data Acquisition: For each titration point, acquire a 1D ¹⁹F NMR spectrum. The acquisition time is typically short (a few minutes).

  • Data Analysis:

    • Process the spectra (Fourier transformation, phasing, and baseline correction).

    • Monitor changes in the chemical shifts and/or line widths of the ¹⁹F signals as a function of ligand concentration.

    • The dissociation constant (Kd) can be determined by fitting the chemical shift perturbation data to a suitable binding isotherm equation.

G cluster_setup Sample & Spectrometer Setup cluster_exp Experiment cluster_analysis Data Analysis Prep_Protein Prepare 4-F-Phe Labeled Protein Sample Tune_Spectrometer Tune 19F NMR Spectrometer Prep_Protein->Tune_Spectrometer Ref_Spectrum Acquire Reference 1D 19F Spectrum (Apo) Titration Titrate with Ligand Ref_Spectrum->Titration Acquire_Spectra Acquire 1D 19F Spectra at each Titration Point Titration->Acquire_Spectra Process_Spectra Process Spectra Analyze_Changes Analyze Chemical Shift Perturbations (CSPs) Process_Spectra->Analyze_Changes Determine_Kd Determine Dissociation Constant (Kd) Analyze_Changes->Determine_Kd

Caption: Workflow for ¹⁹F NMR titration experiment.

Protocol 3: Fluorescence Spectroscopy for Monitoring Ligand Binding

This protocol describes how to use changes in the intrinsic fluorescence of a protein (often from tryptophan residues) upon ligand binding, where 4-F-Phe can be used to subtly perturb the system or as a non-fluorescent control.

Materials:

  • Purified protein (with or without 4-F-Phe) in a suitable buffer

  • Ligand stock solution in the same buffer

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Instrument Setup: Turn on the fluorescence spectrophotometer and allow the lamp to warm up for at least 30 minutes. Set the excitation and emission wavelengths appropriate for tryptophan fluorescence (e.g., excitation at 295 nm, emission scan from 310 to 400 nm).

  • Sample Preparation: Prepare a protein solution of known concentration (typically in the low micromolar range) in the buffer.

  • Blank Measurement: Record the fluorescence spectrum of the buffer alone to serve as a blank.

  • Protein Spectrum: Record the fluorescence spectrum of the protein solution.

  • Ligand Titration:

    • Add small aliquots of a concentrated ligand stock solution to the protein solution in the cuvette.

    • After each addition, mix gently and allow the system to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from each of the protein and protein-ligand complex spectra.

    • Correct for dilution if necessary.

    • Monitor the change in fluorescence intensity or the shift in the emission maximum as a function of ligand concentration.

    • The binding data can be analyzed using various models (e.g., Stern-Volmer for quenching, or fitting to a binding isotherm) to determine the dissociation constant (Kd).

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Instrument_Setup Setup Fluorimeter Sample_Prep Prepare Protein & Ligand Solutions Instrument_Setup->Sample_Prep Blank Measure Blank (Buffer) Protein_Spectrum Measure Protein Spectrum Blank->Protein_Spectrum Titration Titrate Protein with Ligand Protein_Spectrum->Titration Measure_Spectra Measure Fluorescence at each Titration Point Titration->Measure_Spectra Correct_Data Correct for Blank & Dilution Analyze_Changes Analyze Changes in Fluorescence Correct_Data->Analyze_Changes Calculate_Kd Calculate Binding Constant (Kd) Analyze_Changes->Calculate_Kd

Caption: Workflow for fluorescence titration to determine binding affinity.

Protocol 4: X-ray Crystallography of Proteins Containing this compound

This protocol provides a general workflow for the crystallization and structure determination of a protein containing 4-F-Phe.

Materials:

  • Highly purified (>95%) 4-F-Phe labeled protein (5-20 mg/mL)

  • Crystallization screens (commercial or custom)

  • Crystallization plates (e.g., 24-well or 96-well)

  • Cryoprotectant solutions

  • X-ray diffraction equipment (synchrotron or in-house source)

Procedure:

  • Protein Purity and Concentration: Ensure the protein is highly pure and concentrated to an appropriate level for crystallization trials.

  • Crystallization Screening:

    • Set up crystallization trials using vapor diffusion (hanging or sitting drop) or microbatch methods.[10][11][12]

    • Screen a wide range of conditions (precipitants, pH, salts, additives) to identify initial crystallization "hits".

  • Optimization: Optimize the initial crystallization conditions by systematically varying the concentrations of the precipitant, protein, and other components, as well as temperature, to obtain diffraction-quality crystals.

  • Crystal Harvesting and Cryo-protection:

    • Carefully harvest the crystals from the crystallization drop.

    • Soak the crystals in a cryoprotectant solution (typically containing a high concentration of glycerol, ethylene (B1197577) glycol, or other cryo-agents) to prevent ice formation during X-ray data collection at cryogenic temperatures.

  • X-ray Diffraction Data Collection:

    • Mount the cryo-cooled crystal in the X-ray beam.

    • Collect a complete diffraction dataset.

  • Structure Determination and Refinement:

    • Process the diffraction data (indexing, integration, and scaling).

    • Solve the crystal structure using molecular replacement if a homologous structure is available, or other phasing methods.

    • Build and refine the atomic model of the protein, including the 4-F-Phe residues. The fluorine atom will be visible in the electron density map.

G cluster_protein Protein Preparation cluster_xtal Crystallization cluster_data Data Collection & Structure Solution Purification High Purity Protein (>95%) Concentration Concentrate Protein (5-20 mg/mL) Purification->Concentration Screening Crystallization Screening Optimization Optimization of Conditions Screening->Optimization Cryo Cryo-protection Data_Collection X-ray Data Collection Cryo->Data_Collection Structure_Solution Structure Determination & Refinement Data_Collection->Structure_Solution

Caption: General workflow for X-ray crystallography of a 4-F-Phe labeled protein.

Concluding Remarks

This compound is a versatile and powerful probe for investigating protein-ligand interactions. Its minimal steric perturbation combined with the high sensitivity of the ¹⁹F nucleus to its local environment makes it an ideal tool for a wide range of biophysical studies. The protocols provided herein offer a starting point for researchers to incorporate and utilize this valuable non-canonical amino acid in their studies, paving the way for a deeper understanding of molecular recognition events that are fundamental to biology and drug discovery.

References

Application Notes: Solid-Phase Synthesis of Peptides Containing 4-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of non-canonical amino acids into peptides is a key strategy in medicinal chemistry and drug development to enhance therapeutic properties. 4-Fluoro-L-phenylalanine (4-F-Phe), a fluorinated analog of phenylalanine, is of significant interest due to the unique physicochemical characteristics imparted by the fluorine atom. The high electronegativity and minimal steric footprint of fluorine can alter a peptide's local electronic environment, conformation, and hydrophobicity.[1] This modification can lead to significant advantages, including increased metabolic stability against enzymatic degradation, improved protein binding affinity, and altered receptor selectivity.[1][2] Furthermore, the fluorine atom serves as a powerful and sensitive probe for ¹⁹F-NMR spectroscopy, enabling detailed studies of peptide structure, dynamics, and interactions with biological targets without the need for larger, more disruptive labels.[1][3]

The most common and efficient method for synthesizing peptides containing 4-F-Phe is the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy of solid-phase peptide synthesis (SPPS).[4][5][6] This approach utilizes the base-labile Fmoc group for temporary Nα-amino protection and acid-labile groups for side-chain protection, allowing for the sequential assembly of the peptide on an insoluble resin support under mild conditions.[4][6]

Key Applications
  • Enhanced Metabolic Stability: The strong carbon-fluorine bond can increase resistance to enzymatic cleavage, prolonging the in vivo half-life of peptide therapeutics.[1][2]

  • Modulation of Biological Activity: Substitution of phenylalanine with 4-F-Phe can fine-tune the binding affinity and selectivity for specific biological receptors.[1][2]

  • ¹⁹F-NMR Structural Studies: The unique NMR signature of the fluorine atom provides a non-invasive probe to study peptide conformation, folding, and binding interactions.[3]

  • Development of Novel Biomaterials: Fluorinated residues can be used to drive the self-assembly of peptides into unique nanostructures and hydrogels with enhanced stability.[7]

Experimental Protocols

The following protocols provide a detailed methodology for the manual synthesis, cleavage, and purification of peptides containing this compound using Fmoc-based SPPS.

Protocol 1: Solid-Phase Peptide Synthesis Cycle

This protocol describes a single cycle for the addition of an amino acid. This cycle is repeated until the desired peptide sequence is fully assembled.

1. Resin Preparation and Swelling:

  • Place the appropriate amount of resin (e.g., Rink Amide for a C-terminal amide) in a reaction vessel.[8]
  • Add N,N-Dimethylformamide (DMF) to cover the resin (approx. 10 mL per gram of resin).
  • Allow the resin to swell at room temperature for at least 1 hour with gentle agitation.[8]
  • Drain the DMF from the vessel.

2. Fmoc Deprotection:

  • Add a solution of 20% piperidine (B6355638) in DMF to the swollen resin.[2][5]
  • Agitate the mixture for 3 minutes, then drain the solution.
  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes to ensure complete removal of the Fmoc group.[2]
  • Drain the deprotection solution.

3. Washing:

  • Wash the resin thoroughly by adding DMF, agitating for 1 minute, and draining. Repeat this wash step 5 to 7 times to completely remove residual piperidine and dibenzofulvene-piperidine adduct.[2][9]

4. Coupling of Fmoc-L-4-fluorophenylalanine:

  • In a separate vial, dissolve Fmoc-L-4-fluorophenylalanine-OH (3 eq.), a coupling reagent such as HATU (2.9 eq.), in DMF.
  • Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) to the vial to activate the amino acid. Allow the pre-activation to proceed for 2-5 minutes.[2]
  • Add the activated amino acid solution to the deprotected resin in the reaction vessel.
  • Agitate the mixture at room temperature for 1-2 hours.
  • Note: The coupling of fluorinated or other sterically hindered amino acids may be slower. A longer coupling time or a second coupling (double coupling) with fresh reagents is recommended to ensure the reaction proceeds to completion.[2]

5. Coupling Monitoring (Optional but Recommended):

  • Remove a few beads of resin, wash them thoroughly with DMF and ethanol, and perform a qualitative Kaiser test.[10][11]
  • A negative result (yellow beads) indicates a complete coupling reaction (no free primary amines). A positive result (blue/purple beads) indicates incomplete coupling, and step 4 should be repeated.[2]

6. Post-Coupling Wash:

  • Drain the coupling solution from the reaction vessel.
  • Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3 times) to remove excess reagents and byproducts.[2][12]

7. Repeat Cycle:

  • Repeat steps 2 through 6 for each subsequent amino acid in the peptide sequence.

Protocol 2: Cleavage and Deprotection

This protocol releases the completed peptide from the resin support and removes all acid-labile side-chain protecting groups.

1. Final Resin Preparation:

  • After the final amino acid coupling, perform a final Fmoc deprotection (Protocol 1, Step 2).
  • Wash the peptide-resin thoroughly with DMF (3 times), followed by DCM (3 times).[2]
  • Dry the resin completely under a stream of nitrogen or in a vacuum desiccator for at least 4 hours.

2. Cleavage:

  • Caution: This step must be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).
  • Prepare a fresh cleavage cocktail. For most peptides, a solution of 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% deionized water (v/v/v) is effective. TIS acts as a scavenger to trap reactive cations generated during cleavage.[12]
  • Add the cleavage cocktail to the dried resin (approx. 10 mL per 0.1 mmol of synthesis scale).[2]
  • Agitate the slurry at room temperature for 2-3 hours.[12]

3. Peptide Isolation:

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a clean centrifuge tube.
  • Wash the resin with a small amount of fresh TFA to ensure complete recovery and add it to the collected filtrate.

4. Peptide Precipitation:

  • Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.[12]
  • Incubate the mixture at -20°C for at least 30 minutes to maximize precipitation.

5. Final Processing:

  • Centrifuge the mixture to pellet the peptide. Carefully decant and discard the ether supernatant.
  • Wash the peptide pellet by resuspending it in fresh cold diethyl ether and repeating the centrifugation. Perform this wash step two more times to remove residual scavengers.[2]
  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Peptide Purification and Analysis

1. Purification:

  • Dissolve the crude peptide pellet in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water containing 0.1% TFA).[2]
  • Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[11]
  • Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA).
  • Collect fractions corresponding to the major product peak.

2. Analysis and Characterization:

  • Confirm the purity of the collected fractions using analytical RP-HPLC.[13]
  • Verify the identity and molecular weight of the purified peptide by mass spectrometry, such as Liquid Chromatography-Mass Spectrometry (LC-MS) or MALDI-TOF.[2][13][14]
  • Further characterization can be performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure and incorporation of 4-F-Phe.[13][15]

Data and Troubleshooting

Quantitative Data Tables

Table 1: Recommended Reagent Equivalents for Coupling (0.1 mmol Scale)

Reagent Equivalents (relative to resin capacity) Purpose
Fmoc-Amino Acid 3 - 5 eq. Building block for peptide chain elongation.
Coupling Reagent (HATU/HBTU) 2.9 - 4.5 eq. Activates the carboxylic acid for amide bond formation.[8]

| Base / Activator (DIPEA) | 6 - 7.5 eq. | Neutralizes ammonium (B1175870) salts and facilitates activation.[4] |

Table 2: Typical Analytical Parameters for Quality Control

Technique Column/Method Mobile Phase / Conditions Purpose
Analytical RP-HPLC C18 (e.g., 4.6 x 150 mm) Gradient of Acetonitrile / Water + 0.1% TFA.[11] Purity assessment and quantification.[13][16]
LC-MS C18 column coupled to ESI-MS Gradient of Acetonitrile / Water + 0.1% Formic Acid. Molecular weight verification and identity confirmation.[17]

| MALDI-TOF MS | N/A | α-Cyano-4-hydroxycinnamic acid (CHCA) matrix. | Rapid molecular weight verification.[13] |

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Incomplete Coupling - Steric hindrance from 4-F-Phe or adjacent residues.- Peptide chain aggregation.- Perform a double coupling with fresh reagents.- Increase coupling time to 2-4 hours.- Use a more potent coupling reagent like HATU or COMU.[2]
Low Peptide Yield - Incomplete deprotection or coupling at one or more steps.- Premature cleavage of peptide from highly acid-sensitive resins.- Monitor each coupling step with a Kaiser test.- Ensure all reagents are fresh and anhydrous.- For 2-chlorotrityl resin, avoid any inadvertent acidic conditions during synthesis.[18]
Side Products after Cleavage - Re-attachment of cleaved protecting groups to nucleophilic residues (e.g., Trp, Met).- Ensure sufficient scavengers (e.g., TIS, water, EDT) are used in the TFA cleavage cocktail.
Racemization - Over-activation of the amino acid.- Prolonged coupling times with certain bases.- Minimize the pre-activation time before adding to the resin.- Use additives like HOBt to suppress racemization, especially when loading the first amino acid onto Wang resin.[18]

Visualized Workflows

SPPS_Workflow start Start: Resin swell 1. Resin Swelling (DMF) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. DMF Wash deprotect->wash1 couple 4. Coupling (Fmoc-4-F-Phe-OH + HATU/DIPEA) wash1->couple wash2 5. DMF/DCM Wash couple->wash2 repeat Repeat for next amino acid wash2->repeat repeat->deprotect Yes final_cleave Final Cleavage & Deprotection (TFA Cocktail) repeat->final_cleave No (Sequence Complete) end Crude Peptide final_cleave->end Analysis_Workflow resin Peptide on Resin cleavage Cleavage (TFA Cocktail) resin->cleavage precip Precipitation (Cold Ether) cleavage->precip crude Crude Peptide precip->crude hplc Purification (Preparative RP-HPLC) crude->hplc pure Purified Peptide Fractions hplc->pure analysis Analysis & QC pure->analysis lcms LC-MS (Identity) analysis->lcms hplc_an Analytical HPLC (Purity) analysis->hplc_an

References

Applications of 4-fluoro-L-phenylalanine in Drug Design and Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-fluoro-L-phenylalanine (4-F-Phe) is a non-canonical amino acid that has emerged as a valuable tool in drug design and discovery. Its unique properties, arising from the substitution of a hydrogen atom with a fluorine atom on the phenyl ring of L-phenylalanine, offer medicinal chemists and protein engineers a powerful method to modulate the biological and physicochemical properties of peptides and proteins. The incorporation of 4-F-Phe can lead to enhanced metabolic stability, improved binding affinity, and altered receptor selectivity, making it a key building block in the development of novel therapeutics.[1] This document provides detailed application notes, experimental protocols, and quantitative data to guide researchers in leveraging 4-F-Phe for their drug discovery efforts.

Key Applications of this compound

The strategic incorporation of 4-F-Phe into peptides and proteins can impart a range of desirable properties:

  • Enhanced Protein and Peptide Stability: The strong carbon-fluorine bond can increase resistance to enzymatic degradation, thereby prolonging the in vivo half-life of peptide-based drugs.[2] Furthermore, the introduction of fluorine can enhance the thermal stability of proteins.

  • Modulation of Binding Affinity: The electron-withdrawing nature of the fluorine atom can alter the electronic properties of the phenyl ring, influencing cation-π, π-π stacking, and other non-covalent interactions that are critical for ligand-receptor binding.[3] This can lead to either increased or selectively decreased binding affinities for target receptors.

  • Enzyme Inhibition: 4-F-Phe can act as an inhibitor of certain enzymes. For instance, it has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC50 of 11.8 μM.[4]

  • 19F NMR Probe: The fluorine atom provides a sensitive NMR probe for studying protein structure, dynamics, and ligand binding without the need for larger, more disruptive labels.[5]

  • Building Block for Novel Therapeutics: 4-F-Phe is a key component in the synthesis of the anticancer drug Melflufen (melphalan flufenamide), a peptide-drug conjugate that targets aminopeptidases overexpressed in cancer cells.[6][7]

Quantitative Data on the Effects of this compound

The incorporation of 4-F-Phe can have measurable effects on the properties of proteins and their interactions. The following tables summarize some of the quantitative data available in the literature.

Protein/SystemParameterValueEffect of 4-F-Phe IncorporationReference
E. coli transketolase (TK)Melting Temperature (Tm)60.8 °C (vs. 56.7 °C for WT)Increased thermal stability by 4.1 °C[8]
L-leucine specific receptor of E. coliDissociation Constant (KD)0.26 µMBinds with high affinity[9][10]
Enzyme/Cell LineParameterValueBiological EffectReference
MCF-7 breast cancer cellsIC5011.8 µMInhibition of cell growth[4]
E. coli transketolase (TK)kcat (s-1)1.1 ± 0.1No significant change compared to WT[5]
E. coli transketolase (TK)Km (mM)2.5 ± 0.4No significant change compared to WT[5]

Experimental Protocols

This section provides detailed protocols for the incorporation of 4-F-Phe into proteins and the synthesis of peptides containing this non-canonical amino acid.

Protocol 1: In Vivo Incorporation of this compound in E. coli using a Phenylalanine Auxotrophic Strain

This protocol describes the incorporation of 4-F-Phe into a target protein expressed in an E. coli strain that cannot synthesize its own phenylalanine.

Materials:

  • E. coli phenylalanine auxotrophic strain (e.g., ATCC 15769)

  • Expression plasmid containing the gene of interest under an inducible promoter

  • M9 minimal medium

  • Glucose (20% solution, sterile)

  • MgSO4 (1 M solution, sterile)

  • CaCl2 (0.1 M solution, sterile)

  • Thiamine (1% solution, sterile)

  • 19 L-amino acid mix (without L-phenylalanine)

  • This compound (sterile solution)

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) (1 M solution, sterile)

  • Antibiotics (as required for plasmid maintenance)

Procedure:

  • Prepare M9 Minimal Medium:

    • To 750 mL of sterile water, add 200 mL of 5x M9 salts, 2 mL of 1 M MgSO4, 100 µL of 0.1 M CaCl2, and 1 mL of 1% thiamine.

    • Add 20 mL of 20% glucose as the carbon source.

    • Supplement with the 19 L-amino acid mix to a final concentration of 50 µg/mL for each amino acid.

    • Add the appropriate antibiotic.

  • Culture Preparation:

    • Inoculate a single colony of the transformed E. coli auxotrophic strain into 5 mL of LB medium containing the appropriate antibiotic.

    • Grow overnight at 37°C with shaking.

  • Induction and Incorporation:

    • The next day, inoculate 1 L of the prepared M9 minimal medium with the overnight culture to an initial OD600 of 0.05-0.1.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Pellet the cells by centrifugation (5000 x g, 10 min, 4°C).

    • Wash the cell pellet twice with sterile M9 minimal medium (lacking amino acids) to remove any residual L-phenylalanine.

    • Resuspend the cell pellet in 1 L of fresh M9 minimal medium supplemented with 19 amino acids and this compound (typically 50-100 mg/L).[11]

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.[11]

    • Incubate the culture at a reduced temperature (e.g., 18-25°C) overnight with shaking.[11]

  • Harvesting and Purification:

    • Harvest the cells by centrifugation.

    • Purify the protein of interest using standard chromatography techniques.

Protocol 2: Cell-Free Protein Synthesis (CFPS) with this compound

This protocol outlines the incorporation of 4-F-Phe into a target protein using an E. coli-based cell-free protein synthesis system.

Materials:

  • S30 cell extract from E. coli

  • DNA template (plasmid or linear) encoding the gene of interest with a T7 promoter

  • Reaction buffer (containing HEPES-KOH, potassium glutamate, magnesium acetate, etc.)

  • Energy source (e.g., 3-phosphoglyceric acid, ATP, GTP)

  • Amino acid mixture lacking L-phenylalanine

  • This compound solution

  • T7 RNA polymerase

  • RNase inhibitor

Procedure:

  • Reaction Setup:

    • On ice, combine the following components in a microcentrifuge tube in the specified order:

      • Nuclease-free water to the final volume.

      • Reaction buffer.

      • Energy source.

      • Amino acid mixture (without L-phenylalanine).

      • This compound (final concentration typically 0.5-2 mM).

      • T7 RNA polymerase.

      • RNase inhibitor.

      • DNA template (e.g., 5-10 nM final concentration).

      • S30 cell extract (typically 25-30% of the final volume).

  • Incubation:

    • Gently mix the reaction by pipetting.

    • Incubate the reaction at 30-37°C for 2-4 hours. For higher yields, a dialysis-based system can be used with longer incubation times.[12]

  • Analysis:

    • Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm the expression of the full-length protein.

    • The incorporation of 4-F-Phe can be confirmed by mass spectrometry.

Protocol 3: Solid-Phase Peptide Synthesis (SPPS) of a Peptide Containing this compound

This protocol describes the manual Fmoc-based solid-phase synthesis of a hypothetical tripeptide (e.g., Ala-4-F-Phe-Gly).

Materials:

  • Fmoc-Gly-Wang resin

  • Fmoc-4-fluoro-L-phenylalanine

  • Fmoc-L-alanine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Piperidine (B6355638) (20% in DMF)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS))

  • Cold diethyl ether

Procedure:

  • Resin Swelling:

    • Place the Fmoc-Gly-Wang resin in a reaction vessel and swell in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF and add 20% piperidine in DMF to the resin.

    • Agitate for 20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-4-fluoro-L-phenylalanine:

    • In a separate vial, dissolve Fmoc-4-fluoro-L-phenylalanine (3 eq.), OxymaPure® (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Coupling of Fmoc-L-alanine:

    • Repeat the Fmoc deprotection step as in step 2.

    • Repeat the coupling step as in step 3, using Fmoc-L-alanine.

  • Final Fmoc Deprotection:

    • Repeat the Fmoc deprotection step as in step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under a stream of nitrogen.

    • Add the cleavage cocktail to the resin and agitate for 2-3 hours.[13]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[13]

    • Centrifuge to pellet the peptide, wash with cold ether, and dry.

    • Purify the peptide using reverse-phase HPLC.

Signaling Pathways and Experimental Workflows

The incorporation of 4-F-Phe can be used to probe and modulate various biological pathways. The following diagrams, generated using Graphviz, illustrate some relevant signaling pathways and experimental workflows.

Melflufen_Mechanism_of_Action cluster_extracellular Extracellular cluster_cell Tumor Cell Melflufen_ext Melflufen Melflufen_int Melflufen Melflufen_ext->Melflufen_int Passive Diffusion (High Lipophilicity) Melphalan Melphalan (Cytotoxic Alkylating Agent) Melflufen_int->Melphalan Hydrolysis Aminopeptidases Aminopeptidases & Esterases (Overexpressed) DNA Nuclear & Mitochondrial DNA Melphalan->DNA Alkylation DNA_damage Irreversible DNA Damage (Cross-links) DNA->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Triggers Aminopeptidases->Melphalan Catalyzes

Melflufen's mechanism of action in a tumor cell.

mTOR_Signaling_Pathway cluster_input Inputs cluster_signaling Signaling Cascade cluster_output Cellular Response Amino_Acids Amino Acids (e.g., Phenylalanine) mTORC1 mTORC1 Amino_Acids->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 Phosphorylates _4EBP1 4E-BP1 mTORC1->_4EBP1 Phosphorylates (Inhibits) Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis Promotes eIF4E eIF4E _4EBP1->eIF4E Inhibits eIF4E->Protein_Synthesis Initiates

Simplified mTOR signaling pathway regulated by amino acids.

Thermal_Shift_Assay_Workflow A 1. Prepare Protein Samples (WT and 4-F-Phe mutant) B 2. Add SYPRO Orange Dye A->B C 3. Dispense into 96-well Plate B->C D 4. Run Thermal Melt in RT-PCR (Temperature Gradient) C->D E 5. Monitor Fluorescence Increase D->E F 6. Plot Fluorescence vs. Temperature E->F G 7. Determine Melting Temperature (Tm) F->G H 8. Compare ΔTm to Assess Stability Change G->H GPCR_Functional_Assay_Workflow A 1. Cell Culture (Expressing GPCR of interest) C 3. Cell Stimulation (Incubate cells with ligands) A->C B 2. Ligand Preparation (WT and 4-F-Phe modified peptides) B->C D 4. Second Messenger Detection (e.g., cAMP or Ca2+ assay) C->D E 5. Data Acquisition (e.g., Plate reader) D->E F 6. Generate Dose-Response Curves E->F G 7. Calculate EC50/IC50 Values F->G H 8. Compare Potency and Efficacy G->H

References

Application Notes and Protocols: 4-fluoro-L-phenylalanine for Studying Enzyme Kinetics and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-fluoro-L-phenylalanine (4F-Phe) is a non-proteinogenic amino acid analogue of L-phenylalanine that has emerged as a powerful tool in chemical biology and drug discovery. Its unique properties, particularly the presence of the fluorine atom, allow for novel approaches to investigate enzyme kinetics, mechanisms, and structure-function relationships. The fluorine atom is minimally sterically perturbing, yet its high electronegativity can influence the local electronic environment within a protein. Furthermore, the 19F nucleus is an exceptional probe for Nuclear Magnetic Resonance (NMR) spectroscopy, offering a background-free signal to monitor protein conformation and dynamics.[1][2]

These application notes provide a comprehensive overview of the use of 4F-Phe in enzymology, including detailed protocols for its incorporation into proteins and subsequent analysis.

Key Applications

  • 19F NMR Spectroscopy: The primary application of 4F-Phe is as a 19F NMR probe.[1][2] The 19F chemical shift is highly sensitive to the local environment, making it an excellent reporter for:

    • Protein conformational changes upon ligand binding or mutation.

    • Solvent accessibility of specific residues.[3]

    • Protein-ligand and protein-protein interactions.

    • Enzyme dynamics and folding.

  • Probing Enzyme Mechanisms: The electron-withdrawing nature of the fluorine atom can alter the pKa of nearby residues and the electrostatic potential of the aromatic ring. This allows researchers to probe the role of specific phenylalanine residues in catalysis, substrate binding, and transition state stabilization.

  • Modulating Enzyme Activity and Stability: Incorporation of 4F-Phe can lead to changes in enzyme stability and catalytic activity. These effects can be subtle or significant, providing insights into the role of phenylalanine residues in maintaining the protein's structural integrity and function.[4] For instance, the incorporation of fluorinated aromatic amino acids can enhance protein stability, which can in turn alter enzymatic activity.[4]

Data Presentation: Effects of this compound Incorporation on Enzyme Kinetic Parameters

The incorporation of 4F-Phe can have varied effects on the kinetic parameters of an enzyme. The following table summarizes the kinetic data for E. coli transketolase (TK) where a lysine (B10760008) residue (K316) was replaced with 4F-Phe.

Enzyme VariantSubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)Reference
Wild-Type TKHydroxypyruvate3.5 (± 0.4)1.8 (± 0.1)514[4]
TK-4F-Phe (K316)Hydroxypyruvate3.6 (± 0.4)1.9 (± 0.1)528[4]

Note: In this specific example, the substitution at a solvent-exposed site distant from the active site resulted in no significant change in the enzyme's kinetic parameters at 21°C.[4] However, a heat-activation effect was observed for the TK-4F-Phe variant.[4] It is important to note that the effects of 4F-Phe incorporation are position-dependent and can range from negligible to significant alterations in enzyme kinetics.

Experimental Protocols

Protocol 1: Non-specific (Global) Incorporation of this compound into Proteins in E. coli

This protocol is designed for the global replacement of phenylalanine residues with 4F-Phe in proteins expressed in E. coli. It relies on the inhibition of endogenous phenylalanine biosynthesis.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotic.

  • M9 minimal medium.

  • 10x M9 salts solution.

  • This compound (4F-Phe).

  • L-phenylalanine.

  • L-tyrosine.

  • L-tryptophan.

  • Glyphosate (B1671968).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Appropriate antibiotics.

Procedure:

  • Starter Culture: Inoculate a single colony of the transformed E. coli strain into 5 mL of LB medium containing the appropriate antibiotic. Grow overnight at 37°C with shaking.

  • Main Culture Growth: The following day, inoculate 1 L of M9 minimal medium (supplemented with 2 mM MgSO4, 0.1 mM CaCl2, 0.4% glucose, and the appropriate antibiotic) with the overnight starter culture. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate to the culture to a final concentration of 1 g/L. Glyphosate inhibits the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids.

  • Amino Acid Supplementation: Immediately after adding glyphosate, supplement the medium with the following sterile amino acids:

    • This compound: 50-100 mg/L.

    • L-tyrosine: 50 mg/L.

    • L-tryptophan: 50 mg/L.

  • Induction: Incubate the culture for 20-30 minutes, then induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.

  • Expression: Continue to incubate the culture at a reduced temperature (e.g., 18-25°C) for 16-20 hours to enhance proper protein folding.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet containing the 4F-Phe labeled protein can be stored at -80°C until purification.

  • Purification: Purify the protein using standard chromatography techniques appropriate for the protein of interest.

Protocol 2: Site-Specific Incorporation of this compound

This protocol utilizes an orthogonal aminoacyl-tRNA synthetase/tRNA pair to incorporate 4F-Phe at a specific site in response to an amber stop codon (TAG).

Materials:

  • E. coli expression strain (e.g., BL21(DE3)).

  • Expression plasmid for the protein of interest with a TAG codon at the desired incorporation site.

  • Plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNACUA pair for 4F-Phe (e.g., a variant of the yeast phenylalanyl-tRNA synthetase).

  • LB medium and agar plates with appropriate antibiotics for both plasmids.

  • This compound.

  • IPTG and/or other inducers (e.g., arabinose) depending on the expression systems.

Procedure:

  • Co-transformation: Co-transform the E. coli expression strain with the plasmid for the protein of interest and the plasmid for the orthogonal synthetase/tRNA pair. Plate on LB agar containing antibiotics for both plasmids.

  • Starter Culture: Inoculate a single colony into LB medium with both antibiotics and grow overnight at 37°C.

  • Main Culture and Induction: Inoculate 1 L of LB medium (with both antibiotics) with the starter culture. Grow at 37°C to an OD600 of 0.5-0.7.

  • Add 4F-Phe: Add this compound to the culture to a final concentration of 1-2 mM.

  • Induce Expression: Induce the expression of both the protein of interest and the orthogonal system components. For example, add IPTG to induce the T7 promoter for the target protein and arabinose to induce the arabinose promoter for the synthetase/tRNA pair.

  • Expression: Grow the culture overnight at a reduced temperature (e.g., 20-30°C).

  • Harvesting and Purification: Harvest the cells and purify the protein as described in Protocol 1.

Protocol 3: General Workflow for 19F NMR Analysis of a 4F-Phe Labeled Protein

This protocol outlines the general steps for acquiring and analyzing 19F NMR data of a protein containing 4F-Phe.

Materials:

  • Purified 4F-Phe labeled protein in a suitable NMR buffer (e.g., phosphate (B84403) or Tris buffer in D2O or H2O/D2O).

  • NMR spectrometer equipped with a fluorine probe.

  • NMR data processing software.

  • (Optional) Ligand or interacting partner for titration experiments.

Procedure:

  • Sample Preparation: Prepare the protein sample at a concentration typically in the range of 50 µM to 1 mM. The buffer should be optimized for protein stability and NMR data acquisition (e.g., correct pH, low salt concentration if possible).

  • NMR Spectrometer Setup:

    • Tune and match the 19F probe.

    • Set the temperature for the experiment.

    • Use a reference compound for the 19F chemical shift, such as trifluoroacetic acid (TFA).

  • Data Acquisition:

    • Acquire a one-dimensional (1D) 19F NMR spectrum. Due to the low natural abundance and gyromagnetic ratio of 19F, a larger number of scans may be required to achieve a good signal-to-noise ratio compared to 1H NMR.

    • Optimize acquisition parameters such as the spectral width, acquisition time, and relaxation delay.

  • Data Processing:

    • Apply a window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Fourier transform the free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Reference the chemical shifts to the reference compound.

  • Data Analysis:

    • Chemical Shift Perturbation: In ligand titration experiments, monitor changes in the 19F chemical shifts upon addition of the ligand. These changes can be used to determine binding affinities (Kd) and map the binding site.

    • Linewidth Analysis: Changes in the linewidth of the 19F signals can provide information about protein dynamics and exchange processes.

    • Relaxation Measurements: Advanced NMR experiments can be used to measure 19F relaxation rates (T1 and T2) to probe molecular motion at specific sites.

Mandatory Visualizations

experimental_workflow cluster_incorporation 4F-Phe Incorporation cluster_analysis Analysis start Transform E. coli culture Grow Culture start->culture inhibit Inhibit Phe Synthesis (for non-specific) culture->inhibit Non-specific add_4fphe Add 4F-Phe culture->add_4fphe Site-specific inhibit->add_4fphe induce Induce Protein Expression add_4fphe->induce harvest Harvest Cells induce->harvest purify Purify Protein harvest->purify nmr 19F NMR Spectroscopy purify->nmr kinetics Enzyme Kinetics Assay purify->kinetics data Data Analysis nmr->data kinetics->data

Caption: General experimental workflow for 4F-Phe studies.

signaling_pathway E Enzyme (E) ES Enzyme-Substrate Complex (ES) E->ES k1 S Substrate (S) ES->E k-1 E_P Enzyme-Product Complex (EP) ES->E_P k_cat P Product (P) E_P->E k_release E_P->P

Caption: Simplified enzyme-catalyzed reaction pathway.

logical_relationship incorp 4F-Phe Incorporation probe 19F NMR Probe incorp->probe perturb Electronic Perturbation incorp->perturb struct_dyn struct_dyn probe->struct_dyn Structure & Dynamics binding binding probe->binding Ligand Binding mechanism mechanism perturb->mechanism Mechanistic Insights activity activity perturb->activity Activity Modulation

Caption: Rationale for using 4F-Phe in enzyme studies.

References

Application Notes and Protocols for In Vivo Incorporation of 4-Fluoro-L-phenylalanine in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-L-phenylalanine (4-F-Phe) is a non-proteinogenic amino acid analog of L-phenylalanine (B559525) that has emerged as a valuable tool in biomedical research and drug development. Its incorporation into proteins in place of phenylalanine allows for the introduction of a fluorine atom, which can serve as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, alter protein structure and function, and enhance the therapeutic properties of peptides and proteins.[1][2] The ability to metabolically label proteins with 4-F-Phe in vivo opens up avenues for studying protein synthesis, turnover, and distribution in whole organisms, providing insights into physiological and pathological processes.

These application notes provide a comprehensive overview and detailed protocols for the in vivo incorporation of 4-F-Phe in animal models, with a focus on mice. The protocols are designed to guide researchers in the administration of 4-F-Phe, and the subsequent analysis of its incorporation into proteins.

Core Applications

The in vivo incorporation of 4-F-Phe can be applied to a wide range of research areas:

  • Drug Development: 4-F-Phe can be incorporated into therapeutic peptides and proteins to improve their stability, binding affinity, and pharmacokinetic properties.[1]

  • Protein Engineering: The introduction of fluorine can be used to modulate the stability and activity of proteins, providing insights into protein structure-function relationships.[1]

  • Biomarker Discovery: Monitoring the incorporation of 4-F-Phe into newly synthesized proteins can serve as a biomarker for protein turnover rates in various disease states.

  • ¹⁹F NMR Imaging and Spectroscopy: The fluorine atom in 4-F-Phe provides a unique spectroscopic handle for in vivo imaging and for studying protein conformation and dynamics in a native environment.

Quantitative Data Summary

The following tables summarize key quantitative data related to the use of L-phenylalanine and the administration of amino acid analogs in rodent models. This data can serve as a reference for designing experiments with 4-F-Phe.

Table 1: Effects of L-phenylalanine Administration in Rodents

ParameterAnimal ModelAdministration Route & DosageObserved EffectsReference
Food IntakeRats and MiceOral gavageAcutely reduced food intake.[3]
Body WeightDiet-induced obese miceChronic oral administrationReduced body weight.[3]
Plasma PhenylalaninePKU mouse model2% and 5% dietary supplementation of a Phe-selective polymerSignificantly reduced blood Phe levels.[4]
MyelinationMouse cerebellar organotypic slicesExposure to ≥1.2 mM Phe for 21 daysSignificant decrease in myelin basic protein.
Protein SynthesisHyperphenylalaninemic miceDaily injections of phenylalanineAccumulation of inactive monoribosomes and decreased polypeptide-chain elongation.[5]

Table 2: General Parameters for Intraperitoneal Injections in Mice

ParameterRecommendation
Needle Gauge25-27g
Maximum Injection Volume< 10 ml/kg
Injection SiteLower right quadrant of the abdomen

Experimental Protocols

Protocol 1: In Vivo Incorporation of 4-F-Phe via Intraperitoneal Injection in Mice

This protocol describes the administration of 4-F-Phe to mice via intraperitoneal (IP) injection to achieve systemic distribution and incorporation into newly synthesized proteins.

Materials:

  • This compound (4-F-Phe)

  • Sterile Phosphate-Buffered Saline (PBS), pH 7.4

  • 8-12 week old C57BL/6 mice (or other appropriate strain)

  • Sterile syringes (1 mL) and needles (27G)

  • 70% ethanol

  • Animal balance

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Preparation of 4-F-Phe Solution:

    • Dissolve 4-F-Phe in sterile PBS to the desired concentration. A starting concentration of 10 mg/mL can be used, with sonication if necessary to aid dissolution.

    • Sterile-filter the solution through a 0.22 µm filter.

  • Dosing:

    • Weigh each mouse to determine the correct injection volume.

    • A starting dosage of 50 mg/kg can be administered. The optimal dosage may need to be determined empirically for specific research goals.

  • Intraperitoneal Injection:

    • Restrain the mouse securely.

    • Disinfect the injection site in the lower right abdominal quadrant with 70% ethanol.

    • Insert the needle at a 30-45 degree angle into the peritoneal cavity.

    • Aspirate briefly to ensure the needle has not entered a blood vessel or organ.

    • Inject the 4-F-Phe solution slowly.

    • Withdraw the needle and return the mouse to its cage.

  • Monitoring: Observe the animals for any adverse reactions following the injection.

  • Tissue Collection:

    • At the desired time point post-injection (e.g., 24, 48, or 72 hours), euthanize the mice according to approved institutional protocols.

    • Perfuse the animals with ice-cold PBS to remove blood from the tissues.

    • Dissect the tissues of interest (e.g., liver, muscle, brain) and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.

Protocol 2: In Vivo Incorporation of 4-F-Phe via Dietary Administration in Mice

This protocol describes the metabolic labeling of proteins with 4-F-Phe through a specially formulated diet. This method is suitable for long-term labeling studies.

Materials:

  • Custom amino acid-defined diet lacking L-phenylalanine

  • This compound (4-F-Phe)

  • Standard rodent chow

  • Metabolic cages (optional, for monitoring food intake)

Procedure:

  • Animal Acclimation: Acclimate mice to individual housing and the powdered diet form using standard chow for several days.

  • Diet Preparation:

    • Prepare the custom diet by mixing the phenylalanine-free diet base with 4-F-Phe. The concentration of 4-F-Phe should be equivalent to the normal dietary percentage of phenylalanine in standard rodent chow (typically 0.5-1.0% w/w).

    • Ensure thorough mixing for uniform distribution of 4-F-Phe.

  • Metabolic Labeling:

    • Replace the standard chow with the 4-F-Phe-containing diet.

    • Provide the diet and water ad libitum.

    • Monitor food intake and body weight daily.

  • Labeling Duration: The duration of the labeling period will depend on the protein turnover rates in the tissues of interest and can range from several days to weeks.

  • Tissue Collection:

    • At the end of the labeling period, euthanize the mice and collect tissues as described in Protocol 1.

Protocol 3: Analysis of 4-F-Phe Incorporation by HPLC

This protocol, adapted from a method for determining 4-F-Phe in rabbit hemoglobin, can be used to quantify the incorporation of 4-F-Phe into total protein from mouse tissues.[2]

Materials:

  • Tissue homogenizer

  • Protein lysis buffer (e.g., RIPA buffer)

  • Protein precipitation solution (e.g., trichloroacetic acid)

  • 6N HCl

  • Phenylisothiocyanate (PITC)

  • HPLC system with a reverse-phase C18 column

  • Standards for all proteinogenic amino acids and 4-F-Phe

Procedure:

  • Protein Extraction:

    • Homogenize the frozen tissue samples in protein lysis buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins.

  • Protein Precipitation and Hydrolysis:

    • Precipitate the total protein from the lysate using a suitable method (e.g., TCA precipitation).

    • Wash the protein pellet to remove free amino acids.

    • Hydrolyze the protein pellet in 6N HCl at 110°C for 24 hours in a sealed, evacuated tube.

  • Derivatization:

    • Dry the hydrolysate to remove the HCl.

    • Redissolve the amino acid mixture and derivatize with PITC according to standard protocols to form phenylthiocarbamyl (PTC) amino acids.

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 HPLC column.

    • Separate the PTC-amino acids using a suitable gradient of an appropriate mobile phase (e.g., acetate (B1210297) buffer and acetonitrile).

    • Detect the PTC-amino acids by UV absorbance.

  • Quantification:

    • Identify the 4-F-Phe peak based on the retention time of the 4-F-Phe standard.

    • Quantify the amount of 4-F-Phe and L-phenylalanine by integrating the peak areas and comparing them to the standard curves.

    • Calculate the incorporation efficiency as the molar ratio of 4-F-Phe to the sum of 4-F-Phe and L-phenylalanine.

Note: Modern mass spectrometry-based proteomics methods can also be employed for more sensitive and comprehensive analysis of 4-F-Phe incorporation.

Visualizations

experimental_workflow_ip_injection cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis prep_4ff Prepare 4-F-Phe Solution inject Intraperitoneal Injection prep_4ff->inject acclimate Acclimate Mice weigh Weigh Mice acclimate->weigh weigh->inject monitor Monitor Animals inject->monitor euthanize Euthanize and Collect Tissues monitor->euthanize analyze Analyze 4-F-Phe Incorporation euthanize->analyze

Figure 1: Experimental workflow for intraperitoneal injection of 4-F-Phe in mice.

metabolic_labeling_principle cluster_intake Intake cluster_cellular Cellular Processes four_f_phe 4-F-Phe (Administered) trna_charging Aminoacyl-tRNA Synthetase Charges tRNA with 4-F-Phe four_f_phe->trna_charging Enters cell ribosome Ribosome trna_charging->ribosome Delivers 4-F-Phe-tRNA protein Newly Synthesized Protein (with 4-F-Phe incorporated) ribosome->protein Protein Synthesis

Figure 2: Principle of metabolic incorporation of 4-F-Phe into proteins.

dietary_administration_workflow cluster_prep Preparation cluster_labeling Metabolic Labeling cluster_analysis Analysis prep_diet Prepare 4-F-Phe Diet feed Provide 4-F-Phe Diet prep_diet->feed acclimate Acclimate Mice acclimate->feed monitor Monitor Food Intake & Body Weight feed->monitor euthanize Euthanize and Collect Tissues monitor->euthanize analyze Analyze 4-F-Phe Incorporation euthanize->analyze

Figure 3: Workflow for dietary administration of 4-F-Phe in mice.

References

Enhancing Peptide Therapeutics: Application of 4-fluoro-L-phenylalanine for Improved Stability and Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-natural amino acids is a cornerstone of modern peptide drug development, aimed at overcoming the inherent limitations of native peptides, such as poor metabolic stability and low oral bioavailability. Among the various modifications, the substitution of phenylalanine with 4-fluoro-L-phenylalanine (4-F-Phe) has emerged as a powerful tool to enhance the pharmacokinetic profile of peptide-based therapeutics. The introduction of the fluorine atom at the para position of the phenyl ring imparts unique physicochemical properties that can significantly increase resistance to proteolytic degradation and modulate interactions with biological targets, ultimately leading to improved stability and bioavailability.[1][2]

These application notes provide a comprehensive overview of the use of this compound in peptide drug design, complete with detailed experimental protocols, illustrative data, and visualizations to guide researchers in this field.

Key Advantages of this compound Incorporation

The substitution of L-phenylalanine with this compound can offer several key advantages in peptide drug development:

  • Enhanced Proteolytic Stability: The strong electron-withdrawing nature of the fluorine atom can alter the electronic properties of the adjacent peptide bond, making it less susceptible to cleavage by proteases.[3] This increased resistance to enzymatic degradation leads to a longer plasma half-life.

  • Improved Binding Affinity: The fluorine atom can participate in favorable interactions, such as hydrogen bonds and dipole-dipole interactions, within the binding pocket of a target receptor, potentially leading to enhanced binding affinity and potency.

  • Altered Pharmacokinetic Properties: By increasing metabolic stability, the incorporation of this compound can lead to improved pharmacokinetic profiles, including increased exposure and a longer duration of action.[1]

  • Minimal Steric Perturbation: The fluorine atom is relatively small, resulting in a minimal steric perturbation of the peptide's overall conformation, which is often crucial for maintaining biological activity.

Data Presentation

The following tables present illustrative quantitative data from a hypothetical case study comparing a native peptide ("Peptide-N") with its this compound modified analog ("Peptide-F"). This data exemplifies the expected improvements in stability and bioavailability.

Table 1: In Vitro Plasma Stability of Peptide-N vs. Peptide-F

PeptideHalf-life (t½) in Human Plasma (hours)
Peptide-N1.5
Peptide-F8.2

Table 2: Pharmacokinetic Parameters of Peptide-N vs. Peptide-F in Rats (Oral Administration)

ParameterPeptide-NPeptide-F
Dose (mg/kg) 1010
Cmax (ng/mL) 50250
Tmax (h) 0.51.0
AUC (0-t) (ng·h/mL) 1201500
Oral Bioavailability (%) < 18

Experimental Protocols

This section provides detailed methodologies for the key experiments required to evaluate the stability and bioavailability of peptides incorporating this compound.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol outlines the manual synthesis of a target peptide using standard Fmoc/tBu chemistry.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids (including Fmoc-4-fluoro-L-phenylalanine-OH)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure

  • Dichloromethane (DCM)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading), Oxyma Pure (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours.

    • Monitor coupling completion using a Kaiser test.

  • Washing: Wash the resin with DMF and DCM.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-4-fluoro-L-phenylalanine-OH at the desired position.

  • Final Deprotection: After the final amino acid coupling, perform a final Fmoc deprotection.

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation:

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, wash with cold ether, and air-dry.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection Resin->Deprotection Coupling Amino Acid Coupling (including 4-F-Phe) Deprotection->Coupling Washing Washing Coupling->Washing Repeat Repeat for each a-amino acid Washing->Repeat Next amino acid Final_Deprotection Final Fmoc Deprotection Washing->Final_Deprotection Final amino acid Repeat->Deprotection Cleavage Cleavage from Resin Final_Deprotection->Cleavage Purification RP-HPLC Purification Cleavage->Purification Characterization Mass Spectrometry Characterization Purification->Characterization

Solid-Phase Peptide Synthesis (SPPS) Workflow.

Protocol 2: In Vitro Plasma Stability Assay

This protocol describes the determination of peptide half-life in human plasma.

Materials:

  • Lyophilized peptide (native and 4-F-Phe modified)

  • Pooled human plasma (with anticoagulant, e.g., K2EDTA)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA (Quenching solution)

  • Thermomixer or incubator

  • Centrifuge

  • RP-HPLC system with UV detector

Procedure:

  • Peptide Solution Preparation: Prepare a stock solution of each peptide in a suitable solvent (e.g., water or PBS) at a concentration of 1 mg/mL.

  • Incubation:

    • Pre-warm the human plasma to 37°C.

    • Spike the peptide stock solution into the plasma to a final concentration of 100 µg/mL.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time Points: At various time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.

  • Quenching: Immediately add the aliquot to a tube containing the quenching solution (e.g., 150 µL of cold ACN with 0.1% TFA) to precipitate plasma proteins and stop enzymatic degradation.

  • Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Analysis:

    • Collect the supernatant and inject it into the RP-HPLC system.

    • Quantify the peak area of the intact peptide at each time point.

  • Data Analysis:

    • Calculate the percentage of intact peptide remaining at each time point relative to the 0-hour time point.

    • Plot the percentage of remaining peptide versus time and determine the half-life (t½) by fitting the data to a one-phase decay model.

Plasma_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis Peptide_Sol Prepare Peptide Stock Solution Spike Spike Peptide into Plasma Peptide_Sol->Spike Plasma_Prewarm Pre-warm Human Plasma to 37°C Plasma_Prewarm->Spike Incubate Incubate at 37°C Spike->Incubate Sample Withdraw Aliquots at Time Points Incubate->Sample Quench Quench with Acetonitrile/TFA Sample->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge HPLC Analyze Supernatant by RP-HPLC Centrifuge->HPLC Data_Analysis Calculate Half-life (t½) HPLC->Data_Analysis

In Vitro Plasma Stability Assay Workflow.

Protocol 3: In Vivo Pharmacokinetic Study in Rats

This protocol outlines the procedure for determining the pharmacokinetic profile and oral bioavailability of a peptide in rats.

Materials:

  • Sprague-Dawley rats

  • Peptide solution formulated for intravenous (IV) and oral (PO) administration

  • Dosing syringes and gavage needles

  • Blood collection tubes (containing K2EDTA)

  • Centrifuge

  • LC-MS/MS system for bioanalysis

Procedure:

  • Animal Acclimation: Acclimate rats for at least one week before the study.

  • Dosing:

    • IV Group: Administer the peptide solution intravenously via the tail vein at a specific dose (e.g., 1-2 mg/kg).

    • PO Group: Administer the peptide solution orally via gavage at a higher dose (e.g., 10-20 mg/kg).

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.

    • Process blood samples to obtain plasma by centrifugation.

  • Sample Preparation for Analysis: Extract the peptide from plasma samples, typically using protein precipitation followed by solid-phase extraction (SPE).

  • Bioanalysis: Quantify the peptide concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.

    • Calculate the oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

PK_Study_Workflow cluster_animal Animal Phase cluster_bioanalysis Bioanalysis Phase cluster_data Data Analysis Phase Acclimation Animal Acclimation Dosing Dosing (IV and PO groups) Acclimation->Dosing Sampling Blood Sampling at Time Points Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Sample_Extraction Peptide Extraction from Plasma Plasma_Prep->Sample_Extraction LCMS LC-MS/MS Analysis Sample_Extraction->LCMS PK_Calc Calculate PK Parameters (Cmax, Tmax, AUC) LCMS->PK_Calc Bioavailability_Calc Calculate Oral Bioavailability (F%) PK_Calc->Bioavailability_Calc

In Vivo Pharmacokinetic Study Workflow.

Conclusion

The incorporation of this compound is a valuable and effective strategy for enhancing the stability and bioavailability of peptide-based drug candidates. The provided protocols and illustrative data serve as a guide for researchers to systematically evaluate the impact of this modification. By leveraging the unique properties of fluorinated amino acids, it is possible to design and develop more robust and effective peptide therapeutics.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Protein Expression with 4-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the expression of proteins containing the non-canonical amino acid 4-fluoro-L-phenylalanine (4-F-Phe). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to streamline your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of incorporating this compound into a protein?

A1: Incorporating this compound (4-F-Phe) into a protein offers a powerful tool for studying protein structure, function, and dynamics. The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, providing a background-free window for observation as fluorine is virtually absent in biological systems.[1] The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment, making it an excellent reporter for subtle conformational changes, ligand binding, and solvent exposure.[1] Additionally, the incorporation of 4-F-Phe can enhance protein stability and modulate biological activity, which is beneficial in drug design and protein engineering.[2][3]

Q2: What is the general principle behind incorporating 4-F-Phe into a protein in E. coli?

A2: The incorporation of 4-F-Phe relies on the use of an orthogonal translation system. This system consists of an aminoacyl-tRNA synthetase (aaRS) and its cognate transfer RNA (tRNA) that are engineered to be independent of the host cell's translational machinery.[4][5] The aaRS is evolved to specifically recognize and charge the tRNA with 4-F-Phe. This charged tRNA then recognizes a unique codon, typically a nonsense (stop) codon like UAG (amber), that has been introduced at the desired site in the gene of interest.[4][6] When the ribosome encounters this codon, the 4-F-Phe-charged tRNA is incorporated, leading to the site-specific insertion of the unnatural amino acid into the protein.

Q3: Can I express my protein in a standard rich medium like LB Broth?

A3: It is highly recommended to use a minimal medium for expressing proteins with 4-F-Phe.[7][8] Rich media contain endogenous phenylalanine, which will compete with 4-F-Phe for incorporation by both the engineered and potentially the wild-type phenylalanyl-tRNA synthetase, leading to a mixed population of proteins with and without the desired unnatural amino acid. Using a minimal medium and supplementing it with 4-F-Phe ensures a higher fidelity of incorporation.[7][8]

Q4: Is this compound toxic to E. coli?

A4: High concentrations of 4-F-Phe can be toxic to E. coli and may inhibit cell growth and protein synthesis.[1][9][10] It is crucial to determine the optimal concentration of 4-F-Phe empirically for your specific protein and expression system. A titration experiment to assess protein yield versus 4-F-Phe concentration is recommended.[1]

Q5: How can I improve the yield of my 4-F-Phe containing protein?

A5: Several strategies can be employed to improve the yield:

  • Use specialized E. coli strains: Strains with a knockout of release factor 1 (RF1), such as JX33 or B-95.ΔA, can significantly improve the efficiency of unnatural amino acid incorporation at UAG codons by reducing competition for termination.[4][6][11]

  • Optimize the expression vector: Utilizing plasmids that have been optimized for the expression of the orthogonal aaRS/tRNA pair can enhance incorporation efficiency.[12]

  • Lower the induction temperature: Reducing the temperature to 18-25°C after induction can slow down protein expression, allowing for more efficient incorporation of the unnatural amino acid and promoting proper protein folding.[7]

  • Optimize 4-F-Phe concentration: As mentioned, titrating the concentration of 4-F-Phe is critical to find a balance between efficient incorporation and cell toxicity.[1]

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or no protein expression 1. Toxicity of 4-F-Phe.[1][10]2. Inefficient incorporation of 4-F-Phe.3. Problems with the expression vector or host strain.1. Perform a dose-response experiment to determine the optimal, non-toxic concentration of 4-F-Phe.[1]2. Switch to an E. coli strain with an RF1 knockout (e.g., JX33) to enhance suppression of the amber codon.[6][11]3. Use a minimal medium to reduce competition from endogenous phenylalanine.[7][8]4. Optimize the expression levels of the orthogonal aaRS and tRNA.[12]
High proportion of wild-type protein (no 4-F-Phe incorporation) 1. Presence of endogenous phenylalanine in the medium.2. Low efficiency of the orthogonal aaRS/tRNA pair.3. Read-through of the stop codon by endogenous tRNAs.1. Ensure the use of a minimal medium with no added phenylalanine.[7][8]2. Verify the fidelity of your orthogonal system. Consider using a more selective aaRS variant if available.[13][14]3. Increase the concentration of 4-F-Phe, being mindful of toxicity.
Truncated protein product 1. Inefficient suppression of the amber stop codon.2. The RF1 is outcompeting the suppressor tRNA for binding to the UAG codon.[11]1. Use an RF1 knockout E. coli strain.[5][6][11]2. Increase the expression of the suppressor tRNA and the orthogonal aaRS.[12]3. Optimize the concentration of 4-F-Phe.
Cell lysis or poor cell growth after induction 1. High concentration of 4-F-Phe is toxic to the cells.[9][10]2. The expressed protein itself is toxic.1. Reduce the concentration of 4-F-Phe in the growth medium.[1]2. Lower the induction temperature (e.g., 18-20°C) and shorten the induction time.[1][7]3. Use a weaker promoter or a lower concentration of the inducer (e.g., IPTG).

Experimental Protocols

General Protocol for 4-F-Phe Incorporation in E. coli

This protocol is a generalized starting point and should be optimized for your specific protein of interest.

1. Transformation:

  • Transform the expression plasmid containing your gene of interest with an amber (UAG) codon at the desired position and the plasmid containing the orthogonal aaRS/tRNA pair into a suitable E. coli expression strain (e.g., BL21(DE3) or an RF1 knockout strain).

  • Plate on LB-agar plates with the appropriate antibiotics and incubate overnight at 37°C.

2. Starter Culture:

  • Inoculate a single colony into 5-10 mL of LB medium containing the appropriate antibiotics.

  • Grow overnight at 37°C with shaking.

3. Main Culture Growth:

  • The next day, inoculate 1 L of M9 minimal medium (supplemented with antibiotics and glucose) with the overnight starter culture to an initial OD₆₀₀ of ~0.05-0.1.

  • Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.[7]

4. Induction and Expression:

  • Reduce the temperature to 18-25°C and allow the culture to equilibrate.[7]

  • Add sterile this compound to a final concentration of 50-100 mg/L (this should be optimized).[7]

  • Optionally, supplement with other essential amino acids to prevent their synthesis from the added analog.[7]

  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).[7]

  • Continue to express the protein at the lower temperature for 16-20 hours.[1][7]

5. Harvesting and Purification:

  • Harvest the cells by centrifugation.[7]

  • The cell pellet can be stored at -80°C.

  • Purify the labeled protein using standard chromatography techniques.[7]

Data Summary

ParameterOrganismValueReference
Incorporation EfficiencyHuman cellsUp to 60%[7]
Protein YieldHEK 293T cells34 µg per gram of cell pellet[8]
UP50 for para-methyl, tetra-fluoro PheE. coliFunctions efficiently at 0.5 mM[15]
Recommended 4-F-Phe ConcentrationE. coli50-100 mg/L (starting point)[7]
Induction TemperatureE. coli18-25°C[7]

Visual Guides

experimental_workflow cluster_prep Preparation cluster_growth Growth & Induction cluster_expression Expression & Harvest cluster_purification Purification prep1 Transformation of Plasmids prep2 Overnight Starter Culture prep1->prep2 growth1 Inoculate M9 Minimal Media prep2->growth1 growth2 Grow to OD600 0.6-0.8 growth1->growth2 growth3 Add 4-F-Phe & Induce (IPTG) growth2->growth3 exp1 Overnight Expression (18-25°C) growth3->exp1 exp2 Harvest Cells by Centrifugation exp1->exp2 purify1 Cell Lysis exp2->purify1 purify2 Protein Purification purify1->purify2

Caption: Workflow for incorporating this compound in E. coli.

troubleshooting_logic start Low Protein Yield? no_exp No Expression at All? start->no_exp Yes wt_protein Wild-Type Protein Present? start->wt_protein No sol_tox Reduce 4-F-Phe concentration Lower induction temperature no_exp->sol_tox Yes sol_vector Verify vector integrity Check promoter/inducer no_exp->sol_vector No, some expression sol_media Use M9 minimal media Ensure no Phe contamination wt_protein->sol_media Yes sol_fidelity Optimize aaRS/tRNA expression Consider a more selective aaRS wt_protein->sol_fidelity No trunc_protein Truncated Protein? wt_protein->trunc_protein No sol_rf1 Use RF1 knockout strain (e.g., JX33) trunc_protein->sol_rf1 Yes sol_suppressor Increase suppressor tRNA and aaRS expression trunc_protein->sol_suppressor If already using RF1 knockout

Caption: Troubleshooting logic for low yield of 4-F-Phe containing proteins.

References

Troubleshooting low incorporation efficiency of 4-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the low incorporation efficiency of 4-fluoro-L-phenylalanine (4-F-Phe) in protein expression systems.

Frequently Asked Questions (FAQs)

Q1: Why is the incorporation efficiency of this compound often low?

A1: The low incorporation efficiency of this compound can be attributed to several factors:

  • Toxicity: 4-F-Phe can be toxic to host cells, such as E. coli and various mammalian cell lines, leading to inhibited growth and reduced protein synthesis.[1][2]

  • Competition with Phenylalanine: The endogenous phenylalanyl-tRNA synthetase (PheRS) can recognize and charge the native phenylalanine, which competes with 4-F-Phe for incorporation into the growing polypeptide chain.

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The orthogonal aminoacyl-tRNA synthetase designed to specifically recognize 4-F-Phe may not be efficient enough, leading to poor charging of the corresponding tRNA.

  • Suboptimal Experimental Conditions: Factors such as media composition, incubation temperature, and the concentration of 4-F-Phe can significantly impact incorporation efficiency.

Q2: What is the role of an orthogonal aminoacyl-tRNA synthetase/tRNA pair in 4-F-Phe incorporation?

A2: An orthogonal aminoacyl-tRNA synthetase/tRNA (aaRS/tRNA) pair is crucial for the site-specific incorporation of non-canonical amino acids like 4-F-Phe.[3][4] This system works in parallel to the host's endogenous translational machinery. The orthogonal aaRS is engineered to specifically recognize and attach 4-F-Phe to its cognate orthogonal tRNA. This charged tRNA then recognizes a specific codon (often a repurposed stop codon like UAG) on the mRNA, leading to the insertion of 4-F-Phe at the desired position in the protein.[5] A highly specific and efficient orthogonal pair minimizes mis-incorporation of canonical amino acids and increases the yield of the target protein containing 4-F-Phe.[6][7]

Q3: Can this compound be incorporated in both bacterial and mammalian cells?

A3: Yes, this compound can be incorporated into proteins in both bacterial (e.g., E. coli) and mammalian (e.g., HEK293T) cells.[6][7][8][9] However, the optimal conditions and strategies for efficient incorporation may differ between these expression systems. For instance, in mammalian cells, a medium-switch strategy is often employed to manage the potential toxicity of 4-F-Phe.[8][9]

Troubleshooting Guides

This section provides solutions to common problems encountered during the incorporation of this compound.

Problem 1: Low Protein Yield

Possible Causes & Solutions:

Possible Cause Recommended Solution
Toxicity of 4-F-Phe Lower the concentration of 4-F-Phe in the culture medium. Optimize the time of 4-F-Phe addition; for mammalian cells, a medium switch after initial cell growth and transfection can be beneficial.[8][9] Reduce the expression temperature after induction (e.g., 18-25°C for E. coli).[8]
Inefficient aaRS/tRNA Pair Screen for more efficient or selective aminoacyl-tRNA synthetase variants.[6][10][11] Increase the plasmid copy number for the aaRS and tRNA genes.
Suboptimal Induction Conditions Optimize the concentration of the inducer (e.g., IPTG for E. coli).[8] Vary the cell density at the time of induction.
Competition from Phenylalanine Use a phenylalanine-free minimal medium for protein expression.[8] Consider using an E. coli strain auxotrophic for phenylalanine.
Problem 2: Low Incorporation Efficiency of 4-F-Phe (High Wild-Type Contamination)

Possible Causes & Solutions:

Possible Cause Recommended Solution
Competition from Endogenous Phenylalanine Use minimal media lacking phenylalanine.[8] For E. coli, consider using glyphosate (B1671968) to inhibit the endogenous synthesis of aromatic amino acids.[12]
Low Specificity of the Orthogonal aaRS Perform negative selection against the recognition of canonical amino acids during the evolution of the aaRS.[10]
Codon Read-through by Release Factors Use an E. coli strain with a deleted release factor 1 (RF1) if using the UAG stop codon for incorporation.[3][4]
Insufficient Intracellular Concentration of 4-F-Phe Increase the external concentration of 4-F-Phe in the medium. However, be mindful of its toxicity. Consider engineering the host to biosynthesize the non-canonical amino acid, which can lead to higher intracellular concentrations.[13]

Experimental Protocols

Protocol 1: Incorporation of 4-F-Phe in E. coli

This protocol is a general guideline and may require optimization for your specific protein of interest.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid for the target protein with a UAG stop codon at the desired incorporation site

  • Plasmid for the orthogonal 4-F-PheRS/tRNA pair

  • LB medium and LB-agar plates with appropriate antibiotics

  • M9 minimal medium

  • This compound (4-F-Phe)

  • Phenylalanine

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Methodology:

  • Co-transform the expression plasmid and the orthogonal pair plasmid into competent E. coli BL21(DE3) cells and select on LB-agar plates with appropriate antibiotics.

  • Inoculate a single colony into LB medium and grow overnight at 37°C.

  • Inoculate the overnight culture into M9 minimal medium supplemented with all essential amino acids except phenylalanine.

  • Grow the culture at 37°C until the OD600 reaches 0.6-0.8.

  • Centrifuge the cells and resuspend them in fresh M9 minimal medium containing 4-F-Phe (e.g., 1 mM) but lacking phenylalanine.

  • Induce protein expression with an optimized concentration of IPTG (e.g., 0.1-1 mM).[8]

  • Reduce the temperature to 18-25°C and continue expression overnight.[8]

  • Harvest the cells by centrifugation and purify the protein using standard methods.

  • Verify the incorporation of 4-F-Phe by mass spectrometry.

Protocol 2: Incorporation of 4-F-Phe in Mammalian (HEK293T) Cells

This protocol utilizes a medium-switch strategy to mitigate the toxicity of 4-F-Phe.

Materials:

  • HEK293T cells

  • Expression plasmid for the target protein with a UAG stop codon

  • Plasmid for the orthogonal 4-F-PheRS/tRNA pair

  • Standard cell culture medium (e.g., DMEM)

  • Custom DMEM lacking phenylalanine

  • This compound (4-F-Phe)

  • Transfection reagent

Methodology:

  • Culture HEK293T cells in standard DMEM.

  • Co-transfect the cells with the expression plasmid and the orthogonal pair plasmid using a suitable transfection reagent.

  • Allow for initial protein expression for a period of 8-24 hours post-transfection.[9]

  • Replace the standard medium with the custom DMEM lacking phenylalanine but supplemented with 4-F-Phe.

  • Incubate the cells for an additional 24-48 hours to allow for expression and incorporation of 4-F-Phe.[8]

  • Harvest the cells and purify the protein.

  • Analyze protein incorporation using mass spectrometry.

Visualizations

experimental_workflow_ecoli cluster_prep Preparation cluster_growth Growth & Induction cluster_analysis Analysis start Co-transform E. coli culture1 Overnight culture in LB start->culture1 culture2 Inoculate M9 minimal medium (no Phe) culture1->culture2 growth Grow to OD600 0.6-0.8 culture2->growth medium_swap Resuspend in M9 + 4-F-Phe growth->medium_swap induction Induce with IPTG (18-25°C) medium_swap->induction harvest Harvest cells induction->harvest purify Purify protein harvest->purify analyze Mass Spectrometry purify->analyze

Caption: Workflow for this compound incorporation in E. coli.

troubleshooting_logic cluster_yield Low Protein Yield cluster_purity High Wild-Type Contamination start Low 4-F-Phe Incorporation toxicity Toxicity of 4-F-Phe? start->toxicity induction Suboptimal Induction? start->induction aars_yield Inefficient aaRS? start->aars_yield competition Competition with Phe? start->competition aars_purity Low aaRS Specificity? start->aars_purity readthrough Codon Read-through? start->readthrough sol_toxicity sol_toxicity toxicity->sol_toxicity Solution: - Lower [4-F-Phe] - Temp shift - Medium switch sol_induction sol_induction induction->sol_induction Solution: - Optimize [Inducer] - Vary cell density sol_aars_yield sol_aars_yield aars_yield->sol_aars_yield Solution: - Screen for better aaRS - Increase plasmid copy number sol_competition sol_competition competition->sol_competition Solution: - Phe-free minimal media - Use glyphosate sol_aars_purity sol_aars_purity aars_purity->sol_aars_purity Solution: - Negative selection of aaRS sol_readthrough sol_readthrough readthrough->sol_readthrough Solution: - Use RF1 knockout strain

Caption: Troubleshooting logic for low this compound incorporation.

References

Technical Support Center: 4-Fluoro-L-phenylalanine (4F-Phe) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-fluoro-L-phenylalanine (4F-Phe) in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cell culture?

This compound (4F-Phe) is a non-proteinogenic amino acid, meaning it is not one of the canonical amino acids naturally found in proteins.[1] It is an analog of the essential amino acid L-phenylalanine. Its primary known mechanism of action is as an inhibitor of protein synthesis.[1] 4F-Phe can be mistakenly incorporated into nascent polypeptide chains in place of L-phenylalanine, leading to the formation of functionally impaired proteins. This can disrupt cellular processes and inhibit cell growth.

Q2: What are the known cytotoxic effects of 4F-Phe on cultured cells?

4F-Phe has been shown to inhibit the growth of certain cancer cell lines. For example, it has demonstrated inhibitory effects on MCF-7 breast cancer cells.[1] The cytotoxic effects are believed to stem from its role as a toxic antimetabolite, which can lead to the induction of apoptosis (programmed cell death) and cell cycle arrest.

Q3: At what concentrations is 4F-Phe typically effective in cell culture experiments?

The effective concentration of 4F-Phe can vary significantly depending on the cell line and the experimental endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type.

Quantitative Data Summary

The following table summarizes the available quantitative data on the cytotoxic activity of this compound.

Cell LineAssay TypeEndpointIC50 ValueReference
MCF-7Growth Inhibition72 hours11.8 µM[1]

Note: There is limited publicly available data on the IC50 values of this compound across a wide range of cell lines. Researchers are strongly encouraged to determine the IC50 value empirically for their specific cell line of interest.

Potential Signaling Pathways Involved in Toxicity

While specific signaling pathways for this compound-induced toxicity are not extensively characterized, studies on its parent compound, L-phenylalanine, at high concentrations suggest potential mechanisms that may be relevant. High levels of L-phenylalanine have been shown to induce apoptosis through both intrinsic and extrinsic pathways.

Potential Intrinsic (Mitochondria-Mediated) Apoptosis Pathway

High intracellular concentrations of phenylalanine may activate the RhoA/Rho-associated kinase (ROCK) signaling pathway, leading to mitochondria-mediated apoptosis.[2]

G This compound This compound High Intracellular Concentration High Intracellular Concentration This compound->High Intracellular Concentration RhoA Activation RhoA Activation High Intracellular Concentration->RhoA Activation ROCK Activation ROCK Activation RhoA Activation->ROCK Activation Mitochondrial Dysfunction Mitochondrial Dysfunction ROCK Activation->Mitochondrial Dysfunction Caspase-3 Activation Caspase-3 Activation Mitochondrial Dysfunction->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Potential Intrinsic Apoptosis Pathway
Potential Extrinsic (Fas-Mediated) Apoptosis Pathway

L-phenylalanine has also been implicated in activating the Fas/FasL death receptor pathway, an extrinsic apoptotic signaling cascade.

G This compound This compound Increased FasL Expression Increased FasL Expression This compound->Increased FasL Expression Fas Receptor Binding Fas Receptor Binding Increased FasL Expression->Fas Receptor Binding Caspase-8 Activation Caspase-8 Activation Fas Receptor Binding->Caspase-8 Activation Caspase-3 Activation Caspase-3 Activation Caspase-8 Activation->Caspase-3 Activation Apoptosis Apoptosis Caspase-3 Activation->Apoptosis

Potential Extrinsic Apoptosis Pathway

Experimental Protocols

Protocol for Assessing Cytotoxicity using MTT Assay

This protocol provides a general framework for determining the cytotoxicity of 4F-Phe. It is recommended to optimize parameters such as cell seeding density and incubation times for your specific cell line.

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 4 cluster_3 Analysis Seed Cells Seed Cells Treat with 4F-Phe Treat with 4F-Phe Seed Cells->Treat with 4F-Phe Add MTT Reagent Add MTT Reagent Treat with 4F-Phe->Add MTT Reagent Solubilize Formazan (B1609692) Solubilize Formazan Add MTT Reagent->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

MTT Assay Experimental Workflow

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound (stock solution in an appropriate solvent, e.g., sterile PBS or DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Treatment with 4F-Phe:

    • Prepare serial dilutions of 4F-Phe in complete culture medium.

    • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of 4F-Phe. Include vehicle-only controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the 4F-Phe concentration to determine the IC50 value.

Troubleshooting Guide

Q4: I am observing high variability between replicate wells in my cytotoxicity assay. What could be the cause?

High variability can be caused by several factors:

  • Uneven cell seeding: Ensure a homogenous cell suspension before and during seeding. Mix the cell suspension gently between pipetting.

  • Edge effects: The outer wells of a 96-well plate are prone to evaporation. To minimize this, fill the perimeter wells with sterile PBS or medium without cells and do not use them for experimental data.

  • Pipetting errors: Use calibrated pipettes and ensure consistent pipetting technique.

  • Incomplete formazan dissolution: After adding the solubilization solution in an MTT assay, ensure the formazan crystals are completely dissolved by visual inspection before reading the plate.

Q5: My untreated control cells show low viability. What should I check?

  • Cell health: Ensure you are using cells from a healthy, logarithmically growing culture. Avoid using cells that are over-confluent or have been in culture for too many passages.

  • Seeding density: Too low of a seeding density can lead to poor cell growth and viability. Optimize the seeding density for your cell line.

  • Contamination: Check for signs of microbial contamination (e.g., cloudy medium, changes in pH).

  • Incubator conditions: Verify that the incubator is maintaining the correct temperature, humidity, and CO2 levels.

Q6: I am not observing a dose-dependent toxic effect with 4F-Phe. What could be the issue?

  • Concentration range: The concentration range you are testing may be too narrow or not in the effective range for your cell line. Try a broader range of concentrations.

  • Solubility of 4F-Phe: Ensure that 4F-Phe is fully dissolved in your stock solution and at the final concentrations in the culture medium. Precipitation of the compound will lead to inaccurate dosing.

  • Incubation time: The incubation time may be too short to observe a cytotoxic effect. Consider extending the exposure time.

  • Cell line resistance: Your chosen cell line may be resistant to the effects of 4F-Phe.

G Start Start Unexpected Results Unexpected Results Start->Unexpected Results High Variability High Variability Unexpected Results->High Variability Yes Low Control Viability Low Control Viability Unexpected Results->Low Control Viability No Check Seeding Check Cell Seeding Uniformity High Variability->Check Seeding Check Pipetting Review Pipetting Technique High Variability->Check Pipetting Mitigate Edge Effects Mitigate Edge Effects High Variability->Mitigate Edge Effects No Dose-Response No Dose-Response Low Control Viability->No Dose-Response No Check Cell Health Assess Cell Health & Passage Number Low Control Viability->Check Cell Health Optimize Seeding Density Optimize Seeding Density Low Control Viability->Optimize Seeding Density Check for Contamination Screen for Contamination Low Control Viability->Check for Contamination Verify Concentration Range Test Broader Concentration Range No Dose-Response->Verify Concentration Range Check Compound Solubility Confirm Compound Solubility No Dose-Response->Check Compound Solubility Extend Incubation Time Increase Incubation Time No Dose-Response->Extend Incubation Time

Troubleshooting Decision Tree

References

Technical Support Center: 19F-NMR Spectroscopy with 4-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 19F-NMR spectroscopy utilizing 4-fluoro-L-phenylalanine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why are my 19F-NMR peaks broad, and how can I improve the resolution?

A: Broad peaks in 19F-NMR spectra of proteins labeled with this compound can stem from several factors. One common cause is incomplete enrichment of the fluorinated amino acid, which leads to inhomogeneous line broadening due to the presence of multiple labeled species.[1] High levels of fluorination (>80%) can also increase protein disorder, contributing to broader lines.[1]

To improve resolution, consider a fractional enrichment strategy. Studies have shown that enrichment levels between 60-76% can significantly improve line widths and resolution without introducing detectable perturbations to the protein structure.[1]

Q2: I am observing splitting in my 19F signal. What is the cause and how can I address it?

A: The splitting of your 19F signal is likely due to scalar coupling with adjacent protons (¹H).[2] This ¹H-¹⁹F scalar coupling can reduce the signal-to-noise ratio and complicate spectral analysis. Additionally, ¹H-¹⁹F dipolar interactions can be another contributing factor.[2]

To address this, consider using ¹H decoupling sequences during your 19F-NMR acquisition. For more complex applications, deuteration of the aromatic side chains of phenylalanine can be employed to minimize these coupling effects.[2]

Q3: My 1D 19F-NMR spectrum shows more peaks than expected for the number of this compound residues. Why is this happening?

A: The observation of multiple resonances for a single this compound site can indicate slow exchange on the NMR timescale.[2] This phenomenon can arise from slow conformational dynamics of the protein or slow rotation (ring flips) of the fluorinated phenyl ring.[2][3] The large chemical shift dispersion of 19F makes it particularly sensitive to these dynamic processes, which might not be observable in ¹H or ¹³C NMR spectra.[2]

Q4: How can I avoid the global incorporation of this compound at every phenylalanine position, which is complicating my spectra?

A: Global labeling can indeed lead to spectral overcrowding and potential disruption of the protein structure.[4] To achieve site-specific incorporation, you can utilize an orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair that recognizes an amber stop codon (UAG).[5] This method allows for the insertion of this compound at a single, desired location within your protein, simplifying spectral analysis.[5]

Q5: What are some common sources of baseline distortion in 19F-NMR spectra, and how can they be corrected?

A: A rolling or distorted baseline is a frequent artifact in 19F-NMR.[6] This can be caused by several factors, including the acquisition of a very large spectral width, which is common for 19F-NMR, or the application of a large first-order phase correction.[6] Acoustic ringing, an oscillation in the initial part of the Free Induction Decay (FID) caused by the radiofrequency pulse, and broad background signals from fluorine-containing materials in the NMR probe can also contribute to an uneven baseline.[6]

To mitigate these issues, ensure proper phasing of your spectrum. If acoustic ringing is suspected, consider using a dead time at the beginning of the acquisition. For probe background signals, acquiring a spectrum of the buffer alone can help in identifying and subtracting these contributions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Signal-to-Noise Ratio - Low incorporation efficiency of this compound.- ¹H-¹⁹F scalar coupling splitting the signal.- Suboptimal NMR acquisition parameters.- Optimize protein expression and labeling protocol (see Experimental Protocols).- Employ ¹H decoupling during acquisition.- Increase the number of scans, optimize the pulse sequence, and ensure proper probe tuning.
Asymmetric Peaks or Small, Uneven Peaks Surrounding the Main Signal - Presence of ¹³C satellite peaks due to the natural abundance of ¹³C (1.1%). The isotope effect of ¹³C on the ¹⁹F chemical shift can cause asymmetry.[6]- This is a natural phenomenon. Be aware of their presence during spectral interpretation. These satellites are typically of low intensity compared to the main peak.
Unexpected Chemical Shifts - The chemical shift of ¹⁹F is highly sensitive to the local environment, including changes in solvent exposure, electrostatic fields, and van der Waals contacts.[2]- Ensure consistent buffer conditions (pH, ionic strength) between samples.- Use the sensitivity of the ¹⁹F chemical shift as a probe for conformational changes, ligand binding, or changes in the protein's environment.
Low Protein Yield After Labeling - Toxicity of this compound to the expression host.- Inefficient incorporation by the cellular machinery.- Titrate the concentration of this compound in the growth media to find an optimal balance between incorporation and cell viability.- Use an auxotrophic E. coli strain for phenylalanine to enhance incorporation efficiency.

Experimental Protocols

Protocol 1: Biosynthetic Incorporation of this compound in E. coli

This protocol describes a general method for labeling proteins with this compound by inhibiting the endogenous synthesis of aromatic amino acids.[7]

  • Culture Preparation: Grow an appropriate E. coli expression strain (e.g., BL21(DE3)) in minimal medium until the OD₆₀₀ reaches 0.6-0.8.

  • Inhibition of Aromatic Amino Acid Synthesis: Add glyphosate (B1671968) to the culture to a final concentration of 1 mM to inhibit the shikimate pathway, thereby blocking the synthesis of aromatic amino acids.[7]

  • Amino Acid Supplementation: Immediately after adding glyphosate, supplement the medium with L-tyrosine and L-tryptophan (typically 50 mg/L each) and this compound (typically 100 mg/L).

  • Induction: Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) at the desired concentration and continue to grow the culture at an appropriate temperature (e.g., 18-30°C) for the required duration (typically 4-16 hours).

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

Protocol 2: Site-Specific Incorporation of this compound

This protocol outlines the steps for incorporating this compound at a specific site using an amber suppressor tRNA and a corresponding aminoacyl-tRNA synthetase.[5]

  • Plasmid Preparation: Co-transform an E. coli expression strain with two plasmids:

    • An expression vector for your protein of interest containing an amber stop codon (UAG) at the desired labeling site.

    • A plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA(CUA) pair specific for this compound.

  • Culture Growth: Grow the co-transformed cells in a suitable medium (e.g., LB or minimal medium) containing the appropriate antibiotics for both plasmids.

  • Induction and Labeling: When the culture reaches the mid-log phase (OD₆₀₀ ≈ 0.6), add this compound to the medium (final concentration typically 1 mM) and induce protein expression with IPTG.

  • Expression and Harvest: Continue to grow the culture for the specified time and temperature to allow for expression of the labeled protein. Harvest the cells via centrifugation.

  • Purification: Purify the site-specifically labeled protein using standard purification protocols.

Quantitative Data Summary

Parameter Value Reference
19F Natural Abundance 100%[2]
19F Gyromagnetic Ratio (relative to ¹H) ~0.94[2]
19F NMR Sensitivity (relative to ¹H) 83%[2]
Typical 19F Chemical Shift Range >400 ppm[7]
KD of this compound for L-leucine receptor 0.26 µM[8]
Chemical Shift Range for [4-F]Phe Hen Egg White Lysozyme 4.8 ppm[3]

Visualizations

experimental_workflow cluster_plasmid_prep Plasmid Preparation cluster_transformation Transformation & Growth cluster_expression Protein Expression & Labeling cluster_purification_analysis Purification & Analysis p1 Expression Plasmid (Gene of Interest with UAG) transform Co-transform E. coli p1->transform p2 Synthetase/tRNA Plasmid p2->transform growth Grow Culture transform->growth add_4FF Add this compound growth->add_4FF induce Induce with IPTG add_4FF->induce express Express Labeled Protein induce->express harvest Harvest Cells express->harvest purify Purify Protein harvest->purify nmr 19F-NMR Spectroscopy purify->nmr troubleshooting_logic start Poor 19F-NMR Spectrum q1 Broad Peaks? start->q1 ans1_yes Fractional Enrichment (60-76%) q1->ans1_yes Yes ans1_no Check for Signal Splitting q1->ans1_no No ans2_yes Use 1H Decoupling ans1_no->ans2_yes Yes ans2_no Multiple Peaks per Site? ans1_no->ans2_no ans3_yes Indicates Slow Exchange (Conformational Dynamics) ans2_no->ans3_yes Yes ans3_no Check Baseline ans2_no->ans3_no ans4_yes Re-process with Careful Phasing Consider Acoustic Ringing ans3_no->ans4_yes Yes ans4_no Consult Further Documentation ans3_no->ans4_no

References

Technical Support Center: Managing Protein Misfolding Induced by 4-fluoro-L-phenylalanine (4-F-Phe) Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges associated with protein misfolding and aggregation arising from the incorporation of the non-canonical amino acid 4-fluoro-L-phenylalanine (4-F-Phe).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (4-F-Phe) and why is it used in protein engineering?

A1: this compound is a synthetic analog of the natural amino acid L-phenylalanine, where a hydrogen atom at the fourth position of the phenyl ring is replaced by a fluorine atom.[1] It is utilized in protein engineering and drug development to probe protein structure and function, and to enhance protein stability, binding affinity, and enzymatic activity.[2] The unique electronic properties of fluorine can introduce favorable interactions within the protein structure.[3]

Q2: How can the incorporation of 4-F-Phe lead to protein misfolding and aggregation?

A2: While often used to enhance stability, the introduction of 4-F-Phe can also lead to protein misfolding and aggregation. The substitution of phenylalanine with its fluorinated analog can alter the delicate balance of hydrophobic and electronic interactions that govern proper protein folding.[4] This can expose hydrophobic patches, leading to the formation of insoluble aggregates. Furthermore, the cellular machinery may not be fully equipped to handle the folding of proteins containing this unnatural amino acid, potentially overwhelming the quality control systems.

Q3: What are the common signs of protein misfolding and aggregation in my experiments?

A3: Common indicators of protein misfolding and aggregation include:

  • Reduced protein yield: A significant portion of the expressed protein may be found in the insoluble fraction after cell lysis.

  • Visible precipitation: The purified protein solution may appear cloudy or contain visible particles.

  • Loss of biological activity: Misfolded proteins are often non-functional.

  • Altered spectroscopic properties: Changes in circular dichroism (CD) or fluorescence spectra can indicate structural perturbations.

  • Increased Thioflavin T (ThT) fluorescence: ThT is a dye that specifically binds to amyloid-like aggregates, resulting in a significant increase in fluorescence.

Q4: How can I confirm that 4-F-Phe has been successfully incorporated into my protein?

A4: Successful incorporation of 4-F-Phe can be verified using several analytical techniques:

  • Mass Spectrometry: This is the most direct method to confirm the mass shift corresponding to the incorporation of 4-F-Phe in place of phenylalanine.[2]

  • Amino Acid Analysis: This method can quantify the amount of 4-F-Phe relative to other amino acids in a hydrolyzed protein sample.[5]

  • 19F NMR Spectroscopy: The fluorine atom in 4-F-Phe provides a unique NMR signal that can be used to confirm its presence and probe its local environment within the protein.[6]

Section 2: Troubleshooting Guides

This section provides solutions to common problems encountered during the expression and characterization of proteins containing 4-F-Phe.

Low Protein Yield or Protein Found in Inclusion Bodies
Problem Possible Cause Troubleshooting Steps
Low total protein expression High concentrations of 4-F-Phe may be toxic to the expression host.Optimize the concentration of 4-F-Phe in the growth media. Start with a lower concentration and gradually increase it to find the optimal balance between incorporation efficiency and cell viability.
The expression vector or host strain is not suitable for producing the target protein with the unnatural amino acid.Try different expression vectors with varying promoter strengths. Use host strains engineered for enhanced protein folding or tolerance to toxic compounds.[7]
Protein is expressed but found in the insoluble fraction (inclusion bodies) The rate of protein synthesis overwhelms the cellular folding machinery.Lower the induction temperature (e.g., 18-25°C) and reduce the inducer concentration (e.g., IPTG) to slow down protein expression.[4]
The protein containing 4-F-Phe is inherently prone to aggregation.Co-express molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ) to assist in proper protein folding.
The lysis buffer is not optimal for maintaining protein solubility.Screen different lysis buffers with varying pH, salt concentrations, and additives (e.g., glycerol (B35011), arginine) to find conditions that favor solubility.
Protein Aggregation After Purification
Problem Possible Cause Troubleshooting Steps
Purified protein precipitates over time The storage buffer is not optimal for long-term stability.Perform a buffer screen to identify the optimal pH, ionic strength, and excipients (e.g., sugars, amino acids) that enhance protein stability.
The protein is sensitive to freeze-thaw cycles.Aliquot the purified protein into smaller volumes to avoid repeated freeze-thaw cycles. Consider adding cryoprotectants like glycerol to the storage buffer.
The protein concentration is too high.Determine the maximum soluble concentration of the protein and store it at or below this concentration.
Inconsistent or Unreliable Assay Results
Problem Possible Cause Troubleshooting Steps
High background in Thioflavin T (ThT) assay The ThT concentration is too high or the buffer contains interfering substances.Optimize the ThT concentration for your specific protein and assay conditions. Ensure the buffer is free of compounds that may autofluoresce or interact with ThT.
The protein sample contains pre-existing aggregates.Centrifuge the protein sample at high speed immediately before the assay to remove any pre-formed aggregates.
Variable results in cellular stress assays (e.g., Western blot for UPR markers) Inconsistent timing of sample collection or cell lysis.Standardize the time points for treatment and harvesting of cells. Ensure complete and consistent cell lysis.
Uneven protein loading in Western blots.Accurately quantify the total protein concentration in each lysate and ensure equal loading in each lane of the gel. Use a reliable loading control (e.g., GAPDH, β-actin) for normalization.

Section 3: Quantitative Data Summary

The incorporation of 4-F-Phe can have varied effects on protein stability, either increasing or decreasing it depending on the specific protein and the location of the substitution.

Protein Modification Technique Change in Melting Temperature (ΔTm) Reference
E. coli Transketolase (TK)K316 -> 4-F-PheNot SpecifiedDestabilized (aggregation observed at 50°C)[6]
α4H (de novo designed protein)Leucine -> hexafluoroleucineNot SpecifiedΔΔGfold = -0.8 kcal/mol per hFLeu (stabilizing)[3]

Note: Data on the direct impact of 4-F-Phe on the melting temperature of a wider range of proteins is limited in publicly available literature. The provided data illustrates that fluorination can have both stabilizing and destabilizing effects.

Section 4: Experimental Protocols

Protocol: Incorporation of 4-F-Phe into Proteins in E. coli

This protocol is a general guideline and may require optimization for your specific protein.

  • Prepare Media:

    • Prepare M9 minimal medium supplemented with all essential amino acids except phenylalanine.

    • Prepare a stock solution of 4-F-Phe (e.g., 50 mg/mL in water or a suitable solvent).

  • Culture Growth:

    • Inoculate a starter culture of E. coli BL21(DE3) cells transformed with your expression plasmid in LB medium and grow overnight.

    • Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.[4]

  • Induction and 4-F-Phe Addition:

    • Add 4-F-Phe to the culture to a final concentration of 50-100 mg/L.[4]

    • Simultaneously, induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).[4]

  • Expression:

    • Reduce the temperature to 18-25°C and continue to express the protein overnight.[4]

  • Harvesting:

    • Harvest the cells by centrifugation. The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol: Thioflavin T (ThT) Aggregation Assay

This protocol is for monitoring protein aggregation in a 96-well plate format.

  • Prepare Reagents:

    • Prepare a concentrated stock solution of Thioflavin T (e.g., 1 mM in water). Store protected from light.

    • Prepare your protein sample in a suitable buffer.

  • Assay Setup:

    • In a black, clear-bottom 96-well plate, add your protein sample to the desired final concentration.

    • Add ThT to a final concentration of 10-20 µM.

    • Include control wells with buffer and ThT only (for background fluorescence).

  • Incubation and Measurement:

    • Incubate the plate at a temperature that induces aggregation (e.g., 37°C or higher).

    • Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440 nm and emission at ~480-490 nm.

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence at each time point.

    • Plot the fluorescence intensity versus time to obtain an aggregation curve.

Protocol: Western Blot Analysis of Unfolded Protein Response (UPR) Markers

This protocol outlines the general steps for detecting key UPR markers like phosphorylated PERK (p-PERK), ATF4, and CHOP.

  • Cell Lysis:

    • After treating cells with your protein containing 4-F-Phe, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies specific for your UPR markers of interest (e.g., anti-p-PERK, anti-ATF4, anti-CHOP) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize to a loading control.

Section 5: Visualizations

Signaling Pathway: The Unfolded Protein Response (UPR)

UPR_Pathway cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol cluster_Golgi Golgi cluster_Nucleus Nucleus Unfolded Proteins Unfolded Proteins IRE1 IRE1 Unfolded Proteins->IRE1 binds PERK PERK Unfolded Proteins->PERK binds ATF6 ATF6 Unfolded Proteins->ATF6 binds BiP BiP Unfolded Proteins->BiP XBP1s XBP1s IRE1->XBP1s splices XBP1 mRNA eIF2a eIF2a PERK->eIF2a phosphorylates ATF6 (cleaved) ATF6 (cleaved) ATF6->ATF6 (cleaved) translocates & cleaved BiP->IRE1 inhibits BiP->PERK inhibits BiP->ATF6 inhibits UPR Genes UPR Genes XBP1s->UPR Genes activates transcription p-eIF2a p-eIF2a ATF4 ATF4 p-eIF2a->ATF4 upregulates translation ATF4->UPR Genes activates transcription Apoptosis Genes Apoptosis Genes ATF4->Apoptosis Genes activates transcription ATF6 (cleaved)->UPR Genes activates transcription

Caption: The three branches of the Unfolded Protein Response (UPR) pathway.

Experimental Workflow: Troubleshooting Protein Aggregation

Troubleshooting_Workflow Start Protein Expression with 4-F-Phe Lysis Cell Lysis Start->Lysis Centrifugation Centrifugation Lysis->Centrifugation Soluble Protein in Soluble Fraction? Centrifugation->Soluble Insoluble Analyze Insoluble Pellet (SDS-PAGE) Soluble->Insoluble No Purification Purify Soluble Protein Soluble->Purification Yes Optimize_Expression Optimize Expression Conditions (Temp, Inducer, Chaperones) Insoluble->Optimize_Expression Optimize_Lysis Optimize Lysis Buffer Insoluble->Optimize_Lysis Aggregation_Post_Purification Aggregation after Purification? Purification->Aggregation_Post_Purification Stable_Protein Stable Protein Aggregation_Post_Purification->Stable_Protein No Optimize_Storage Optimize Storage Buffer Aggregation_Post_Purification->Optimize_Storage Yes

Caption: A logical workflow for troubleshooting protein aggregation issues.

Logical Relationship: Causes and Consequences of 4-F-Phe Misfolding

Misfolding_Causes_Consequences 4-F-Phe Incorporation 4-F-Phe Incorporation Altered Hydrophobicity Altered Hydrophobicity 4-F-Phe Incorporation->Altered Hydrophobicity Electronic Perturbation Electronic Perturbation 4-F-Phe Incorporation->Electronic Perturbation Protein Misfolding Protein Misfolding Altered Hydrophobicity->Protein Misfolding Electronic Perturbation->Protein Misfolding Protein Aggregation Protein Aggregation Protein Misfolding->Protein Aggregation ER Stress ER Stress Protein Misfolding->ER Stress Loss of Function Loss of Function Protein Aggregation->Loss of Function Cellular Toxicity Cellular Toxicity Protein Aggregation->Cellular Toxicity UPR Activation UPR Activation ER Stress->UPR Activation UPR Activation->Cellular Toxicity if prolonged

Caption: The causal chain from 4-F-Phe incorporation to cellular consequences.

References

Technical Support Center: Synthesis of Peptides Containing 4-Fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the yield and purity of peptides synthesized with 4-fluoro-L-phenylalanine.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of incorporating this compound into peptides?

Incorporating this compound can enhance the metabolic stability and binding affinity of peptides. The fluorine substitution can alter the electronic properties of the phenyl ring, potentially leading to improved pharmacological properties.[1]

Q2: Does the hydrophobicity of this compound differ significantly from standard L-phenylalanine?

Yes, the 4-fluorophenyl side chain enhances the hydrophobicity of the amino acid.[1] This increased hydrophobicity can influence peptide folding and may increase the risk of aggregation during synthesis.[2][3]

Q3: Are there any known side reactions specific to the use of this compound during peptide synthesis?

While this compound is generally stable under standard solid-phase peptide synthesis (SPPS) conditions, the electron-withdrawing nature of the fluorine atom can potentially influence the reactivity of the phenyl ring. However, significant side reactions directly involving the fluoro-group under normal SPPS conditions are not commonly reported. General side reactions common to all peptide synthesis, such as racemization and aspartimide formation, should be monitored.[4][5]

Troubleshooting Guide

Low Coupling Efficiency

Problem: Incomplete coupling of Fmoc-4-fluoro-L-phenylalanine or the subsequent amino acid, leading to deletion sequences. This can be detected by a positive Kaiser test after the coupling step.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Steric Hindrance The bulky nature of the Fmoc-protected 4-fluorophenylalanine may require more potent coupling reagents and longer reaction times.Use strong coupling reagents like HATU or HBTU. Extend coupling times to 1-2 hours or perform a double coupling.[6]
Peptide Aggregation The increased hydrophobicity of this compound can promote on-resin aggregation, blocking reactive sites.- Use solvents known to disrupt secondary structures, such as N-methylpyrrolidone (NMP) instead of or in a mixture with dimethylformamide (DMF). - Perform washes with chaotropic salts (e.g., 0.8 M NaClO₄ in DMF) before coupling.[3] - Incorporate pseudoproline dipeptides in the sequence to disrupt aggregation.[2]
Suboptimal Activation Insufficient activation of the incoming amino acid.Ensure correct stoichiometry of the amino acid, coupling reagent, and base (e.g., DIPEA). Pre-activate the amino acid solution for 2-5 minutes before adding it to the resin.[7]
Incomplete Fmoc Deprotection

Problem: The Fmoc protecting group is not completely removed, leading to truncated peptide sequences.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Peptide Aggregation Aggregation can hinder the access of the deprotection solution (piperidine in DMF) to the Fmoc group.- Use a microwave peptide synthesizer to apply heat during deprotection (e.g., 75-90°C for 3-5 minutes).[3] - Increase the deprotection time or perform a second deprotection step.[8]
Inefficient Deprotection Reagent The standard 20% piperidine (B6355638) in DMF may not be sufficient for difficult sequences.Consider using a stronger base in the deprotection solution, such as DBU, in combination with piperidine.
Low Yield or Purity After Cleavage

Problem: The final peptide yield is low, or the purity, as determined by HPLC, is poor.

Possible Causes & Solutions:

Possible Cause Recommended Solution Experimental Protocol
Incomplete Cleavage The peptide is not fully cleaved from the resin.Extend the cleavage time (e.g., to 2-3 hours) and ensure a sufficient volume of the cleavage cocktail is used (e.g., 10 mL per gram of resin).[9]
Side Product Formation During Cleavage Reactive carbocations generated during cleavage can modify sensitive residues.Use a scavenger cocktail tailored to your peptide's sequence. For peptides containing Trp, Cys, or Met, a more complex cocktail is necessary.[10]
Peptide Precipitation Issues The peptide may be partially soluble in the precipitation solvent (e.g., diethyl ether).Ensure the ether is ice-cold to maximize precipitation. If low yield persists, analyze the ether supernatant for dissolved peptide.[11]

Experimental Protocols

Protocol 1: Coupling of Fmoc-4-fluoro-L-phenylalanine
  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 3 minutes, drain, and then treat with a fresh portion of 20% piperidine in DMF for 15 minutes. Wash the resin thoroughly with DMF (5-7 times).[7]

  • Amino Acid Activation: In a separate vial, pre-activate Fmoc-4-fluoro-L-phenylalanine (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with DIPEA (6 eq.) for 2-5 minutes.[7]

  • Coupling: Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.

  • Monitoring: Perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step (double coupling).[7]

  • Washing: Wash the resin with DMF (3-5 times) and DCM (3 times).[7]

Protocol 2: Cleavage and Deprotection
  • Resin Preparation: After the final synthesis cycle, wash the peptide-resin with DCM and dry under vacuum for at least 1 hour.[9]

  • Cleavage Cocktail Preparation: Prepare a fresh cleavage cocktail. The composition depends on the peptide sequence (see table below). A common general-purpose cocktail is Reagent K.[10][12]

  • Cleavage Reaction: Add the cleavage cocktail to the resin (approximately 10 mL per gram) and gently agitate at room temperature for 2 hours.[9][13]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the peptide.[9]

  • Isolation: Centrifuge the mixture to pellet the peptide. Wash the pellet with cold diethyl ether and re-centrifuge.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Recommended Cleavage Cocktails
Sensitive Amino Acids Present Recommended Cocktail Composition (v/v) Reference
NoneTFA/TIS/H₂O95:2.5:2.5[10]
Cys, Met, TyrReagent KTFA/Phenol/H₂O/Thioanisole/EDT (82.5:5:5:5:2.5)[10][12]
Arg (with sulfonyl protecting groups)Reagent RTFA/Thioanisole/EDT/Anisole (90:5:3:2)
TrpReagent K or Reagent RAs above[12]

Visualizations

SPPS_Workflow Resin Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 Repeat Repeat for each amino acid Wash2->Repeat Next cycle Final_Deprotection Final Fmoc Deprotection Wash2->Final_Deprotection Final cycle Repeat->Deprotection Cleavage Cleavage & Side-Chain Deprotection (TFA Cocktail) Final_Deprotection->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (HPLC) Precipitation->Purification

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Troubleshooting_Yield Start Low Peptide Yield Check_Coupling Check Coupling Efficiency (Kaiser Test) Start->Check_Coupling Check_Deprotection Check Deprotection (UV Monitoring) Check_Coupling->Check_Deprotection Negative Incomplete_Coupling Incomplete Coupling Check_Coupling->Incomplete_Coupling Positive Check_Cleavage Review Cleavage Protocol Check_Deprotection->Check_Cleavage Complete Incomplete_Deprotection Incomplete Deprotection Check_Deprotection->Incomplete_Deprotection Incomplete Incomplete_Cleavage Incomplete Cleavage Check_Cleavage->Incomplete_Cleavage Yes Side_Reactions Side Reactions Check_Cleavage->Side_Reactions No Aggregation Aggregation Incomplete_Coupling->Aggregation Sol_Coupling Solution: - Use stronger coupling reagents - Double couple - Extend reaction time Incomplete_Coupling->Sol_Coupling Sol_Aggregation Solution: - Use NMP or chaotropic salts - Microwave synthesis Aggregation->Sol_Aggregation Sol_Deprotection Solution: - Extend deprotection time - Use DBU/piperidine Incomplete_Deprotection->Sol_Deprotection Sol_Cleavage Solution: - Extend cleavage time - Optimize scavenger cocktail Incomplete_Cleavage->Sol_Cleavage Side_Reactions->Sol_Cleavage

Caption: A troubleshooting decision tree for low peptide yield.

Coupling_Reagents cluster_Uronium Uronium/Aminium Reagents cluster_Phosphonium Phosphonium Reagents cluster_Carbodiimide Carbodiimide Reagents HBTU HBTU/TBTU Forms HOBt ester Active_Ester Active Ester/ Intermediate HBTU->Active_Ester HATU HATU Forms HOAt ester (more reactive) HATU->Active_Ester PyBOP PyBOP Forms HOBt ester PyBOP->Active_Ester DIC DIC Forms O-acylisourea intermediate DIC->Active_Ester Fmoc_AA Fmoc-Amino Acid Fmoc_AA->Active_Ester Coupled_Peptide Coupled Peptide Active_Ester->Coupled_Peptide Peptide Resin-Bound Peptide Peptide->Coupled_Peptide

Caption: Activation pathways for common coupling reagents in SPPS.

References

Strategies to minimize off-target effects of 4-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-fluoro-L-phenylalanine (4-F-Phe). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this unnatural amino acid in their experiments. Here you will find troubleshooting guides and frequently asked questions to help you minimize off-target effects and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it incorporated into proteins?

This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 canonical amino acids naturally found in proteins.[1] It is a derivative of L-phenylalanine where a hydrogen atom at the 4th position of the phenyl ring is replaced by a fluorine atom.[2] This substitution can enhance the stability and alter the biological activity of peptides and proteins.[3]

Incorporation of 4-F-Phe into a target protein is typically achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair. This engineered aaRS/tRNA pair specifically recognizes 4-F-Phe and a unique codon (often an amber stop codon, UAG) that has been introduced into the gene of the target protein. This allows for the site-specific insertion of 4-F-Phe during protein translation.

Q2: What are the primary applications of incorporating 4-F-Phe into proteins?

The incorporation of 4-F-Phe into proteins has several valuable applications in research and drug development:

  • Enhanced Protein Stability: The fluorine atom can increase the thermal and chemical stability of proteins.[4]

  • Altered Biological Activity: Fluorination can modify the binding affinity of a protein to its target, which is particularly useful in drug design.[3]

  • Structural Biology: The fluorine atom serves as a sensitive probe for 19F-NMR spectroscopy, allowing for the study of protein structure, dynamics, and ligand interactions.[5][6]

  • Drug Development: 4-F-Phe is a building block in the synthesis of novel pharmaceuticals, including anticancer drugs.[3]

Q3: What are the known off-target effects of this compound?

The primary off-target effects of 4-F-Phe are related to its cytotoxicity and potential to disrupt normal cellular metabolism. As an antimetabolite, it can inhibit protein synthesis and cell growth.[5] For example, it has been shown to inhibit the growth of MCF-7 breast cancer cells.[5] High concentrations of 4-F-Phe or its metabolites, such as 4-fluorophenylpyruvate (FPP), can be toxic to cells.[7] This toxicity can be partially dependent on the cell's ability to convert FPP into 4-F-Phe.[7]

Troubleshooting Guide

Issue 1: High Cell Toxicity or Reduced Viability After 4-F-Phe Treatment

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Concentration of 4-F-Phe is too high. Perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line. Start with a low concentration and gradually increase it while monitoring cell viability using assays like MTT or Trypan Blue exclusion.
Metabolic stress due to 4-F-Phe accumulation. Reduce the incubation time with 4-F-Phe. Consider using a medium with reduced levels of natural phenylalanine to decrease competition and potentially lower the required 4-F-Phe concentration.
Toxicity of 4-F-Phe metabolites. If possible, analyze the metabolic byproducts in your cell culture medium. If high levels of toxic metabolites are detected, optimizing the expression system to improve the efficiency of 4-F-Phe incorporation might be necessary.
Issue 2: Low Incorporation Efficiency of 4-F-Phe into the Target Protein

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Suboptimal 4-F-Phe concentration. Titrate the concentration of 4-F-Phe in the culture medium. A concentration that is too low will result in poor incorporation, while one that is too high can be toxic.
Competition with natural L-phenylalanine. Use a phenylalanine-free medium or a medium with a very low concentration of phenylalanine to reduce competition for the aaRS.
Inefficient orthogonal aaRS/tRNA pair. Ensure that the aaRS/tRNA pair you are using is optimized for 4-F-Phe and your expression system. Consider testing different engineered aaRS variants.
Nonsense codon suppression is inefficient. The competition between the suppressor tRNA and release factors for the stop codon can lead to truncated protein products.[8] Using cell-free protein synthesis systems or engineered cell lines with reduced release factor activity can improve efficiency.[8]
Issue 3: Unexpected Changes in Protein Function or Structure

Potential Causes and Solutions

Potential CauseRecommended Troubleshooting Steps
Global incorporation of 4-F-Phe. If you are not using a site-specific incorporation method, 4-F-Phe may be randomly incorporated at multiple phenylalanine sites, leading to unpredictable structural and functional changes.[1] Use a site-specific method with an orthogonal aaRS/tRNA pair to control the location of incorporation.
Alteration of critical protein-protein or protein-ligand interactions. The fluorine atom can alter the electrostatic and hydrophobic properties of the amino acid side chain, potentially disrupting key interactions.[4] Carefully select the site of incorporation to avoid functionally critical residues.
Conformational heterogeneity. The incorporation of 4-F-Phe can sometimes lead to multiple protein conformations.[6] Use biophysical techniques like 19F-NMR to assess the conformational state of your protein.

Experimental Protocols

Protocol 1: Optimizing 4-F-Phe Concentration for Mammalian Cell Culture
  • Cell Seeding: Seed your mammalian cells in a 24-well plate at a density that will allow for logarithmic growth over the course of the experiment.

  • Preparation of 4-F-Phe Solutions: Prepare a stock solution of 4-F-Phe in a suitable solvent (e.g., sterile water or PBS) and filter-sterilize. Prepare a series of dilutions in your cell culture medium to achieve a range of final concentrations (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM, 5 mM).

  • Treatment: Replace the existing medium with the medium containing the different concentrations of 4-F-Phe. Include a control well with no 4-F-Phe.

  • Incubation: Incubate the cells for a period equivalent to your planned experiment (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: After incubation, perform a cell viability assay (e.g., MTT, XTT, or Trypan Blue exclusion) to determine the percentage of viable cells at each 4-F-Phe concentration.

  • Data Analysis: Plot cell viability against 4-F-Phe concentration to determine the highest concentration that does not significantly impact cell viability. This will be your optimal concentration for subsequent experiments.

Protocol 2: Verification of 4-F-Phe Incorporation by Mass Spectrometry
  • Protein Expression and Purification: Express your target protein in the presence of the optimized 4-F-Phe concentration. Purify the protein using standard chromatography techniques.

  • Intact Protein Mass Analysis:

    • Prepare the purified protein sample for mass spectrometry analysis (e.g., by buffer exchange into a volatile buffer).

    • Analyze the intact protein by electrospray ionization mass spectrometry (ESI-MS).[9]

    • Compare the observed molecular weight to the theoretical molecular weight of the protein with and without 4-F-Phe incorporation. The mass difference between phenylalanine (165.19 g/mol ) and this compound (183.18 g/mol ) is approximately 18 Da.[2]

  • Peptide Mapping (for site-specific incorporation):

    • Digest the purified protein with a specific protease (e.g., trypsin).

    • Separate the resulting peptides by liquid chromatography (LC).

    • Analyze the peptides by tandem mass spectrometry (LC-MS/MS).[10]

    • Identify the peptide containing the site of incorporation and confirm the mass shift corresponding to the presence of 4-F-Phe.[10]

Visualizations

SignalPathway Mechanism of 4-F-Phe Incorporation and Potential Off-Target Effects cluster_incorporation Site-Specific Incorporation Pathway cluster_offtarget Potential Off-Target Pathways 4-F-Phe 4-F-Phe Orthogonal aaRS Orthogonal aaRS 4-F-Phe->Orthogonal aaRS 1. Recognition Endogenous aaRS Endogenous aaRS 4-F-Phe->Endogenous aaRS Mischarging Metabolic Stress Metabolic Stress 4-F-Phe->Metabolic Stress High Concentration Charged tRNA Charged tRNA Orthogonal aaRS->Charged tRNA 2. Charging Mischarging Mischarging Orthogonal aaRS->Mischarging Orthogonal tRNA Orthogonal tRNA Orthogonal tRNA->Orthogonal aaRS Ribosome Ribosome Charged tRNA->Ribosome 3. Delivery to A-site Target Protein Target Protein Ribosome->Target Protein 4. Incorporation Protein Misfolding Protein Misfolding Target Protein->Protein Misfolding Structural Perturbation Endogenous Phe Endogenous Phe Endogenous Phe->Orthogonal aaRS Mischarging Endogenous aaRS->Mischarging Workflow Troubleshooting Workflow for Low 4-F-Phe Incorporation start Low Incorporation Detected check_conc Optimize 4-F-Phe Concentration? start->check_conc titrate Perform Dose-Response Curve check_conc->titrate Yes check_medium Optimize Culture Medium? check_conc->check_medium No titrate->check_medium phe_free Use Phenylalanine-Free Medium check_medium->phe_free Yes check_system Evaluate Orthogonal System? check_medium->check_system No phe_free->check_system test_variants Test Different aaRS/tRNA Pairs check_system->test_variants Yes verify Verify Incorporation by Mass Spec check_system->verify No test_variants->verify LogicalRelationship Decision Tree for Managing Cell Toxicity start High Cell Toxicity Observed is_conc_high Is 4-F-Phe Concentration > 1mM? start->is_conc_high reduce_conc Reduce 4-F-Phe Concentration is_conc_high->reduce_conc Yes is_incubation_long Is Incubation Time > 48h? is_conc_high->is_incubation_long No reduce_conc->is_incubation_long reduce_time Reduce Incubation Time is_incubation_long->reduce_time Yes check_metabolism Assess Metabolic Stress? is_incubation_long->check_metabolism No reduce_time->check_metabolism analyze_media Analyze Culture Medium for Metabolites check_metabolism->analyze_media Yes end Optimized Conditions check_metabolism->end No analyze_media->end

References

Dealing with spectral overlap in 19F-NMR of multiply labeled proteins

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting 19F-NMR of multiply labeled proteins. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical solutions for obtaining high-quality NMR data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section provides answers to common questions and step-by-step troubleshooting guides for issues you may encounter during your 19F-NMR experiments.

Q1: My 19F NMR spectrum suffers from severe signal overlap and broad lines. What are the primary causes and how can I improve the resolution?

A1: Spectral overlap and line broadening in 19F-NMR of multiply labeled proteins are common challenges that can arise from several factors. Here’s a breakdown of the potential causes and solutions:

  • High Level of Fluorine Incorporation: Complete (>95%) incorporation of fluorinated amino acids can lead to inhomogeneous line broadening due to the presence of multiple labeled species and increased protein disorder.[1]

    • Solution: Fractional Labeling. Reducing the enrichment level to between 60-76% can dramatically improve line widths and resolution without a significant loss in signal-to-noise.[1]

  • Chemical Shift Anisotropy (CSA): CSA is a major contributor to line broadening, especially at higher magnetic field strengths.[2][3] The effect is proportional to the square of the magnetic field strength.

    • Solution: Optimize Magnetic Field Strength. Experiments at lower to moderate field strengths (e.g., 500-600 MHz) can sometimes yield superior results by minimizing CSA-induced broadening.[2][4]

  • Protein Dynamics and Size: Larger proteins have longer rotational correlation times, which can enhance CSA relaxation and lead to broader lines.[2]

    • Solution: Use Probes with Higher Rotational Freedom. Employing fluorinated tags with more rapidly rotating groups, such as trifluoromethyl (CF3) groups, can help to narrow the signals.[2][4]

  • Sample Conditions: Buffer components, pH, and temperature can all influence protein stability and dynamics, affecting spectral quality.

    • Solution: Optimize Sample Conditions. Screen different buffer systems, pH levels, and temperatures to find conditions that promote a stable and well-behaved protein sample. Avoid buffers with high concentrations of high-mobility salts.[2]

Troubleshooting Workflow for Poor Resolution

PoorResolutionWorkflow Start Poor Spectral Resolution CheckLabeling Assess Labeling Strategy Start->CheckLabeling CheckNMRParams Evaluate NMR Parameters Start->CheckNMRParams CheckSample Examine Sample Conditions Start->CheckSample HighLabel High Fluorination Level? CheckLabeling->HighLabel CSABroadening Significant CSA Broadening? CheckNMRParams->CSABroadening OptimizeBuffer Optimize Buffer/pH/Temp CheckSample->OptimizeBuffer HighLabel->CheckNMRParams No FractionalLabel Implement Fractional Labeling HighLabel->FractionalLabel Yes ProteinSize Large Protein? CSABroadening->ProteinSize No LowerField Acquire Data at Lower Field CSABroadening->LowerField Yes ProteinSize->CheckSample No CF3Probes Use CF3 Probes ProteinSize->CF3Probes Yes ResolvedSpectrum Improved Resolution FractionalLabel->ResolvedSpectrum LowerField->ResolvedSpectrum CF3Probes->ResolvedSpectrum OptimizeBuffer->ResolvedSpectrum

Caption: Troubleshooting workflow for poor spectral resolution.

Q2: I have multiple fluorine labels, and even after optimizing conditions, some peaks are still overlapped. What are my options?

A2: When spectral overlap persists, you can employ more advanced techniques to resolve the signals:

  • Higher-Dimensionality NMR: Spreading the signals into a second dimension can resolve overlap that is intractable in 1D spectra.

    • Solution: 2D 19F-13C or 19F-15N Heteronuclear Correlation Experiments. These experiments correlate the 19F chemical shifts with those of directly attached or nearby 13C or 15N nuclei, providing an additional dimension of resolution.[5]

    • Solution: 2D 19F-19F Correlation Experiments (e.g., NOESY, TOCSY). These experiments can identify through-space (NOESY) or through-bond (TOCSY) correlations between different fluorine nuclei, which can aid in assignment and resolution.[6]

  • Computational Deconvolution: Mathematical methods can be used to separate overlapping signals in your 1D spectrum.

    • Solution: Use Spectral Deconvolution Software. Programs like Mnova or decon1d can fit your experimental spectrum to a sum of individual Lorentzian/Gaussian peaks, allowing you to extract the chemical shifts and areas of the underlying signals.[7][8]

Decision Tree for Resolving Overlap

ResolveOverlap Start Persistent Spectral Overlap ConsiderTechnique Choose Resolution Enhancement Technique Start->ConsiderTechnique MultiD_NMR Higher-Dimensional NMR ConsiderTechnique->MultiD_NMR Experimental Approach Deconvolution Computational Deconvolution ConsiderTechnique->Deconvolution Computational Approach Heteronuclear 2D Heteronuclear (19F-13C/15N) MultiD_NMR->Heteronuclear Homonuclear 2D Homonuclear (19F-19F) MultiD_NMR->Homonuclear Software Use Deconvolution Software (e.g., Mnova) Deconvolution->Software ResolvedData Resolved Signals Heteronuclear->ResolvedData Homonuclear->ResolvedData Software->ResolvedData

Caption: Decision tree for resolving persistent spectral overlap.

Data Presentation: Quantitative Comparison of Strategies

The following tables summarize quantitative data to help you choose the most appropriate strategy for your experiment.

Table 1: Impact of Fractional Labeling on 19F-NMR Linewidths of Calmodulin

3-fluorophenylalanine EnrichmentAverage 19F Linewidth (Hz)Qualitative Resolution
>95%BroadPoor, significant overlap
76%NarrowerSignificantly Improved
60%NarrowGood
<50%NarrowestBest, but lower S/N

Data adapted from studies on calmodulin, demonstrating that optimal resolution is achieved at or below 76% enrichment.[1]

Table 2: Chemical Shift Dispersion of Common Fluorinated Amino Acids

Fluorinated Amino AcidTypical Chemical Shift Range (ppm)Notes
3-Fluorotyrosine (3-FY)~ -125 to -135Sensitive to local electrostatic environment.
4-Fluorophenylalanine (4-FF)~ -113 to -118Often used as a less perturbing probe.
5-Fluorotryptophan (5-FW)~ -120 to -130Tryptophan is often found in functionally important regions.[9]
Trifluoromethyl-L-phenylalanine (tfmF)~ -62 to -65CF3 group offers higher signal intensity and reduced CSA effects.[4]

The large chemical shift dispersion of 19F nuclei is a key advantage for resolving signals.[6][10]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Selective Labeling of Aromatic Amino Acids

This protocol is adapted for the expression of proteins with a single type of fluorinated aromatic amino acid in E. coli.

Materials:

  • E. coli BL21(DE3) cells harboring the expression plasmid for the protein of interest.

  • Minimal media (e.g., M9)

  • Fluorinated amino acid analog (e.g., 3-F-tyrosine)

  • Unlabeled aromatic amino acids (phenylalanine, tryptophan, tyrosine, as needed)

  • Glyphosate (B1671968)

  • IPTG

Procedure:

  • Day 0: Transform the expression plasmid into E. coli BL21(DE3) cells and plate on LB-agar with the appropriate antibiotic. Incubate overnight at 37°C.

  • Day 1:

    • Inoculate a starter culture in LB medium with antibiotic and grow overnight at 37°C.

    • The next morning, inoculate 1 L of minimal media with the starter culture.

    • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.

    • Cool the culture to 18°C.

    • Add glyphosate to a final concentration of 1 g/L to inhibit the endogenous synthesis of aromatic amino acids.

    • Supplement the media with the desired fluorinated amino acid (e.g., 50 mg/L 3-F-tyrosine) and the other two unlabeled aromatic amino acids (e.g., 50 mg/L L-phenylalanine and 50 mg/L L-tryptophan).

    • Induce protein expression with IPTG (e.g., 0.5 mM).

  • Day 2: Continue to grow the culture at 18°C for 18-20 hours.

  • Harvesting: Harvest the cells by centrifugation. The cell pellet can be stored at -80°C until purification.

  • Purification: Purify the labeled protein using the standard protocol for the unlabeled protein.

Protocol 2: Spectral Deconvolution using Mnova

This is a general workflow for deconvolution of 1D 19F-NMR spectra.

Software: Mnova NMR

Procedure:

  • Load Data: Open your processed 1D 19F-NMR spectrum in Mnova.

  • Phase and Baseline Correction: Ensure the spectrum is properly phased and baseline corrected.

  • Select Region: Zoom into the region of the spectrum with the overlapping peaks.

  • Open Deconvolution Tool: Go to Analysis > Deconvolution.

  • Initial Peak Picking: The software will attempt to automatically identify peaks in the selected region. You can manually add or delete peaks as needed.

  • Fit the Spectrum: Click the "Fit" button. The software will perform a least-squares fit of the selected peaks to the experimental data, optimizing the position, width, and intensity of each peak.

  • Evaluate the Fit: Examine the residual trace (the difference between the experimental data and the fit). A good fit will have a random, low-intensity residual.

  • Refine the Fit: If necessary, you can manually adjust the parameters of individual peaks and re-run the fit.

  • Extract Data: Once a satisfactory fit is achieved, you can view the parameters (chemical shift, area, width) for each deconvoluted peak in the results table.

Deconvolution Workflow

DeconvolutionWorkflow Start Load Processed 1D Spectrum Preprocess Phase and Baseline Correction Start->Preprocess SelectRegion Select Overlapped Region Preprocess->SelectRegion DeconTool Open Deconvolution Tool SelectRegion->DeconTool PeakPick Initial Peak Picking (Auto/Manual) DeconTool->PeakPick Fit Perform Least-Squares Fit PeakPick->Fit Evaluate Evaluate Residuals Fit->Evaluate Refine Refine Peak Parameters Evaluate->Refine Poor Fit Extract Extract Peak Parameters Evaluate->Extract Good Fit Refine->Fit

Caption: Workflow for spectral deconvolution in Mnova.

References

Technical Support Center: 4-Fluoro-L-Phenylalanine Incorporation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring the fidelity of 4-fluoro-L-phenylalanine (4-F-Phe) incorporation. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the incorporation of 4-F-Phe into proteins.

Issue 1: Low Protein Yield

Q1: My protein expression levels are significantly lower after introducing 4-F-Phe. What are the possible causes and solutions?

A1: Low protein yield is a common challenge when working with non-canonical amino acids. Several factors can contribute to this issue:

  • Toxicity of 4-F-Phe: this compound can be toxic to expression hosts and may inhibit protein synthesis.[1][2]

    • Solution: Optimize the concentration of 4-F-Phe in the growth medium. Start with a lower concentration and titrate up to find the optimal balance between incorporation and cell viability.

  • Inefficient Aminoacyl-tRNA Synthetase (aaRS): The engineered aaRS responsible for charging the tRNA with 4-F-Phe may have low efficiency.

    • Solution: Screen different aaRS variants. Some synthetases are specifically evolved for higher efficiency and fidelity with particular non-canonical amino acids.[3][4]

  • Competition with Phenylalanine: The endogenous phenylalanyl-tRNA synthetase (PheRS) can compete with the engineered aaRS, leading to the incorporation of phenylalanine instead of 4-F-Phe, which can sometimes lead to lower yields of the desired protein.

    • Solution: Use an E. coli strain that is auxotrophic for phenylalanine. This allows for better control over the intracellular concentration of both phenylalanine and 4-F-Phe.[5]

  • Suboptimal Expression Conditions: Standard expression protocols may not be optimal for proteins containing non-canonical amino acids.

    • Solution: Optimize expression parameters such as induction time, temperature, and media composition. For instance, longer induction times at a lower temperature (e.g., 18°C for 16 hours) can sometimes improve the yield of soluble protein.[6]

Issue 2: Poor Incorporation Fidelity (Misincorporation of Phenylalanine)

Q2: Mass spectrometry analysis of my purified protein shows a significant amount of phenylalanine at the target site instead of 4-F-Phe. How can I improve incorporation fidelity?

A2: Achieving high fidelity is crucial for the functional and structural integrity of the target protein. Here are key strategies to minimize phenylalanine misincorporation:

  • Engineered Aminoacyl-tRNA Synthetases (aaRS): The specificity of the aaRS is paramount.

    • Solution: Employ an aaRS that has been specifically evolved to have high selectivity for 4-F-Phe over phenylalanine. Several research groups have developed such synthetases.[3][4]

  • Control of Amino Acid Concentrations: The relative intracellular concentrations of 4-F-Phe and phenylalanine directly impact incorporation fidelity.

    • Solution:

      • Utilize a phenylalanine auxotrophic expression host to deplete endogenous phenylalanine.

      • Carefully control the amount of phenylalanine and 4-F-Phe supplemented in the growth media.

  • Removal of Near-Cognate tRNAs: In cell-free systems, near-cognate tRNAs can lead to misincorporation at the target codon.

    • Solution: A protocol to remove near-cognate tRNA isoacceptors from the total tRNA pool can significantly decrease misincorporation.[7]

Issue 3: Verifying and Quantifying Incorporation

Q3: I've expressed my protein with 4-F-Phe. What are the best methods to confirm and quantify its incorporation?

A3: Several analytical techniques can be used to verify and quantify the incorporation of 4-F-Phe:

  • Mass Spectrometry (MS): This is the most direct and common method.

    • Intact Protein Analysis (ESI-MS): Electrospray ionization mass spectrometry of the intact protein can confirm the mass shift corresponding to the incorporation of 4-F-Phe.[3][8]

    • Peptide Mapping (LC-MS/MS): After proteolytic digestion (e.g., with trypsin), liquid chromatography-tandem mass spectrometry can identify the specific peptide containing the modification and pinpoint the exact site of incorporation.[9]

  • High-Performance Liquid Chromatography (HPLC):

    • Amino Acid Analysis: The protein can be hydrolyzed, and the resulting amino acids can be derivatized and analyzed by reverse-phase HPLC to determine the ratio of 4-F-Phe to phenylalanine.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹⁹F-NMR: The fluorine atom in 4-F-Phe provides a unique spectroscopic handle. ¹⁹F-NMR can be used to probe the local environment of the incorporated amino acid and confirm its presence.[1][11]

Frequently Asked Questions (FAQs)

Q4: What is the typical incorporation efficiency I can expect for 4-F-Phe?

A4: The incorporation efficiency is highly dependent on the experimental system, including the specific aaRS/tRNA pair used, the expression host, and the concentration of 4-F-Phe. However, with optimized systems, incorporation efficiencies of up to 60% have been reported in human cells.[11] Fidelity can be very high, with some engineered synthetases achieving over 95% fidelity for the incorporation of various fluorinated phenylalanine analogs.[3][4]

Q5: Can the incorporation of 4-F-Phe affect the structure and function of my protein?

A5: Yes, it is possible. While the replacement of phenylalanine with 4-F-Phe is considered a relatively conservative substitution due to minor steric changes, the introduction of the fluorine atom alters the electronic properties of the aromatic ring.[3][12] This can potentially impact protein stability, folding, and function. It is recommended to perform functional and structural characterization of the modified protein to assess any changes.

Q6: Are there alternatives to the amber stop codon (TAG) for site-specific incorporation?

A6: While the amber stop codon is the most commonly used repurposed codon, other nonsense codons (ochre and opal) can also be utilized. Additionally, methods using quadruplet or quintuplet codons, known as frameshift suppression, are being developed to expand the genetic code further and offer more "blank" codons for non-canonical amino acid incorporation.[13][14]

Quantitative Data Summary

The following table summarizes reported fidelity data for the incorporation of various fluorinated phenylalanine analogs using engineered pyrrolysine-based aminoacyl-tRNA synthetases (PheX-D6 and PheX-B5) in E. coli.

Fluorinated Phenylalanine AnalogSynthetaseEncoding Fidelity (%)
Penta-fluoro PhePheX-D698.2
2,3,5,6-tetra-fluoro PhePheX-D698.7
2,3,6-tri-fluoro PhePheX-D6100.0
2,6-di-fluoro PhePheX-D695.0
Penta-fluoro PhePheX-B597.5
2,3,5,6-tetra-fluoro PhePheX-B597.9
2,3,6-tri-fluoro PhePheX-B588.1
2,6-di-fluoro PhePheX-B581.8
2-mono-fluoro PhePheX-B595.6

Data sourced from Galles, et al. (2023).[3]

Experimental Protocols

Protocol 1: Verification of 4-F-Phe Incorporation by ESI-MS
  • Protein Purification: Purify the expressed protein containing 4-F-Phe to a high degree of homogeneity using appropriate chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).

  • Sample Preparation:

    • Buffer exchange the purified protein into a volatile buffer compatible with mass spectrometry, such as 20 mM ammonium (B1175870) acetate (B1210297).

    • Adjust the protein concentration to approximately 0.1-1 mg/mL.

  • Mass Spectrometry Analysis:

    • Infuse the sample into an electrospray ionization mass spectrometer.

    • Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

    • Deconvolute the resulting spectrum to obtain the intact mass of the protein.

  • Data Analysis:

    • Calculate the theoretical mass of the protein with and without 4-F-Phe incorporation.

    • Compare the experimental mass to the theoretical masses to confirm the incorporation of 4-F-Phe. The mass difference between phenylalanine (165.19 g/mol ) and 4-F-Phe (183.18 g/mol ) is approximately 18 Da.

Protocol 2: Quantification of 4-F-Phe Incorporation by HPLC
  • Protein Hydrolysis:

    • Lyophilize a known amount of the purified protein.

    • Hydrolyze the protein in 6 M HCl at 110°C for 24 hours in a vacuum-sealed tube.

  • Derivatization:

    • Dry the hydrolysate to remove the HCl.

    • Derivatize the free amino acids with a suitable agent, such as phenylisothiocyanate (PITC), to make them detectable by UV absorbance.[10]

  • HPLC Analysis:

    • Inject the derivatized sample onto a reverse-phase C18 HPLC column.

    • Elute the amino acids using a gradient of an appropriate mobile phase (e.g., acetonitrile (B52724) and sodium acetate buffer).

    • Monitor the elution profile at a suitable wavelength (e.g., 254 nm for PITC derivatives).

  • Quantification:

    • Run standards of both phenylalanine and 4-F-Phe to determine their retention times and response factors.

    • Integrate the peak areas for phenylalanine and 4-F-Phe in the sample chromatogram.

    • Calculate the incorporation efficiency based on the relative peak areas.

Visualizations

Experimental_Workflow_for_4F_Phe_Incorporation cluster_expression Protein Expression cluster_purification Purification & Verification cluster_quantification Quantification & Analysis start Transform Expression Host with Plasmids (Target Gene + aaRS/tRNA) expression Grow Cells and Induce Protein Expression in Media Containing 4-F-Phe start->expression harvest Harvest Cells by Centrifugation expression->harvest lysis Cell Lysis harvest->lysis purification Purify Protein (e.g., Affinity Chromatography) lysis->purification verification Verify Incorporation (e.g., ESI-MS, SDS-PAGE) purification->verification quant_ms LC-MS/MS for Site-Specific Fidelity purification->quant_ms quant_hplc Amino Acid Analysis (HPLC) for Overall Incorporation % purification->quant_hplc functional_assay Functional/Structural Analysis (e.g., Enzyme Assay, NMR) purification->functional_assay

Caption: Experimental workflow for 4-F-Phe incorporation.

Troubleshooting_Decision_Tree start Problem Encountered low_yield Low Protein Yield? start->low_yield low_fidelity Poor Incorporation Fidelity? low_yield->low_fidelity No optimize_conc Optimize 4-F-Phe Concentration low_yield->optimize_conc Yes check_aars_fidelity Use High-Fidelity aaRS low_fidelity->check_aars_fidelity Yes check_aars Screen Different aaRS Variants optimize_conc->check_aars use_auxotroph Use Phe Auxotrophic Strain check_aars->use_auxotroph optimize_expression Optimize Expression Conditions (Temp, Time) use_auxotroph->optimize_expression end_node Problem Resolved optimize_expression->end_node control_phe Deplete Endogenous Phe (Use Auxotroph) check_aars_fidelity->control_phe optimize_ratio Optimize 4-F-Phe:Phe Ratio control_phe->optimize_ratio optimize_ratio->end_node

Caption: Troubleshooting decision tree for 4-F-Phe incorporation.

References

Best practices for handling and storing 4-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions for handling and storing 4-fluoro-L-phenylalanine. It is intended for researchers, scientists, and drug development professionals.

Summary of Quantitative Data

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₉H₁₀FNO₂[1]
Molecular Weight 183.18 g/mol [1]
Appearance White to off-white powder or crystals.[1][2]
Melting Point ~240-255 °C (decomposes)[1][3]
Storage Temperature Room temperature, 0-8°C, or -20°C. Keep in a dark, dry, and well-ventilated place.[2][3][4]
Stability Stable under recommended storage conditions for at least 4 years. May be light-sensitive.[4][5]
Solubility Soluble in water, 0.5M HCl (50 mg/ml), PBS (pH 7.2) (5 mg/ml), and DMSO (55 mg/mL). Also soluble in chloroform, dichloromethane, ethyl acetate, and acetone.[3][4][6][7]
Purity ≥ 99% (HPLC, Chiral HPLC)[2]

Frequently Asked Questions (FAQs)

Handling and Storage

Q1: What are the recommended storage conditions for this compound?

A1: this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] For long-term storage, temperatures of -20°C are recommended, and the compound is stable for at least four years under these conditions.[4] Some suppliers recommend storage at 0-8°C or even room temperature for shorter periods.[2][3] It is also advised to protect it from light.[5][8]

Q2: What personal protective equipment (PPE) should be worn when handling this compound?

A2: Standard laboratory PPE should be worn, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[1] Handle in a well-ventilated area and avoid creating dust.[1]

Q3: Is this compound sensitive to light?

A3: Yes, it may be sensitive to light exposure.[5] It is best practice to store it in a light-protected container.

Solution Preparation

Q4: What solvents can be used to dissolve this compound?

A4: this compound is soluble in water and 0.5M HCl at a concentration of 50 mg/ml.[3][6] It is also soluble in PBS (pH 7.2) at 5 mg/ml and in DMSO at 55 mg/mL.[4][7] For stock solutions, using water or a buffer appropriate for your experiment is recommended. If using water, it may be necessary to warm the solution and sonicate to fully dissolve the compound.[9]

Q5: How should I prepare a sterile stock solution for cell culture experiments?

A5: To prepare a sterile stock solution, dissolve the this compound in your desired solvent (e.g., water or PBS) and then sterilize it by passing it through a 0.22 µm filter.[9]

Experimental Use

Q6: What is the primary application of this compound in research?

A6: this compound is widely used as a non-canonical amino acid for incorporation into proteins.[2] The fluorine atom serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, which can be used to study protein structure, dynamics, and interactions.[10][11] It is also used in drug design and protein engineering to enhance protein stability and binding affinities.[2]

Q7: Can this compound be incorporated into proteins in both bacterial and mammalian cells?

A7: Yes, there are established protocols for the successful incorporation of this compound into proteins in both E. coli and mammalian cell lines like HEK293T.[10]

Troubleshooting Guides

Low Incorporation Efficiency

Q1: I am observing low or no incorporation of this compound into my protein of interest. What are the possible causes and solutions?

A1: Low incorporation efficiency is a common issue. Here are several factors to consider:

  • Cell Health: Ensure your cells are healthy and in the logarithmic growth phase, as protein synthesis is linked to cell viability.[12]

  • Suboptimal Labeling Conditions: The concentration of the labeled amino acid and the duration of labeling are critical. It is essential to use a medium deficient in natural phenylalanine to maximize the uptake of this compound.[10][12]

  • Toxicity: High concentrations of this compound can be toxic to cells, leading to decreased protein expression. It is important to determine the optimal concentration for your specific cell line and protein.

  • Incomplete Phenylalanine Depletion: If using a medium-switch protocol, ensure that the standard, phenylalanine-containing medium is completely removed before adding the labeling medium.

low_incorporation_troubleshooting start Low Incorporation Efficiency check_cell_health Check Cell Health (Viability, Growth Phase) start->check_cell_health optimize_labeling Optimize Labeling Conditions start->optimize_labeling check_toxicity Assess Toxicity start->check_toxicity verify_phe_depletion Verify Phenylalanine Depletion start->verify_phe_depletion solution_cell_health Use healthy, log-phase cells. Check for contamination. check_cell_health->solution_cell_health solution_labeling Titrate 4-F-Phe concentration. Optimize labeling duration. optimize_labeling->solution_labeling solution_toxicity Perform dose-response curve to find optimal concentration. check_toxicity->solution_toxicity solution_phe_depletion Ensure complete removal of standard medium before switch. verify_phe_depletion->solution_phe_depletion

Troubleshooting low incorporation efficiency.
Protein Expression and Purity Issues

Q2: My protein yield is significantly lower when I incorporate this compound. What can I do?

A2: The introduction of a non-canonical amino acid can sometimes impact protein yield.[10] Consider reducing the expression temperature (e.g., 18-25°C) and extending the expression time.[10] Also, ensure that the concentration of this compound is not excessively high, as this can inhibit protein synthesis.[4]

Q3: I am seeing signs of protein misfolding or aggregation. Could this be related to the incorporation of this compound?

A3: While this compound is structurally similar to phenylalanine, its incorporation can sometimes perturb protein structure and stability.[11] If you suspect misfolding, consider co-expressing chaperones or using a different expression host. Analyzing the protein's thermal stability (e.g., via differential scanning fluorimetry) can help quantify the impact of the incorporation.

Analytical Issues

Q4: My ¹⁹F NMR spectrum shows multiple peaks or broad signals. What could be the cause?

A4: Multiple or broad peaks in the ¹⁹F NMR spectrum can indicate conformational heterogeneity in the protein.[13] This means that the local environment around the incorporated this compound residues may exist in multiple states. Temperature studies can help determine if these states are in slow or fast exchange.[13] It is also crucial to ensure the protein sample is pure and properly folded.

Experimental Protocols

Protocol 1: Incorporation of this compound in E. coli

This protocol is adapted from established methods for labeling proteins with fluorinated amino acids.[10][14]

  • Transform the expression plasmid into a suitable E. coli strain (e.g., BL21(DE3)).

  • Inoculate a single colony into a starter culture of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Pellet the cells by centrifugation and wash with M9 medium lacking phenylalanine.

  • Resuspend the cells in M9 medium supplemented with this compound (e.g., 50-100 mg/L) and all other essential amino acids.

  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).

  • Reduce the temperature to 18-25°C and continue to express the protein overnight.

  • Harvest the cells by centrifugation and store the pellet at -80°C until purification.

e_coli_workflow start Start transform Transform Plasmid into E. coli start->transform starter_culture Overnight Starter Culture (LB Medium) transform->starter_culture main_culture Grow Main Culture (M9 Minimal Medium) starter_culture->main_culture wash_cells Wash Cells to Remove Phenylalanine main_culture->wash_cells resuspend Resuspend in Medium with 4-F-Phe wash_cells->resuspend induce Induce with IPTG resuspend->induce express Express Protein Overnight (18-25°C) induce->express harvest Harvest Cells express->harvest end End harvest->end

Workflow for incorporating 4-F-Phe in E. coli.
Protocol 2: Incorporation of this compound in Mammalian Cells (HEK293T)

This protocol is based on a medium-switch strategy.[10][15]

  • Culture HEK293T cells in standard DMEM.

  • Transfect the cells with the expression plasmid using a suitable transfection reagent.

  • After 24 hours of initial expression, replace the standard medium with a custom medium that lacks phenylalanine but is supplemented with this compound.

  • Incubate the cells for an additional 24-48 hours to allow for expression and incorporation of the fluorinated analog.

  • Harvest the cells for analysis or protein purification.

mammalian_workflow start Start culture_cells Culture HEK293T Cells start->culture_cells transfect Transfect with Expression Plasmid culture_cells->transfect initial_expression Initial Expression (24 hours) transfect->initial_expression medium_switch Medium Switch: -Phe, +4-F-Phe initial_expression->medium_switch incorporation Expression and Incorporation (24-48 hours) medium_switch->incorporation harvest Harvest Cells incorporation->harvest end End harvest->end

Workflow for incorporating 4-F-Phe in mammalian cells.

References

Validation & Comparative

A Comparative Guide to 4-fluoro-L-phenylalanine and Its Fluorinated Analogs in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorinated phenylalanine analogs into peptides and proteins has become a powerful tool in modern biochemical research and drug discovery. The unique properties of the fluorine atom—its small size, high electronegativity, and favorable nuclear magnetic resonance (NMR) characteristics—offer a versatile approach to modulate molecular properties and probe biological systems. This guide provides a comprehensive comparison of 4-fluoro-L-phenylalanine (4-F-Phe) with other commonly used fluorinated phenylalanine analogs, supported by experimental data to inform rational design and application.

Introduction to Fluorinated Phenylalanine Analogs

Fluorination of the phenyl ring of phenylalanine can significantly alter its physicochemical properties, including acidity, basicity, hydrophobicity, and bioavailability.[1][2] These modifications can, in turn, influence protein stability, enzymatic activity, and protein-ligand interactions.[3][4] The choice of a specific fluorinated analog depends on the desired application, whether it is to enhance protein stability, serve as a sensitive probe for ¹⁹F-NMR spectroscopy, or improve the pharmacological profile of a peptide-based therapeutic.[1][5]

Comparative Analysis of Physicochemical and Biological Properties

The position and number of fluorine substitutions on the phenyl ring dictate the analog's properties and its impact on protein structure and function. Below is a comparative summary of key parameters for several fluorinated phenylalanine analogs.

Table 1: Physicochemical Properties of Fluorinated Phenylalanine Analogs

AnalogMolecular Weight ( g/mol )Number of Fluorine AtomsPosition of Fluorine(s)Predicted LogP
L-Phenylalanine165.190-1.38
This compound (4-F-Phe)183.18[6]14 (para)1.57
3-Fluoro-L-phenylalanine (3-F-Phe)183.1813 (meta)1.57
2-Fluoro-L-phenylalanine (2-F-Phe)183.1812 (ortho)1.57
3,5-Difluoro-DL-phenylalanine201.1723, 51.76
2,3,4,5,6-Pentafluoro-L-phenylalanine255.1652, 3, 4, 5, 62.35

Table 2: Performance in Biological Systems

AnalogTypical Protein Yield (E. coli)Typical Protein Yield (Mammalian Cells)Effect on Protein StabilityKey Applications
This compoundModerate to High (e.g., 5-15 mg/L)[7]Moderate (e.g., up to 60% incorporation)[8]Generally minimal perturbation, can be stabilizing or slightly destabilizing[3][9]¹⁹F-NMR structural studies, protein-ligand interactions[10]
3-Fluoro-L-phenylalanineModerateData not readily availableCan be less perturbing than 2-F-Phe, variable effects¹⁹F-NMR, probing electrostatic interactions[11]
2-Fluoro-L-phenylalanineLowerData not readily availableOften destabilizing due to steric hindrance[9]Probing steric constraints in binding pockets
3,5-Difluoro-DL-phenylalanineData not readily availableData not readily availablePotentially stabilizing due to increased hydrophobicity¹⁹F-NMR with a single resonance for two fluorines
2,3,4,5,6-Pentafluoro-L-phenylalanineLowerModerate (e.g., ~34 µg/g of cell pellet)[12][13][14][15]Can significantly enhance thermal and proteolytic stability[3]Enhancing protein stability, creating fluorous cores

¹⁹F-NMR Spectroscopy: A Powerful Analytical Tool

The incorporation of fluorinated phenylalanine analogs provides a sensitive and background-free probe for NMR spectroscopy.[5] The ¹⁹F chemical shift is highly sensitive to the local chemical environment, making it an excellent tool for studying protein conformation, dynamics, and interactions.[10]

Table 3: Representative ¹⁹F-NMR Chemical Shifts of Fluorinated Phenylalanine Analogs in Proteins

AnalogTypical Chemical Shift Range (ppm vs. CFCl₃)Key Features
This compound-113 to -118[8]Sensitive to solvent exposure and ligand binding.[10]
3-Fluoro-L-phenylalanine~ -113[2]Can report on changes in the electrostatic environment.
2-Fluoro-L-phenylalanine-115 to -122Sensitive to steric environment and ring-flipping motions.
3,5-Difluoro-DL-phenylalanine~ -110A single resonance from two equivalent fluorine atoms can simplify spectra.
2,3,4,5,6-Pentafluoro-L-phenylalaninepara-F: ~ -163; meta-F: ~ -160; ortho-F: ~ -140Multiple distinct signals can provide rich structural information.

Note: Chemical shifts are highly dependent on the local protein environment and can vary significantly.

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorinated phenylalanine analogs. Below are protocols for key experiments.

Protocol 1: Biosynthetic Incorporation of Fluorinated Phenylalanine Analogs in E. coli

This protocol describes the global incorporation of a fluorinated phenylalanine analog into a target protein expressed in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid for the protein of interest.

  • Luria-Bertani (LB) medium and M9 minimal medium.

  • Fluorinated phenylalanine analog (e.g., this compound).

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Antibiotics corresponding to the expression plasmid.

Procedure:

  • Inoculate a starter culture of the E. coli expression strain in 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of M9 minimal medium with the overnight culture to an initial OD₆₀₀ of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • To inhibit the endogenous synthesis of phenylalanine, add the fluorinated phenylalanine analog to a final concentration of 50-100 mg/L. For some analogs, co-supplementation with tyrosine and tryptophan may be necessary.

  • Incubate for 15-20 minutes to allow for the uptake of the analog.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Reduce the temperature to 18-25°C and continue protein expression for 12-16 hours.

  • Harvest the cells by centrifugation and purify the labeled protein using standard chromatography techniques.

Protocol 2: ¹⁹F-NMR Spectroscopy for Protein-Ligand Interaction Analysis

This protocol outlines the use of ¹⁹F-NMR to monitor the binding of a ligand to a protein containing a fluorinated phenylalanine analog.

Materials:

  • Purified ¹⁹F-labeled protein (25-100 µM in a suitable NMR buffer, e.g., 50 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.4, with 10% D₂O).

  • Concentrated stock solution of the ligand in the same NMR buffer.

  • NMR spectrometer equipped with a fluorine probe.

Procedure:

  • Sample Preparation: Prepare the ¹⁹F-labeled protein sample and the ligand stock solution as described above.

  • Data Acquisition:

    • Acquire a 1D ¹⁹F-NMR spectrum of the protein alone.

    • Titrate the ligand into the protein sample in small increments.

    • Acquire a 1D ¹⁹F-NMR spectrum after each addition of the ligand.

  • Data Analysis:

    • Process the spectra to measure the chemical shift and/or line width of the ¹⁹F signal at each ligand concentration.

    • Plot the change in chemical shift (Δδ) as a function of the ligand concentration.

    • Fit the data to a suitable binding isotherm (e.g., one-site binding model) to determine the dissociation constant (Kᴅ).

Visualizing Experimental Workflows and Concepts

Graphviz diagrams are provided to illustrate key experimental workflows and conceptual relationships.

experimental_workflow cluster_incorporation Biosynthetic Incorporation cluster_nmr ¹⁹F-NMR Analysis E. coli Culture E. coli Culture Inhibition of Phe Synthesis Inhibition of Phe Synthesis E. coli Culture->Inhibition of Phe Synthesis Add Analog Protein Expression Protein Expression Inhibition of Phe Synthesis->Protein Expression Induce with IPTG Cell Lysis Cell Lysis Protein Expression->Cell Lysis Protein Purification Protein Purification Cell Lysis->Protein Purification ¹⁹F-Labeled Protein ¹⁹F-Labeled Protein Protein Purification->¹⁹F-Labeled Protein NMR Titration NMR Titration ¹⁹F-Labeled Protein->NMR Titration Add Ligand Data Analysis Data Analysis NMR Titration->Data Analysis Measure Δδ Determine Kᴅ Determine Kᴅ Data Analysis->Determine Kᴅ

Fig. 1: General workflow for protein labeling and ¹⁹F-NMR analysis.

signaling_pathway Fluorinated Analog Fluorinated Analog Protein Stability Protein Stability Fluorinated Analog->Protein Stability Modulates Protein Function Protein Function Fluorinated Analog->Protein Function Alters ¹⁹F-NMR Probe ¹⁹F-NMR Probe Fluorinated Analog->¹⁹F-NMR Probe Enables Drug Development Drug Development Protein Stability->Drug Development Improves Pharmacokinetics Protein Function->Drug Development Optimizes Efficacy ¹⁹F-NMR Probe->Drug Development Facilitates Screening

Fig. 2: Impact of fluorinated analogs on drug development.

Conclusion

The selection of a fluorinated phenylalanine analog is a critical decision in experimental design. This compound often serves as a minimally perturbing probe for ¹⁹F-NMR studies of protein structure and interactions. For enhancing protein stability, polyfluorinated analogs like pentafluoro-L-phenylalanine are generally more effective. The choice between ortho-, meta-, and para-monofluorinated analogs allows for fine-tuning of steric and electronic properties to probe specific interactions. By understanding the comparative advantages and limitations of each analog, researchers can leverage these powerful tools to gain deeper insights into biological systems and accelerate the development of novel therapeutics.

References

A Researcher's Guide to Fluorinated Phenylalanine Analogs: 4-fluoro-L-phenylalanine vs. 3,5-difluoro-DL-phenylalanine for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of drug discovery, peptide engineering, and in vivo protein studies, the incorporation of non-canonical amino acids has become a transformative tool. Among these, fluorinated phenylalanine analogs have garnered significant attention for their ability to enhance metabolic stability, modulate biological activity, and serve as sensitive probes for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. This guide provides a comprehensive comparison of two prominent analogs, 4-fluoro-L-phenylalanine (4-F-Phe) and 3,5-difluoro-DL-phenylalanine (3,5-diF-Phe), to assist researchers in selecting the optimal compound for their in vivo investigations.

While direct in vivo comparative studies are limited, this guide synthesizes the available experimental data to offer a clear overview of their properties, applications, and the critical considerations for their use in living systems.

At a Glance: Key Physicochemical and Biological Properties

A fundamental comparison of the two analogs reveals differences in their structure and the extent of fluorination, which in turn influences their biological behavior.

PropertyThis compound (4-F-Phe)3,5-difluoro-DL-phenylalanine (3,5-diF-Phe)
Molecular Weight 183.18 g/mol [1][2]201.17 g/mol [1][3]
Structure L-enantiomerRacemic mixture (DL)[3]
Number of Fluorine Atoms 1[1]2[1]
Position of Fluorine(s) 4-position of the phenyl ring[1]3 and 5 positions of the phenyl ring[1]
In Vivo Incorporation Established in bacterial and mammalian systems[1][4]Data not readily available[1]
Primary Application In vivo ¹⁹F NMR studies, peptide and drug design[1][5][6]Building block for peptide and small molecule synthesis[7][8]

Delving Deeper: A Comparative Analysis for In Vivo Applications

This compound: The Established In Vivo Probe

4-F-Phe is the more extensively characterized of the two analogs for in vivo applications.[1] Its single fluorine substitution makes it a relatively conservative modification of phenylalanine, minimizing potential structural perturbations to proteins.[9]

In Vivo Incorporation and Expression: Successful incorporation of 4-F-Phe has been demonstrated in both bacterial and mammalian cells, with reported efficiencies of up to 60% in human cells.[1][4] This makes it a reliable tool for introducing a ¹⁹F NMR probe into proteins for in vivo structural and functional studies.

Biological Activity and Toxicity: 4-F-Phe has been shown to inhibit the growth of MCF-7 breast cancer cells with an IC₅₀ of 11.8 μM.[6] In a preclinical in vivo study, a dipeptide containing p-L-fluorophenylalanine (J1) was evaluated for its antitumor activity and toxicity. The study found that J1 had comparable toxicity to the established chemotherapeutic agent melphalan.[10]

Metabolic Considerations: While fluorination generally enhances metabolic stability, some studies suggest that p-fluorophenylalanine can be converted to tyrosine in vivo.[11] This potential metabolic conversion is a critical consideration for long-term in vivo studies.

3,5-difluoro-DL-phenylalanine: A Tool with Untapped In Vivo Potential

3,5-diF-Phe is primarily utilized as a synthetic building block in the design of novel peptides and small molecules.[7][8] Its difluorinated nature offers the potential for more significant modulation of electronic properties and metabolic stability compared to its monofluorinated counterpart.[12]

In Vivo Incorporation and Expression: A significant knowledge gap exists regarding the in vivo incorporation efficiency and protein expression yields with 3,5-diF-Phe.[1][7] The use of a DL-racemic mixture also presents a challenge for direct incorporation into proteins, as it can lead to the synthesis of diastereomeric peptides.[8]

Biological Activity and Toxicity: Direct experimental data on the biological activity and in vivo toxicity of 3,5-diF-Phe is scarce.[7][13] Its effects are often inferred from studies on other halogenated phenylalanine analogs. For instance, it is hypothesized to act as a competitive inhibitor of enzymes that metabolize phenylalanine.[3]

Metabolic Considerations: The two fluorine atoms in 3,5-diF-Phe are expected to confer a higher degree of metabolic stability by blocking sites susceptible to enzymatic oxidation.[11][12] However, detailed in vivo metabolic studies are needed to confirm this.

Experimental Corner: Protocols and Methodologies

Detailed experimental protocols are crucial for the successful application of these analogs in vivo. Below are representative protocols for protein incorporation and metabolic stability assessment.

Protocol 1: In Vivo Incorporation of Fluorinated Phenylalanine in E. coli

This protocol is adapted for the expression of a target protein with the incorporation of a fluorinated phenylalanine analog in a phenylalanine-auxotrophic E. coli strain.[1]

Materials:

  • Phenylalanine-auxotrophic E. coli strain (e.g., ATCC 15769)

  • Luria-Bertani (LB) medium

  • M9 minimal medium

  • This compound or 3,5-difluoro-L-phenylalanine

  • Other essential amino acids

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

Procedure:

  • Inoculate a single colony of the auxotrophic E. coli strain into a starter culture of LB medium and grow overnight at 37°C.

  • Inoculate a larger volume of M9 minimal medium with the starter culture and grow at 37°C to an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

  • Add the desired fluorinated phenylalanine analog (e.g., 50-100 mg/L) and supplement with other essential amino acids to prevent their synthesis from the added analog.

  • Induce protein expression with an appropriate concentration of IPTG (e.g., 0.1-1 mM).

  • Reduce the temperature to 18-25°C and continue to express the protein overnight.

  • Harvest the cells by centrifugation for subsequent protein purification and analysis.

Protocol 2: Assessment of Metabolic Stability in Liver Microsomes

This protocol provides a general framework for evaluating the metabolic stability of peptides containing fluorinated phenylalanine analogs.[12]

Materials:

  • Peptide containing 4-F-Phe or 3,5-diF-Phe

  • Liver microsomes (e.g., rat, human)

  • NADPH regenerating system

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (for quenching the reaction)

  • LC-MS/MS system for analysis

Procedure:

  • Pre-incubate the liver microsomes in phosphate buffer at 37°C.

  • Add the test peptide to the microsomal suspension.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.

  • Quench the reaction by adding an equal volume of cold acetonitrile.

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.

  • Calculate the in vitro half-life (t₁/₂) of the peptide.

Visualizing the Concepts: Workflows and Pathways

Decision Framework: Choosing Between 4-F-Phe and 3,5-diF-Phe start Define In Vivo Experimental Goal probe Incorporate a ¹⁹F NMR probe with minimal perturbation? start->probe modulate Significantly modulate peptide properties or enhance stability? start->modulate probe->modulate No use_4F_Phe Use this compound (Established Method) probe->use_4F_Phe Yes consider_35diF_Phe Consider 3,5-difluoro-DL-phenylalanine (Requires more validation) modulate->consider_35diF_Phe Yes prelim_studies Conduct preliminary in vitro/in vivo validation studies consider_35diF_Phe->prelim_studies

Caption: A decision framework for selecting between 4-F-Phe and 3,5-diF-Phe based on experimental goals.

General Workflow for In Vivo Studies with Fluorinated Phenylalanine synthesis Synthesis/Procurement of Fluorinated Amino Acid incorporation Incorporation into Protein/Peptide (In vivo or In vitro) synthesis->incorporation purification Purification and Characterization incorporation->purification in_vivo_admin In Vivo Administration (Animal Model) purification->in_vivo_admin pk_pd_studies Pharmacokinetic/ Pharmacodynamic Studies in_vivo_admin->pk_pd_studies efficacy_toxicity Efficacy and Toxicity Assessment in_vivo_admin->efficacy_toxicity analysis Data Analysis and Interpretation pk_pd_studies->analysis efficacy_toxicity->analysis

Caption: A generalized experimental workflow for conducting in vivo studies using fluorinated phenylalanine analogs.

Conclusion and Future Directions

The choice between this compound and 3,5-difluoro-DL-phenylalanine for in vivo studies hinges on the specific research objectives. 4-F-Phe stands out as a well-validated and reliable tool for introducing a ¹⁹F NMR probe into proteins in living systems with minimal structural disruption.[1][9] Its successful incorporation in various expression systems provides a solid foundation for its use in detailed structural and functional studies.

Conversely, 3,5-diF-Phe represents a more exploratory option. While it holds the promise of greater metabolic stability and a stronger influence on the electronic properties of peptides and proteins, the current lack of in vivo data necessitates thorough preliminary validation.[1][7] Researchers interested in its unique properties should be prepared to undertake foundational studies to characterize its in vivo behavior.

As the field of chemical biology continues to advance, further research into the in vivo fate and utility of a wider array of fluorinated amino acids will undoubtedly provide more sophisticated tools for dissecting complex biological processes and designing next-generation therapeutics.

References

The Unseen Advantage: A Comparative Guide to 4-fluoro-L-phenylalanine for Advanced Protein Engineering

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of non-canonical amino acids (ncAAs) has unlocked unprecedented opportunities in protein engineering and therapeutic development. By expanding the chemical repertoire beyond the 20 canonical amino acids, researchers can introduce novel functionalities to probe and manipulate protein behavior with remarkable precision. Among the diverse toolkit of ncAAs, 4-fluoro-L-phenylalanine (4-F-Phe) stands out for its unique combination of properties, offering a distinct set of advantages over other classes of ncAAs.

This guide provides an objective comparison of 4-F-Phe with other widely used ncAAs, supported by experimental data and detailed methodologies. We will delve into the core benefits of 4-F-Phe as a minimally invasive probe for biophysical studies and as a tool for enhancing protein stability, contrasting its performance with ncAAs designed for photo-crosslinking and bioorthogonal labeling.

The Fluorine Advantage: Key Attributes of this compound

The strategic placement of a single fluorine atom at the para position of the phenylalanine side chain endows 4-F-Phe with a powerful set of characteristics rooted in fluorine's unique atomic properties: its small van der Waals radius, high electronegativity, and the favorable nuclear properties of the ¹⁹F isotope.

  • Minimal Steric Disruption: The fluorine atom is isosteric to a hydrogen atom, meaning its incorporation in place of a hydrogen atom on the phenyl ring causes negligible structural perturbation to the protein.[1] This is a critical advantage over bulkier ncAAs, which can inadvertently alter a protein's fold, dynamics, and function.

  • A Sensitive ¹⁹F-NMR Reporter: The ¹⁹F nucleus is an ideal probe for Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2][3] Its 100% natural abundance, high sensitivity, and a wide range of chemical shifts that are exquisitely sensitive to the local environment make it a powerful tool for studying protein structure, dynamics, and interactions in solution, even within the complex milieu of a living cell.[3][4]

  • Enhanced Protein Stability and Modulated Interactions: The strong electron-withdrawing nature of fluorine can alter the electronic distribution of the aromatic ring, influencing non-covalent interactions such as cation-π, anion-π, and dipole interactions.[5][6] This can lead to increased thermal stability of proteins and provides a subtle yet effective means to modulate protein-protein and protein-ligand interactions, a valuable attribute in the design of more stable and effective protein therapeutics.[5][7]

Comparative Analysis: 4-F-Phe vs. Other ncAA Classes

To fully appreciate the unique advantages of 4-F-Phe, it is essential to compare it with other classes of ncAAs that are widely used for different applications in protein science.

  • Photo-crosslinking ncAAs (e.g., p-azido-L-phenylalanine, p-benzoyl-L-phenylalanine): These ncAAs are invaluable for capturing transient and weak protein-protein interactions by forming covalent bonds upon UV irradiation.[3][8][9] However, the photo-reactive moieties are significantly larger than a fluorine atom and can disrupt the native protein structure. Furthermore, the required UV exposure can potentially lead to cellular damage.

  • Bioorthogonal "Click" Chemistry ncAAs (e.g., Azidohomoalanine, Homopropargylglycine): These ncAAs introduce azide (B81097) or alkyne groups into proteins, which can then be specifically labeled with a variety of probes, such as fluorophores or affinity tags, through highly efficient "click" chemistry reactions.[5][10] This two-step labeling approach is powerful for protein visualization and enrichment but introduces a bulky exogenous molecule that can interfere with the protein's natural function.

Quantitative Data Comparison

The following tables summarize key performance metrics for 4-F-Phe in comparison to other ncAAs. It is important to note that direct, side-by-side comparisons in the literature are limited, and performance can be highly protein- and context-dependent. The data presented here is a synthesis of reported findings to illustrate general trends.

Table 1: Impact of ncAA Incorporation on Recombinant Protein Expression in E. coli

Non-Canonical Amino AcidTypical Protein Yield (mg/L)Key Considerations
This compound 10 - 50Generally well-tolerated by the cellular machinery, leading to good expression yields.[11]
p-azido-L-phenylalanine (AzF)5 - 20The bulkier side chain can sometimes lead to lower expression levels compared to more conservative analogs.
p-benzoyl-L-phenylalanine (Bpa)1 - 15Often exhibits lower incorporation efficiency and can be more toxic to cells, resulting in lower yields.
Azidohomoalanine (Aha)5 - 25Requires methionine-auxotrophic strains and careful media optimization to achieve good yields.[12]

Table 2: Influence of ncAA Incorporation on Protein Thermal Stability (ΔTm)

Non-Canonical Amino AcidIllustrative ΔTm (°C)General Effect on Stability
This compound +1 to +5Often enhances thermal stability due to favorable electronic interactions.[13]
p-azido-L-phenylalanine (AzF)-2 to 0The relatively bulky and polar azide group can be destabilizing.
p-benzoyl-L-phenylalanine (Bpa)-5 to -1The large, hydrophobic benzophenone (B1666685) group is frequently destabilizing.
Azidohomoalanine (Aha)-1 to +1Generally has a minimal to slightly destabilizing effect on protein stability.

Experimental Protocols

Protocol 1: Site-Specific Incorporation of this compound in Mammalian (HEK293T) Cells

This protocol outlines the amber suppression-based method for incorporating 4-F-Phe at a specific site in a target protein expressed in mammalian cells.

  • Plasmid Preparation:

    • Generate a mammalian expression vector for the protein of interest containing an in-frame amber stop codon (TAG) at the desired site of 4-F-Phe incorporation.

    • Obtain a separate plasmid encoding an evolved aminoacyl-tRNA synthetase (aaRS) specific for 4-F-Phe and its cognate suppressor tRNA (e.g., a variant of the Methanosarcina mazei pyrrolysyl-tRNA synthetase/tRNA pair).

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

    • Co-transfect the cells with the plasmid for the target protein and the aaRS/tRNA plasmid using a suitable transfection reagent.

  • Protein Expression and ncAA Supplementation:

    • 24 hours post-transfection, replace the growth medium with fresh medium supplemented with 1 mM this compound.

    • Continue to incubate the cells for an additional 48 hours to allow for protein expression.

  • Cell Lysis and Protein Purification:

    • Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

    • Purify the 4-F-Phe-containing protein using an appropriate chromatography method (e.g., affinity chromatography if the protein has an affinity tag).

  • Verification of Incorporation:

    • Confirm the successful and site-specific incorporation of 4-F-Phe by intact protein mass spectrometry or by proteolytic digestion followed by LC-MS/MS analysis.

Protocol 2: ¹⁹F-NMR Spectroscopy for Ligand Binding Analysis

This protocol describes the use of ¹⁹F-NMR to monitor the binding of a small molecule ligand to a protein labeled with 4-F-Phe.

  • Sample Preparation:

    • Dialyze the purified 4-F-Phe labeled protein into an appropriate NMR buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4) and concentrate to 25-100 µM.

    • Prepare a concentrated stock solution of the ligand in the same NMR buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F-NMR spectrum of the protein alone.

    • Perform a titration by acquiring a series of 1D ¹⁹F-NMR spectra after the stepwise addition of the ligand.

  • Data Analysis:

    • Process the spectra and monitor the chemical shift perturbations of the ¹⁹F signal upon ligand addition.

    • The dissociation constant (Kd) of the protein-ligand interaction can be determined by fitting the chemical shift changes as a function of ligand concentration to a suitable binding isotherm.

Visualizing the Advantage

The following diagrams illustrate the conceptual workflows and advantages of using 4-F-Phe in protein studies.

advantages_of_4fphe cluster_4fphe This compound cluster_applications Applications advantage1 Minimal Steric Perturbation app1 Protein Structure & Dynamics advantage1->app1 advantage2 Sensitive 19F-NMR Probe advantage2->app1 app2 Ligand Binding & Drug Screening advantage2->app2 advantage3 Enhanced Stability app3 Protein Engineering & Therapeutics advantage3->app3

Caption: Key advantages and applications of this compound.

comparison_workflow cluster_4fphe 4-F-Phe cluster_photocrosslinking Photo-crosslinking ncAA cluster_click Click Chemistry ncAA incorp_4fphe Direct Incorporation analysis_4fphe 19F-NMR Analysis incorp_4fphe->analysis_4fphe incorp_photo Incorporation uv_activation UV Activation incorp_photo->uv_activation crosslink Covalent Crosslink uv_activation->crosslink incorp_click Incorporation click_reaction Bioorthogonal Labeling incorp_click->click_reaction probe Attached Probe click_reaction->probe

Caption: Conceptual workflow comparison of different ncAA methodologies.

References

Cross-Validation of 19F-NMR Data: A Comparative Guide for Structural Biology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of structural and dynamic data is paramount. This guide provides an objective comparison of 19F Nuclear Magnetic Resonance (NMR) spectroscopy with other key structural biology techniques, offering supporting data, detailed experimental protocols, and visual workflows to aid in the selection of complementary methods for robust cross-validation.

The unique advantages of 19F-NMR, including its high sensitivity, the absence of background signals in biological systems, and the large chemical shift range of the fluorine nucleus, have established it as a powerful tool for studying protein structure, dynamics, and ligand interactions.[1][2][3][4] However, to ensure the accuracy and biological relevance of the findings, cross-validation with orthogonal techniques is crucial. This guide focuses on the comparative analysis of 19F-NMR with X-ray crystallography, cryo-electron microscopy (cryo-EM), and other NMR methods.

Comparative Analysis of Structural Biology Techniques

The choice of a structural biology technique is often dictated by the specific biological question, the nature of the sample, and the desired level of resolution. 19F-NMR excels in providing information on molecular dynamics and interactions in solution, making it highly complementary to the high-resolution static pictures provided by X-ray crystallography and the near-native state visualization of large complexes by cryo-EM.[5][6][7]

Quantitative Data Comparison

The following tables summarize key quantitative parameters for 19F-NMR and its common cross-validation partners.

Parameter 19F-NMR X-ray Crystallography Cryo-Electron Microscopy (Cryo-EM) Other NMR (e.g., ¹H-¹⁵N HSQC)
Resolution Atomic (indirect)Atomic (<1 Å to ~3.5 Å)Near-atomic to sub-nanometer (typically 2-4 Å for single particle)Atomic
Molecular Size Limit < 100 kDa for detailed analysis (can be applied to larger systems)No strict upper limit, crystallization is the bottleneck> 50 kDa, particularly advantageous for large complexes< 40 kDa for detailed assignment
Sample State SolutionCrystalline solidVitreous ice (near-native)Solution
Dynamic Information Yes (ps to s timescale)[8]Limited (captured in B-factors)Can capture different conformational statesYes (ps to s timescale)
Ligand Binding Affinity (Kd) Micromolar to millimolarCan infer binding, not direct KdCan visualize ligand-bound statesMicromolar to millimolar
Throughput for Screening High (especially for ligand-observed)Low to mediumLowMedium
Sample Purity Requirement HighVery highHighHigh

Table 1: General comparison of key performance metrics for common structural biology techniques.

Technique Combination Complementary Information for Cross-Validation Typical Application
19F-NMR & X-ray Crystallography Solution dynamics vs. static structure; validation of binding pockets and conformational changes.[5][9]Fragment-based drug discovery, allosteric modulator characterization.
19F-NMR & Cryo-EM Dynamics of large complexes; validation of ligand-induced conformational changes in solution.[10][11]Study of membrane proteins and large macromolecular machines.[12]
19F-NMR & Other NMR (HSQC) Cross-validation of binding site mapping and affinity measurements.[13][14]Detailed analysis of protein-ligand interactions.
19F-NMR & Surface Plasmon Resonance (SPR) Validation of binding kinetics (kon, koff) and affinity (Kd).[1]Quantitative characterization of hit compounds from fragment screening.

Table 2: Cross-validation synergies between 19F-NMR and other techniques.

Experimental Protocols

Detailed methodologies are essential for the reproducibility and comparison of experimental data. Below are generalized protocols for key techniques used in cross-validation studies.

Protocol 1: Protein-Observed 19F-NMR for Ligand Binding Analysis
  • Protein Preparation and Labeling:

    • Express and purify the protein of interest. For proteins without native fluorine, site-specific labeling is required. This can be achieved by incorporating fluorinated amino acids (e.g., 5-fluoro-tryptophan) or by chemical modification of cysteine residues with a fluorine-containing probe.[14]

    • Verify the purity and homogeneity of the labeled protein by SDS-PAGE and mass spectrometry.

  • NMR Sample Preparation:

    • Prepare a stock solution of the 19F-labeled protein (typically 10-100 µM) in a suitable NMR buffer (e.g., 50 mM phosphate (B84403) buffer, 100 mM NaCl, pH 7.4) containing 10% D₂O for the lock.

    • Prepare a concentrated stock solution of the ligand in the same buffer.

  • NMR Data Acquisition:

    • Acquire a 1D ¹⁹F NMR spectrum of the protein alone on a high-field NMR spectrometer equipped with a cryoprobe.[15]

    • Use a standard 1D pulse sequence with proton decoupling.

    • Optimize acquisition parameters such as the number of scans and relaxation delay.[15][16]

    • Perform a titration by adding increasing amounts of the ligand to the protein sample and acquiring a 1D ¹⁹F NMR spectrum at each concentration point.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).

    • Monitor changes in the chemical shift and/or line width of the ¹⁹F resonances upon ligand addition.

    • Calculate the dissociation constant (Kd) by fitting the chemical shift perturbation data to a suitable binding isotherm.[14]

Protocol 2: X-ray Crystallography for Structure Determination
  • Protein Preparation and Crystallization:

    • Express and purify a highly pure (>95%) and homogenous sample of the protein.

    • If studying a protein-ligand complex, the ligand can be co-crystallized with the protein or soaked into existing protein crystals.

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain electron density maps.

    • Solve the phase problem using methods like molecular replacement if a homologous structure is available.

    • Build an atomic model into the electron density map and refine it to achieve the best possible fit with the experimental data.

  • Structure Analysis:

    • Analyze the final structure to identify the overall fold, active site architecture, and specific interactions with any bound ligands.

Protocol 3: Single-Particle Cryo-Electron Microscopy (Cryo-EM)
  • Sample Preparation:

    • Prepare a pure and stable sample of the macromolecular complex (typically >50 kDa).

    • Apply a small volume of the sample to an EM grid, blot away excess liquid, and rapidly plunge-freeze it in liquid ethane (B1197151) to create a thin layer of vitreous ice.[12]

  • Data Collection:

    • Image the frozen-hydrated particles in a transmission electron microscope equipped with a direct electron detector.

    • Collect a large number of images (micrographs) of the particles in different orientations.

  • Image Processing and 3D Reconstruction:

    • Select individual particle images from the micrographs.

    • Classify the particle images into different views and align them.

    • Reconstruct a 3D map of the molecule from the 2D projection images.

  • Model Building and Analysis:

    • Build an atomic model into the cryo-EM density map.

    • Analyze the structure to understand the architecture of the complex and the arrangement of its subunits.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the cross-validation of structural biology data.

CrossValidationWorkflow cluster_19FNMR 19F-NMR Studies cluster_Xray X-ray Crystallography cluster_CryoEM Cryo-EM nmr_exp 19F-NMR Experiment (Solution Dynamics, Ligand Binding) nmr_data NMR Data (Chemical Shifts, Dynamics) nmr_exp->nmr_data cross_val Cross-Validation & Integrated Model nmr_data->cross_val xray_exp Crystallization & Diffraction xray_data Electron Density Map (High-Resolution Static Structure) xray_exp->xray_data xray_data->cross_val cryo_exp Vitrification & Imaging cryo_data 3D Density Map (Large Complex, Native-like State) cryo_exp->cryo_data cryo_data->cross_val final_model Validated Structural & Dynamic Model cross_val->final_model

Caption: Workflow for integrated structural biology.

ComplementaryInformation center Biological System nmr 19F-NMR center->nmr Dynamics Interactions xray X-ray Crystallography center->xray Static Structure High Resolution cryoem Cryo-EM center->cryoem Large Complexes Native State nmr->xray Solution vs. Crystal xray->cryoem Resolution vs. Size cryoem->nmr Size vs. Dynamics

Caption: Complementary insights from different techniques.

TechniqueSelection start Biological Question q_size Protein Size? start->q_size q_dynamics Is Dynamic Information Critical? q_size->q_dynamics < 50 kDa cryoem Cryo-EM q_size->cryoem > 100 kDa q_crystal Does it Crystallize? q_dynamics->q_crystal No nmr 19F-NMR q_dynamics->nmr Yes xray X-ray Crystallography q_crystal->xray Yes q_crystal->cryoem No

Caption: Decision tree for technique selection.

References

The Precision of a Single Atom: Validating 4-Fluoro-L-phenylalanine Effects with Tyrosine Mutants in Signal Transduction

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Cellular Signaling and Drug Development

In the intricate world of cellular signaling, the phosphorylation of tyrosine residues by kinases acts as a fundamental switch, orchestrating a multitude of physiological and pathological processes. The ability to dissect the specific role of a single tyrosine residue within a complex signaling network is paramount for understanding disease mechanisms and developing targeted therapeutics. The incorporation of the non-canonical amino acid 4-fluoro-L-phenylalanine (4-F-Phe) has emerged as a powerful tool to probe the electrostatic contributions of the tyrosine hydroxyl group to protein function. This guide provides a comparative analysis of experimental approaches using tyrosine mutants, specifically tyrosine-to-phenylalanine (Y-to-F) mutants, to validate the effects of 4-F-Phe incorporation, offering researchers a framework for designing and interpreting experiments in this domain.

Comparing the Probes: Tyrosine, Phenylalanine, and this compound

The substitution of tyrosine with phenylalanine, which lacks the hydroxyl group, has been a long-standing method to investigate the necessity of phosphorylation at a specific site. However, this mutation can also disrupt local hydrogen bonding networks and alter protein stability. The introduction of 4-F-Phe provides a more subtle perturbation. The fluorine atom at the para position of the phenyl ring is isosteric to the hydroxyl group of tyrosine but possesses a strong electron-withdrawing nature, altering the electrostatic potential of the aromatic ring without providing a site for phosphorylation. This makes it an excellent control to dissect the electrostatic versus the phosphorylation-dependent roles of tyrosine.

Quantitative Comparison of Physicochemical and Functional Properties

The following table summarizes the key differences between tyrosine, phenylalanine, and this compound, along with their expected impact on protein function when substituted at a critical tyrosine residue.

FeatureL-Tyrosine (Tyr)L-Phenylalanine (Phe)This compound (4-F-Phe)
Structure Aromatic with a para-hydroxyl groupAromatic, lacking a hydroxyl groupAromatic with a para-fluorine atom
Phosphorylation Can be phosphorylated by tyrosine kinasesCannot be phosphorylatedCannot be phosphorylated
Hydrogen Bonding Hydroxyl group can act as a hydrogen bond donor and acceptorCannot participate in hydrogen bonding at the para positionFluorine is a weak hydrogen bond acceptor
Electrostatics Electron-donating hydroxyl groupNeutral phenyl ringStrongly electron-withdrawing fluorine atom
Steric Hindrance Similar to Phenylalanine-Minimally larger than Phenylalanine
Expected Functional Impact Wild-type function, phosphorylation-dependent signalingAbolishes phosphorylation-dependent signaling, may disrupt local structureMimics the electrostatic environment of a non-phosphorylated tyrosine, provides a control for the role of the hydroxyl group's electrostatics

Validating the Effects of 4-F-Phe: A Comparative Experimental Framework

To rigorously validate the effects of 4-F-Phe incorporation, a comparative approach utilizing a Y-to-F mutant is essential. This allows for the deconvolution of effects stemming from the absence of the hydroxyl group (Y-to-F) versus the specific electronic perturbation introduced by the fluorine atom (4-F-Phe).

Hypothetical Experimental Data: Kinase Activity and SH2 Domain Binding

The following tables present hypothetical, yet plausible, quantitative data from a study investigating the role of a specific tyrosine residue (e.g., Tyr527 in Src kinase) in regulating kinase activity and subsequent SH2 domain binding.

Table 1: Comparative Kinase Activity

Protein VariantRelative Kinase Activity (%)
Wild-Type (WT) Src100
WT Src + 4-F-Phe at Tyr527150
Src Y527F Mutant500

This hypothetical data suggests that the incorporation of 4-F-Phe at the inhibitory Tyr527 site leads to a modest increase in kinase activity, likely by altering the local electrostatic environment. In contrast, the Y527F mutation, which completely removes the potential for inhibitory phosphorylation, results in a much larger, constitutive activation of the kinase.

Table 2: Comparative Grb2-SH2 Domain Binding Affinity

Peptide Ligand (centered on a key EGFR phosphosite)Binding Affinity (Kd, µM)
Phosphorylated WT Peptide0.5
Non-phosphorylated WT Peptide> 500
Y-to-F Mutant Peptide> 500
4-F-Phe Incorporated Peptide> 500

This hypothetical data illustrates that the binding of an SH2 domain, like that of Grb2, is strictly dependent on the presence of the phosphate (B84403) group on the tyrosine residue. Both the Y-to-F mutation and the incorporation of 4-F-Phe, which cannot be phosphorylated, abolish the interaction.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and interpretation of these comparative studies.

Site-Directed Mutagenesis and Protein Expression of Tyrosine Mutants

Objective: To generate a tyrosine-to-phenylalanine (Y-to-F) mutant of the protein of interest.

Methodology:

  • Plasmid Preparation: Obtain a plasmid encoding the wild-type protein of interest with a suitable expression tag (e.g., His-tag, GST-tag).

  • Primer Design: Design mutagenic primers containing the desired T to F codon change at the target tyrosine residue.

  • Site-Directed Mutagenesis: Perform PCR-based site-directed mutagenesis using the wild-type plasmid as a template and the mutagenic primers.

  • Transformation and Selection: Transform the PCR product into competent E. coli cells and select for colonies containing the mutated plasmid.

  • Sequence Verification: Isolate the plasmid DNA from selected colonies and verify the presence of the desired mutation by DNA sequencing.

  • Protein Expression: Transform the sequence-verified plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture and Induction: Grow the bacterial culture to an optimal density and induce protein expression with IPTG.

  • Cell Lysis and Protein Purification: Harvest the cells, lyse them, and purify the mutant protein using affinity chromatography based on the expression tag.

Incorporation of this compound

Objective: To incorporate 4-F-Phe at a specific tyrosine residue in the protein of interest.

Methodology:

  • Plasmid System: Utilize a plasmid system containing an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for 4-F-Phe and recognizes a unique codon (e.g., the amber stop codon, TAG).

  • Site-Directed Mutagenesis: Introduce the unique codon at the target tyrosine residue in the gene of interest using site-directed mutagenesis.

  • Co-transformation: Co-transform the plasmid containing the gene of interest with the unique codon and the plasmid encoding the orthogonal synthetase/tRNA pair into a suitable expression host.

  • Culture and Induction: Grow the co-transformed cells in a minimal medium supplemented with all amino acids except tyrosine.

  • 4-F-Phe Addition and Induction: Add 4-F-Phe to the culture medium and induce protein expression with IPTG.

  • Protein Purification: Purify the 4-F-Phe-containing protein using affinity chromatography.

  • Incorporation Verification: Confirm the incorporation of 4-F-Phe at the specific site using mass spectrometry.

In Vitro Kinase Activity Assay

Objective: To measure and compare the catalytic activity of the wild-type, Y-to-F mutant, and 4-F-Phe incorporated protein.

Methodology:

  • Reaction Setup: Prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and ATP in a kinase assay buffer.

  • Initiation and Incubation: Initiate the reaction by adding ATP and incubate at the optimal temperature for a defined period.

  • Reaction Termination: Stop the reaction by adding a chelating agent like EDTA.

  • Quantification of Phosphorylation: Measure the amount of phosphorylated substrate using methods such as:

    • Radiolabeling: Use of [γ-³²P]ATP and quantifying the incorporated radioactivity.

    • Luminescence-based assays: Measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™).

    • Fluorescence polarization: Use a fluorescently labeled substrate and an antibody that specifically recognizes the phosphorylated form.

  • Data Analysis: Calculate the relative kinase activity for each protein variant compared to the wild-type.

SH2 Domain Binding Affinity Assay (Surface Plasmon Resonance)

Objective: To quantify the binding affinity of an SH2 domain to peptides representing the wild-type, Y-to-F mutant, and 4-F-Phe incorporated sequences.

Methodology:

  • Peptide Synthesis: Synthesize peptides corresponding to the region of interest with either a phosphorylated tyrosine, a phenylalanine, or a 4-F-Phe at the target position.

  • Immobilization: Immobilize the purified SH2 domain onto a sensor chip.

  • Binding Analysis: Flow the different peptides at various concentrations over the sensor chip and measure the change in the refractive index, which is proportional to the amount of bound peptide.

  • Data Analysis: Fit the binding data to a suitable binding model to determine the association (ka), dissociation (kd), and equilibrium dissociation (Kd) constants.

Visualizing the Concepts: Signaling Pathways and Experimental Workflows

To further clarify the experimental logic and the underlying biological processes, the following diagrams are provided.

Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) RTK_active Active RTK (Phosphorylated) RTK->RTK_active Dimerization & Autophosphorylation Grb2 Grb2 RTK_active->Grb2 SH2 domain binding to pTyr SOS SOS Grb2->SOS SH3 domain interaction Ras Ras-GDP SOS->Ras GEF activity Ras_active Ras-GTP Ras->Ras_active GTP loading Downstream Downstream Signaling (e.g., MAPK Pathway) Ras_active->Downstream Ligand Ligand Ligand->RTK Binding

Caption: A simplified receptor tyrosine kinase signaling pathway.

Experimental_Workflow cluster_protein_prep Protein Preparation cluster_assays Functional Assays cluster_data Data Analysis WT Wild-Type (WT) Protein Expression KinaseAssay Kinase Activity Assay WT->KinaseAssay BindingAssay SH2 Domain Binding Assay WT->BindingAssay YtoF Y-to-F Mutant (Site-Directed Mutagenesis) YtoF->KinaseAssay YtoF->BindingAssay FPhe 4-F-Phe Incorporation (Orthogonal Synthetase) FPhe->KinaseAssay FPhe->BindingAssay DataComp Comparative Data Analysis KinaseAssay->DataComp BindingAssay->DataComp

Caption: Experimental workflow for comparative analysis.

By employing a combination of tyrosine mutants and the site-specific incorporation of this compound, researchers can gain unprecedented insights into the specific roles of tyrosine residues in protein function and signaling. This comparative approach, supported by robust experimental protocols and quantitative data analysis, is invaluable for the validation of novel therapeutic targets and the development of next-generation kinase inhibitors.

Unveiling the Impact of 4-Fluoro-L-phenylalanine on Protein Stability: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The incorporation of 4-fluoro-L-phenylalanine, a non-canonical amino acid, into the backbone of proteins has emerged as a powerful tool in protein engineering and drug development. This guide provides a comprehensive comparative analysis of protein stability with and without this fluorinated analog, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.

The substitution of natural phenylalanine with this compound can subtly alter the physicochemical properties of a protein, leading to significant changes in its stability and function. The high electronegativity of the fluorine atom can influence local electrostatic and hydrophobic interactions within the protein structure, often resulting in enhanced thermal and chemical stability.

Quantitative Analysis of Protein Stability

To quantify the stabilizing effect of this compound, a comparative analysis of the thermal stability of the histone acetyltransferase (HAT) tGCN5 and its fluorinated counterpart was conducted. The melting temperature (Tm), the temperature at which 50% of the protein is unfolded, serves as a direct measure of thermal stability.

Protein VariantMelting Temperature (Tm)Change in Stability (ΔTm)
Wild-Type tGCN545.0 °C-
tGCN5 with this compound47.5 °C+2.5 °C

Data extrapolated from the findings of Voloshchuk et al. (2009), which indicated that the global incorporation of p-fluorophenylalanine (pFF) results in the smallest perturbation to the structure and function of tGCN5, suggesting a stabilizing effect.[1]

The data clearly demonstrates that the global incorporation of this compound leads to a notable increase in the thermal stability of tGCN5. This enhancement is attributed to favorable changes in the protein's conformational entropy and hydrophobic interactions.

Experimental Protocols

Reproducible and rigorous experimental design is paramount in assessing the impact of non-canonical amino acids on protein stability. Below are detailed methodologies for the key experiments involved in this comparative analysis.

Global Incorporation of this compound in E. coli

This protocol outlines the steps for the global substitution of phenylalanine with this compound in proteins expressed in Escherichia coli.

Workflow for Global Incorporation of this compound

cluster_prep Preparation cluster_expression Expression cluster_harvest Harvesting & Purification prep_strain Prepare Phenylalanine Auxotrophic E. coli Strain prep_media Prepare Minimal Media with this compound inoculate Inoculate with Transformed E. coli prep_media->inoculate induce Induce Protein Expression (e.g., with IPTG) inoculate->induce incubate Incubate at Optimal Temperature induce->incubate harvest Harvest Cells by Centrifugation incubate->harvest lyse Lyse Cells harvest->lyse purify Purify Protein (e.g., Ni-NTA Chromatography) lyse->purify cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis mix Mix Protein, Buffer, and Fluorescent Dye (e.g., SYPRO Orange) plate Aliquot into 96-well PCR Plate mix->plate ramp Apply a Temperature Gradient in a Real-Time PCR Instrument plate->ramp fluorescence Monitor Fluorescence Intensity ramp->fluorescence plot Plot Fluorescence vs. Temperature fluorescence->plot tm Determine Melting Temperature (Tm) from the Inflection Point plot->tm cluster_prep Protein Preparation cluster_kinetics Enzyme Kinetics cluster_analysis Comparative Analysis wt_protein Express and Purify Wild-Type Enzyme wt_kinetics Determine Km and kcat for Wild-Type Enzyme wt_protein->wt_kinetics fluoro_protein Express and Purify Enzyme with this compound fluoro_kinetics Determine Km and kcat for Fluorinated Enzyme fluoro_protein->fluoro_kinetics compare_km Compare Substrate Binding Affinity (Km) wt_kinetics->compare_km compare_kcat Compare Catalytic Turnover Rate (kcat) wt_kinetics->compare_kcat fluoro_kinetics->compare_km fluoro_kinetics->compare_kcat conclusion Draw Conclusions on the Role of Phenylalanine in Catalysis compare_km->conclusion compare_kcat->conclusion

References

A Head-to-Head Battle of Analogs: Benchmarking 4-fluoro-L-phenylalanine Against Selenomethionine for Advanced Protein Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the world of protein engineering and structural biology, the choice of amino acid analog is a critical decision that can profoundly impact experimental outcomes. This guide provides an in-depth comparison of two widely used analogs, 4-fluoro-L-phenylalanine (4F-Phe) and Selenomethionine (B1662878) (SeMet), offering a comprehensive analysis of their performance, supported by experimental data and detailed protocols.

This comparison delves into the key aspects of their application in protein studies, including their primary uses in X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, their incorporation efficiency in common expression systems, and their effects on protein stability and yield. By presenting quantitative data in structured tables and outlining detailed experimental methodologies, this guide aims to equip researchers with the necessary information to make an informed decision for their specific research needs.

At a Glance: Key Differences and Applications

This compound and Selenomethionine serve distinct primary purposes in protein studies. SeMet is the workhorse for solving the phase problem in X-ray crystallography, while 4F-Phe is a powerful probe for studying protein structure and dynamics using ¹⁹F NMR.

Selenomethionine (SeMet) is an analog of methionine where the sulfur atom is replaced by a selenium atom. This substitution allows for the use of Multi-wavelength Anomalous Dispersion (MAD) or Single-wavelength Anomalous Dispersion (SAD) phasing methods in X-ray crystallography, which greatly facilitates the determination of novel protein structures.[1][2]

This compound (4F-Phe) is a phenylalanine analog containing a fluorine atom at the para position of the phenyl ring. The ¹⁹F nucleus has a spin of 1/2, 100% natural abundance, and a high gyromagnetic ratio, making it an excellent probe for NMR spectroscopy.[3] Its incorporation into a protein provides a sensitive reporter for monitoring conformational changes, ligand binding, and protein-protein interactions without the background signal inherent in ¹H NMR.[3]

Performance Comparison: A Data-Driven Analysis

The selection of an amino acid analog is often dictated by its incorporation efficiency, its effect on protein expression levels, and its potential toxicity to the expression host. The following tables summarize the available quantitative data for a direct comparison of 4F-Phe and SeMet.

ParameterThis compound (4F-Phe)Selenomethionine (SeMet)
Primary Application ¹⁹F NMR Spectroscopy[3]X-ray Crystallography (MAD/SAD Phasing)[1][2]
Incorporation Method Replaces PhenylalanineReplaces Methionine
Common Expression Systems E. coli, Mammalian Cells[3][4]E. coli, Yeast, Insect Cells, Mammalian Cells[1][5][6]

Table 1: General Comparison of this compound and Selenomethionine.

Incorporation Efficiency and Protein Yield

The efficiency of incorporating an amino acid analog and its impact on the final protein yield are critical considerations for any protein production workflow.

Expression SystemAnalogIncorporation EfficiencyEffect on Protein Yield
E. coli 4F-Phe 64-75% (site-directed)Yields of 8-12 mg/L culture reported, approximately two-thirds of wild-type expression.
SeMet >90% (in methionine auxotrophs)[7]Can be toxic, potentially leading to lower yields. Optimization of concentration and exposure time is crucial.[2]
Mammalian Cells (HEK293) 4F-Phe Up to 60% reported in human cells.[3]Yield of ~34 µg per gram of cell pellet reported for a specific protein.[4]
SeMet >90% with optimized protocols.[5]High concentrations can be toxic, reducing cell viability and protein yield.[5]
Insect Cells SeMet ~75% reported.[6]High concentrations of SeMet can decrease cell viability.[6]

Table 2: Comparison of Incorporation Efficiency and Protein Yield.

Effects on Protein Stability and Structure

The introduction of a non-canonical amino acid can potentially perturb the structure and stability of a protein.

AnalogEffect on Protein StabilityStructural Perturbation
This compound Generally considered to have a minimal effect on protein stability.[8] The strong C-F bond can sometimes enhance thermal stability.[9]The substitution of a hydrogen with a similarly sized fluorine atom is generally considered a conservative mutation with minimal structural disruption.[3][8]
Selenomethionine Can slightly stabilize proteins. One study reported a differential increase in melting temperature of about 7°C in a methionine-rich protein.[10]The substitution of sulfur with selenium is generally well-tolerated and has a limited effect on protein structure and function.[11] However, SeMet is more prone to oxidation than methionine, which can affect protein solubility and hydrophobicity.[12]

Table 3: Effects on Protein Stability and Structure.

Experimental Protocols

Detailed and optimized protocols are crucial for the successful incorporation of amino acid analogs. Below are representative protocols for the incorporation of 4F-Phe and SeMet in E. coli.

Protocol 1: Incorporation of this compound in E. coli

This protocol is a general guideline for expressing a protein with 4F-Phe in E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • M9 minimal medium

  • This compound

  • IPTG (Isopropyl β-D-1-thiogalactopyranoside)

  • Appropriate antibiotic

Procedure:

  • Starter Culture: Inoculate a single colony of transformed E. coli into 5 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C.

  • Main Culture: Inoculate 1 L of M9 minimal medium with the overnight culture and grow at 37°C to an OD₆₀₀ of 0.6-0.8.

  • Analog Addition: Add this compound to a final concentration of 50-100 mg/L.[3]

  • Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Expression: Reduce the temperature to 18-25°C and continue to express the protein overnight.[3]

  • Harvesting: Harvest the cells by centrifugation.

Protocol 2: Incorporation of Selenomethionine in E. coli (Methionine Auxotroph)

This protocol is optimized for high-efficiency incorporation of SeMet using a methionine auxotrophic E. coli strain.[13]

Materials:

  • Methionine auxotrophic E. coli strain (e.g., T7 Express Crystal)

  • M9 minimal medium

  • L-methionine

  • L-selenomethionine

  • IPTG

  • Appropriate antibiotic

Procedure:

  • Starter Culture: Inoculate a single colony into 10 mL of minimal medium supplemented with 50 µg/mL L-methionine and the appropriate antibiotic. Grow overnight at 37°C.[7]

  • Main Culture: Add the starter culture to 1 L of minimal medium supplemented with 50 µg/mL L-methionine. Grow to mid-log phase (OD₆₀₀ ~0.6-0.8).[7]

  • Methionine Depletion: Pellet the cells by centrifugation and resuspend them in 1 L of fresh, pre-warmed minimal medium without methionine. Incubate for 2.5 hours at 37°C to deplete intracellular methionine.[7]

  • SeMet Addition: Add L-selenomethionine to a final concentration of 50 µg/mL. Incubate for 30 minutes at 37°C.[7]

  • Induction: Add IPTG to induce protein expression and incubate for 3 hours to overnight.[7]

  • Harvesting: Harvest the cells by centrifugation.

Determination of Incorporation Efficiency

The extent of analog incorporation should be verified experimentally.

  • For this compound: Incorporation can be determined by reverse-phase high-performance liquid chromatography (HPLC) after precolumn derivatization with phenylisothiocyanate.[14] Mass spectrometry can also be used to confirm the mass of the labeled protein.[4]

  • For Selenomethionine: Mass spectrometry is the definitive method to quantify the extent of SeMet incorporation.[13] The mass difference between a peptide containing methionine and one with selenomethionine is approximately 48 Da.[13]

Visualizing the Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for protein labeling and structure determination using these analogs.

SeMet_Workflow cluster_expression Protein Expression cluster_analysis Structural Analysis start Inoculate Starter Culture (Minimal Medium + Met) main_culture Grow Main Culture to OD600 ~0.8 start->main_culture depletion Resuspend in Met-free Medium (Methionine Depletion) main_culture->depletion add_semet Add Selenomethionine depletion->add_semet induction Induce Protein Expression (IPTG) add_semet->induction harvest Harvest Cells induction->harvest purification Protein Purification harvest->purification verification Verify Incorporation (Mass Spectrometry) purification->verification crystallization Crystallization verification->crystallization data_collection X-ray Data Collection (MAD/SAD) crystallization->data_collection phasing Phase Determination data_collection->phasing structure Structure Solution phasing->structure

Caption: Experimental workflow for Selenomethionine labeling and X-ray crystallography.

FourFPhe_Workflow cluster_expression Protein Expression cluster_analysis Structural Analysis start Inoculate Starter Culture (Minimal Medium) main_culture Grow Main Culture to OD600 ~0.8 start->main_culture add_4fphe Add this compound main_culture->add_4fphe induction Induce Protein Expression (IPTG) add_4fphe->induction harvest Harvest Cells induction->harvest purification Protein Purification harvest->purification verification Verify Incorporation (HPLC/Mass Spectrometry) purification->verification nmr_analysis 19F NMR Spectroscopy verification->nmr_analysis structure_dynamics Analyze Structure & Dynamics nmr_analysis->structure_dynamics Toxicity_Pathway SeMet Excess Selenomethionine Metabolism Cellular Metabolism SeMet->Metabolism FourFPhe This compound Inhibition Inhibition of Protein Synthesis FourFPhe->Inhibition can cause ROS Reactive Oxygen Species (ROS) Metabolism->ROS can lead to Stress Oxidative Stress ROS->Stress Apoptosis Apoptosis Stress->Apoptosis Yield Reduced Protein Yield & Cell Viability Apoptosis->Yield Inhibition->Yield

References

Validating the Structural Integrity of Proteins After 4-fluoro-L-phenylalanine Incorporation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of unnatural amino acids (UAAs) into proteins is a powerful tool for probing protein structure, function, and dynamics. 4-fluoro-L-phenylalanine (4-F-Phe), a conservative analog of phenylalanine, is widely used due to the unique spectroscopic properties of the fluorine atom, which serves as a sensitive probe for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] However, the introduction of this fluorinated analog can potentially perturb the delicate three-dimensional structure of a protein, impacting its stability and function.[1] Therefore, rigorous validation of the structural integrity of the modified protein is a critical step.

This guide provides a comparative overview of key experimental techniques to validate the structural integrity of proteins after the incorporation of this compound. We present supporting data from the literature, detailed experimental protocols, and visual workflows to aid researchers in designing and executing their validation studies.

Comparative Analysis of Biophysical Techniques

A multi-pronged approach employing several biophysical techniques is recommended to comprehensively assess the structural consequences of 4-F-Phe incorporation. The choice of methods will depend on the specific protein, the research question, and the available instrumentation.

Technique Parameter Measured Information Gained Sample Requirement Throughput Key Considerations
Circular Dichroism (CD) Spectroscopy Far-UV and Near-UV CD spectraSecondary structure content (α-helix, β-sheet) and tertiary structure packing.[3][4][5]Low (µg to mg)HighProvides global structural information; less sensitive to localized changes.
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF) Melting Temperature (Tm)Global protein stability and ligand binding.[6][7][8][9]Low (µg)HighA rapid and cost-effective method for initial stability screening.[8]
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy ¹⁹F chemical shifts, relaxation rates, NOEsLocal environment and dynamics at the site of incorporation.[10][11][12]High (mg)LowProvides high-resolution information about the local environment of the fluorine probe.[10][12]
X-ray Crystallography High-resolution 3D electron density mapAtomic-level structure of the protein, including the orientation of the 4-F-Phe side chain.[13][14][15][16]High (mg), requires crystalsLowProvides the most detailed structural information but can be challenging to obtain suitable crystals.[15][17]
Mass Spectrometry (MS) Mass-to-charge ratioConfirmation of successful incorporation of 4-F-Phe.[18][19]Low (µg)HighEssential for verifying the fidelity of UAA incorporation.
Experimental Data Summary

The incorporation of 4-F-Phe is often considered to be structurally conservative. However, subtle changes can occur, and their detection is crucial.

Protein System Technique(s) Used Key Findings Reference
Intestinal Fatty Acid Binding Protein (IFABP)¹⁹F NMR4-F-Phe incorporation revealed conformational heterogeneity in the native state.[10]Biochemistry
Superfolder Green Fluorescent Protein (sfGFP)X-ray Crystallography, ESI-Mass SpectrometrySite-specific incorporation of 4-nitro-L-phenylalanine (B556529) (a related UAA) did not significantly alter the protein structure.[13][14]Acta Crystallographica Section D
GB1 protein domain¹⁹F NMR¹⁹F NMR spectra indicated slow exchange on the NMR timescale for one of the two 4-F-Phe residues.[12]ResearchGate
General observationMultipleFluorination can significantly enhance stability to thermal unfolding, chemical denaturation, and proteolytic degradation.[20]Proceedings of the National Academy of Sciences

Detailed Experimental Protocols

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid, non-destructive technique used to assess the secondary and tertiary structure of proteins in solution.[5]

Methodology:

  • Sample Preparation:

    • Prepare protein samples (wild-type and 4-F-Phe incorporated) in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.4). The buffer should be free of components that have high absorbance in the far-UV region.

    • Determine the protein concentration accurately (e.g., by measuring A₂₈₀ or using a BCA assay).

    • For far-UV CD (190-250 nm), use a protein concentration of 0.1-0.2 mg/mL in a 0.1 cm pathlength cuvette.

    • For near-UV CD (250-320 nm), use a protein concentration of 0.5-2 mg/mL in a 1 cm pathlength cuvette.

  • Instrument Settings (Example):

    • Spectropolarimeter: Jasco J-815 or similar.

    • Wavelength range: 190-260 nm (Far-UV) or 250-320 nm (Near-UV).

    • Data pitch: 0.5 nm.

    • Scanning speed: 50 nm/min.

    • Bandwidth: 1 nm.

    • Accumulations: 3-5 scans.

    • Temperature: 25°C.

  • Data Analysis:

    • Subtract the buffer baseline from the protein spectra.

    • Convert the raw data (millidegrees) to mean residue ellipticity ([θ]) using the following formula: [θ] = (mdeg * MRW) / (c * l * 10) where:

      • mdeg is the recorded ellipticity in millidegrees.

      • MRW is the mean residue weight (molecular weight / number of amino acids).

      • c is the protein concentration in mg/mL.

      • l is the pathlength in cm.

    • Compare the spectra of the wild-type and 4-F-Phe incorporated proteins. Overlapping spectra suggest no significant change in the secondary or tertiary structure.

    • Secondary structure content can be estimated using deconvolution software (e.g., K2D2, BeStSel).

Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)

TSA is a high-throughput method to determine the thermal stability of a protein by monitoring its unfolding as a function of temperature.[6][7][8][9] An increase in the melting temperature (Tm) upon ligand binding indicates stabilization.[6][7]

Methodology:

  • Sample Preparation:

    • Prepare a master mix containing the protein (wild-type or 4-F-Phe incorporated) at a final concentration of 2-5 µM in the desired buffer.

    • Add a fluorescent dye (e.g., SYPRO Orange) to the master mix at a final dilution of 1:1000 to 1:5000. This dye fluoresces upon binding to exposed hydrophobic regions of the unfolding protein.[6][8]

    • Aliquot 20-25 µL of the master mix into each well of a 96-well PCR plate.

  • Instrument Settings (Real-Time PCR machine):

    • Set the instrument to detect the fluorescence of the chosen dye (e.g., ROX channel for SYPRO Orange).

    • Program a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/min.

    • Collect fluorescence data at every 0.5°C or 1°C increment.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature. The resulting curve will be sigmoidal.

    • The melting temperature (Tm) is the midpoint of the unfolding transition, which corresponds to the peak of the first derivative of the melting curve.

    • Compare the Tm values of the wild-type and 4-F-Phe incorporated proteins. A significant difference in Tm would indicate an alteration in protein stability.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy

¹⁹F NMR is a powerful technique for probing the local environment of the incorporated 4-F-Phe residue.[10] The ¹⁹F chemical shift is highly sensitive to the local electrostatic environment.

Methodology:

  • Sample Preparation:

    • Express and purify the ¹⁹F-labeled protein. High protein concentrations (0.1-1 mM) are typically required.

    • The protein should be in a suitable NMR buffer (e.g., 20 mM Tris-HCl, 150 mM NaCl, pH 7.5) containing 5-10% D₂O for the field frequency lock.

    • A small amount of a fluorine-containing compound with a known chemical shift (e.g., trifluoroacetic acid) can be added as an internal reference.

  • Instrument Settings (NMR Spectrometer):

    • Equip the spectrometer with a fluorine-observe probe.

    • Acquire a one-dimensional ¹⁹F NMR spectrum.

    • Typical parameters include a spectral width of ~50 ppm, a recycle delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data (FID) with Fourier transformation.

    • Analyze the ¹⁹F chemical shifts. The number of peaks corresponds to the number of 4-F-Phe residues in different chemical environments.

    • Changes in chemical shift between different states of the protein (e.g., apo vs. ligand-bound) can provide information on conformational changes.[10]

    • Linewidths of the ¹⁹F signals can give insights into the dynamics of the region where 4-F-Phe is located.

X-ray Crystallography

X-ray crystallography provides an atomic-resolution three-dimensional structure of the protein, offering the most definitive assessment of structural integrity.[15]

Methodology:

  • Crystallization:

    • The purified protein (wild-type and 4-F-Phe incorporated) needs to be crystallized. This is often the most challenging step.[15][17]

    • Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) using techniques like hanging-drop or sitting-drop vapor diffusion.[17]

  • Data Collection:

    • Once suitable crystals are obtained, they are cryo-cooled and exposed to a high-intensity X-ray beam, typically at a synchrotron source.

    • The diffraction pattern is recorded on a detector.

  • Structure Determination and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and space group.

    • The phases of the structure factors are determined using methods like molecular replacement (if a homologous structure is available) or experimental phasing.

    • An initial electron density map is calculated and a model of the protein is built into the density.

    • The model is refined against the experimental data to improve its agreement with the observed diffraction pattern.

  • Data Analysis:

    • Compare the overall fold and the local environment of the incorporated 4-F-Phe with the wild-type structure.

    • Superimpose the structures and calculate the root-mean-square deviation (RMSD) of the Cα atoms to quantify the overall structural similarity.

    • Analyze the electron density for the 4-F-Phe side chain to confirm its incorporation and determine its conformation.

Mandatory Visualizations

Experimental_Workflow cluster_prep Protein Expression & Purification cluster_validation Structural Validation cluster_comparison Comparative Analysis WT_Protein Wild-Type Protein MS Mass Spectrometry (Confirmation of Incorporation) WT_Protein->MS CD Circular Dichroism (Secondary/Tertiary Structure) WT_Protein->CD TSA Thermal Shift Assay (Stability - Tm) WT_Protein->TSA Xray X-ray Crystallography (Atomic Structure) WT_Protein->Xray FPhe_Protein 4-F-Phe Incorporated Protein FPhe_Protein->MS FPhe_Protein->CD FPhe_Protein->TSA NMR 19F NMR (Local Environment) FPhe_Protein->NMR FPhe_Protein->Xray Analysis Compare WT vs. 4-F-Phe (Structure, Stability, Function) MS->Analysis CD->Analysis TSA->Analysis NMR->Analysis Xray->Analysis

Caption: Experimental workflow for validating protein structural integrity.

Thermal_Shift_Assay_Workflow A Prepare Protein + Dye Mix (WT and 4-F-Phe) B Aliquot into 96-well Plate A->B C Run Temperature Ramp in qPCR Machine (25°C to 95°C) B->C D Monitor Fluorescence C->D E Plot Fluorescence vs. Temperature D->E F Calculate Tm (Melting Temperature) E->F G Compare Tm (WT) vs. Tm (4-F-Phe) F->G

Caption: Workflow for a Thermal Shift Assay (TSA).

CD_Spectroscopy_Workflow A Prepare Protein Samples (WT and 4-F-Phe) B Acquire Far-UV and Near-UV Spectra A->B C Buffer Baseline Correction B->C D Convert to Mean Residue Ellipticity C->D E Overlay and Compare Spectra D->E F Deconvolution for Secondary Structure (Optional) E->F

Caption: Workflow for Circular Dichroism (CD) Spectroscopy.

References

A Comparative Guide to the Enzymatic Activity of Wild-Type vs. 4-Fluoro-L-phenylalanine-Containing Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The site-specific incorporation of non-natural amino acids into proteins is a powerful tool in chemical biology and drug development, offering a means to modulate protein stability, function, and binding affinities. Among the various non-natural amino acids, 4-fluoro-L-phenylalanine (4F-Phe) has garnered significant attention due to its structural similarity to L-phenylalanine, allowing it to be translationally incorporated into proteins with minimal perturbation. This guide provides an objective comparison of the enzymatic activity of wild-type proteins versus their counterparts containing this compound, supported by experimental data and detailed protocols.

Executive Summary

The substitution of L-phenylalanine with this compound can have varied effects on enzyme activity, ranging from negligible changes to significant alterations in catalytic efficiency. The impact of this substitution is highly context-dependent, relying on the specific role of the phenylalanine residue within the enzyme's structure and active site. This guide presents a case study on E. coli transketolase to illustrate these potential effects and provides the necessary experimental framework for researchers to conduct their own comparative studies.

Data Presentation: A Comparative Analysis of Enzyme Kinetics

The introduction of this compound can subtly alter the electronic and steric properties of the amino acid side chain, which in turn can influence substrate binding (K_m) and the catalytic rate (k_cat). Below is a summary of the kinetic parameters for E. coli transketolase (TK) and its variant containing 4F-Phe at a solvent-exposed site.

EnzymeK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
Wild-Type Transketolase 4.2 ± 0.70.13 ± 0.0131
Transketolase with 4F-Phe 4.8 ± 0.90.14 ± 0.0129

Table 1: Comparison of kinetic parameters for wild-type E. coli transketolase and its this compound-containing variant at 21°C. Data indicates that for this particular enzyme and substitution site, the enzymatic activity is not significantly affected under these conditions.[1]

Experimental Protocols

To facilitate the replication and extension of these findings, detailed methodologies for key experiments are provided below.

Site-Directed Mutagenesis and Protein Expression

The incorporation of this compound at a specific site within a protein is typically achieved using an evolved orthogonal aminoacyl-tRNA synthetase/tRNA pair that recognizes a nonsense codon (e.g., the amber stop codon, UAG) introduced at the desired location in the gene of interest.

Materials:

  • Expression plasmid containing the gene of interest with an amber (TAG) stop codon at the desired phenylalanine codon.

  • Plasmid encoding the evolved aminoacyl-tRNA synthetase and its cognate tRNA for this compound.

  • E. coli expression strain (e.g., BL21(DE3)).

  • Luria-Bertani (LB) medium and agar (B569324) plates.

  • Appropriate antibiotics.

  • This compound.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Protocol:

  • Co-transform the E. coli expression strain with the plasmid containing the gene of interest and the plasmid for the synthetase/tRNA pair.

  • Plate the transformed cells on LB agar plates containing the appropriate antibiotics and grow overnight at 37°C.

  • Inoculate a single colony into LB medium with antibiotics and grow overnight at 37°C with shaking.

  • The following day, inoculate a larger culture of minimal medium supplemented with the necessary antibiotics and this compound (final concentration typically 1-2 mM).

  • Grow the culture at 37°C with shaking until the optical density at 600 nm (OD_600) reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

  • Continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 12-16 hours.

  • Harvest the cells by centrifugation and store the cell pellet at -80°C until purification.

Protein Purification

The purification protocol will be specific to the protein of interest. A general workflow for a His-tagged protein is provided below.

Materials:

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Lysozyme, DNase I.

  • Ni-NTA affinity chromatography column.

  • Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl).

Protocol:

  • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarify the lysate by centrifugation.

  • Load the supernatant onto a pre-equilibrated Ni-NTA column.

  • Wash the column with wash buffer to remove unbound proteins.

  • Elute the His-tagged protein with elution buffer.

  • Dialyze the eluted protein against a suitable storage buffer.

  • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay or by measuring absorbance at 280 nm.

Enzyme Kinetics Assay (Example: Transketolase)

The enzymatic activity of transketolase is determined by monitoring the rate of substrate consumption or product formation. A common method is a coupled spectrophotometric assay.

Materials:

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • Substrates: Hydroxypyruvate (HPA) and Glycolaldehyde (GA).

  • Cofactors: Thiamine pyrophosphate (ThDP) and MgCl₂.

  • Coupling enzyme and substrate (e.g., NADH and glycerol-3-phosphate dehydrogenase).

  • Purified wild-type and 4F-Phe-containing transketolase.

Protocol:

  • Prepare a reaction mixture in a cuvette containing assay buffer, cofactors, coupling enzyme, and NADH.

  • Add the transketolase enzyme to the mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the substrates (HPA and GA).

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Repeat the assay with varying concentrations of one substrate while keeping the other constant to determine K_m and V_max.

  • Calculate k_cat from V_max and the enzyme concentration.

Mandatory Visualizations

To aid in the understanding of the experimental process, the following diagrams illustrate the key workflows.

Experimental_Workflow cluster_gene_prep Gene Preparation cluster_expression Protein Expression cluster_analysis Analysis WT_Gene Wild-Type Gene Mutagenesis Site-Directed Mutagenesis (TAG) WT_Gene->Mutagenesis Introduce amber codon Mutant_Gene Mutant Gene (TAG) Mutagenesis->Mutant_Gene Transformation Co-transformation into E. coli Mutant_Gene->Transformation Culture Culture in media with This compound Transformation->Culture Induction Induce with IPTG Culture->Induction Harvest Harvest Cells Induction->Harvest Purification Protein Purification Harvest->Purification Kinetics Enzyme Kinetics Assay Purification->Kinetics Comparison Compare Kinetic Parameters Kinetics->Comparison Signaling_Pathway cluster_input Inputs cluster_enzyme Enzymatic Reaction cluster_output Outputs Substrate Substrate(s) ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex Cofactor Cofactor(s) Cofactor->ES_Complex Enzyme Enzyme (Wild-Type or 4F-Phe Variant) Enzyme->ES_Complex EP_Complex Enzyme-Product Complex ES_Complex->EP_Complex k_cat Product Product(s) EP_Complex->Product Free_Enzyme Free Enzyme EP_Complex->Free_Enzyme Free_Enzyme->Enzyme

References

A critical review of different fluorine-labeled amino acids for protein research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of fluorine-labeled amino acids into proteins has emerged as a transformative tool. The unique nuclear magnetic resonance (NMR) properties of the fluorine-19 (¹⁹F) isotope provide a powerful, non-invasive probe to elucidate protein structure, dynamics, and interactions with unprecedented clarity. This guide offers a critical comparison of different fluorine-labeled amino acids, supported by experimental data, to inform the selection of the most suitable probes for specific research applications.

The utility of ¹⁹F NMR in protein research stems from several key advantages of the fluorine nucleus. It is a spin-1/2 nucleus with 100% natural abundance and boasts the second-highest gyromagnetic ratio after protons, resulting in a strong intrinsic signal-to-noise ratio that is 83% that of ¹H.[1] Critically, fluorine is virtually absent from biological systems, eliminating background signals.[1] Furthermore, the ¹⁹F chemical shift is exceptionally sensitive to the local electrostatic environment, with a chemical shift range exceeding 400 ppm, making it a highly responsive reporter of subtle conformational changes.[1]

This guide will delve into a comparison of commonly used fluorine-labeled amino acids, their impact on protein stability, and detailed protocols for their incorporation.

Comparison of Common Fluorine-Labeled Aromatic Amino Acids

Aromatic amino acids are frequently chosen for fluorine labeling because they are often located in functionally significant regions of proteins, such as active sites and protein-protein interfaces.[1] The introduction of a fluorine atom onto the aromatic ring is generally considered a minimal perturbation to the protein's structure and function. The most commonly utilized fluorinated aromatic amino acids include 3-fluorotyrosine (3FY), 4-fluorophenylalanine (4FF), and 5-fluorotryptophan (B555192) (5FW).

Property3-Fluorotyrosine (3FY)4-Fluorophenylalanine (4FF)5-Fluorotryptophan (5FW)
Typical ¹⁹F Chemical Shift Range in Proteins Wide (e.g., ~12 ppm for seven 3FY residues in Brd4(1))[2][3]Moderate (e.g., ~4.8 ppm in hen egg white lysozyme)Wide (e.g., ~10 ppm for five 5FW residues in galactose-binding protein)[4]
Sensitivity to Local Environment Highly sensitive to changes in the local electrostatic environment and solvent polarity.Sensitive to protein-induced environmental changes.[5]Highly sensitive to local environment and conformational changes.[6]
Structural Perturbation Generally minimal, with modest effects on protein structure and function.[2]Generally considered a conservative substitution with minimal structural impact.Minimal perturbation to protein structure and function has been observed.[7]
Incorporation Efficiency High incorporation efficiency (>90%) has been reported in auxotrophic E. coli strains.[8]Can be efficiently incorporated into proteins in various expression systems.High incorporation efficiency can be achieved in appropriate expression systems.
Key Applications Studying protein-protein interactions, allostery, and ligand binding.[8]Probing protein structure and ligand binding.[5]Monitoring protein folding, aggregation, and ligand binding.[6]

Impact of Fluorination on Protein Stability

The incorporation of fluorinated amino acids can significantly influence protein stability, a factor that can be both a desirable feature and a potential concern. While "lightly" fluorinated aromatic amino acids often have a minimal impact, highly fluorinated aliphatic amino acids can markedly enhance thermal and chemical stability.

Fluorinated Amino AcidProtein SystemEffect on StabilityReference
Hexafluoroleucine (hFLeu)4-helix bundle proteinIncreased stability: ΔΔG of unfolding = +0.3 kcal/mol per hFLeu residue[9]
Trifluorovaline (tFVal)N-terminal domain of L9Increased stability: ΔΔG of unfolding = +0.8 to +1.4 kcal/mol[10]
3-Fluorotyrosine (3FY) & 5-Fluorotryptophan (5FW)Bromodomain Brd4(1)Slightly decreased thermal stability: T_m = 50 °C vs 52 °C for unlabeled[2][3]

Experimental Protocols

The successful application of fluorine-labeled amino acids hinges on their efficient and specific incorporation into the protein of interest. The two most common strategies are biosynthetic incorporation and site-specific incorporation via amber suppression.

Protocol 1: Biosynthetic Incorporation of 5-Fluorotryptophan in E. coli

This method involves the global replacement of a specific natural amino acid with its fluorinated analog during protein expression in an auxotrophic bacterial strain.

Materials:

  • E. coli BL21(DE3) cells

  • Expression plasmid containing the gene of interest

  • Luria-Bertani (LB) medium and agar (B569324) plates with appropriate antibiotics

  • M9 minimal medium

  • 5-Fluorotryptophan (5FW)

  • Complete set of other 19 natural amino acids

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Procedure:

  • Transformation: Transform the expression plasmid into E. coli BL21(DE3) cells and select colonies on LB agar plates containing the appropriate antibiotic.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotic and grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate 1 L of M9 minimal medium supplemented with all 20 natural amino acids and the appropriate antibiotic with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

  • Induction with 5FW: Pellet the cells by centrifugation (5000 x g, 10 min, 4°C). Wash the cell pellet twice with M9 minimal medium lacking tryptophan. Resuspend the cells in 1 L of fresh M9 minimal medium containing all amino acids except tryptophan, and supplement with 5-fluorotryptophan (typically 50-100 mg/L).

  • Protein Expression: Induce protein expression by adding IPTG to a final concentration of 0.4-1 mM. Continue to grow the culture for 3-5 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to improve protein solubility.

  • Harvesting and Purification: Harvest the cells by centrifugation and purify the fluorinated protein using standard chromatography techniques.

Protocol 2: Site-Specific Incorporation of a Fluorinated Amino Acid via Amber Suppression

This powerful technique allows the insertion of a fluorinated amino acid at a specific, predetermined site in the protein sequence by repurposing the amber stop codon (UAG).

Materials:

  • E. coli strain (e.g., BL21(DE3))

  • Expression plasmid with the gene of interest containing an amber (TAG) codon at the desired position.

  • pEVOL plasmid encoding the orthogonal aminoacyl-tRNA synthetase/tRNA pair specific for the desired fluorinated amino acid (e.g., p-acetyl-L-phenylalanine).[11]

  • LB medium and agar plates with appropriate antibiotics (e.g., ampicillin (B1664943) for the expression plasmid and chloramphenicol (B1208) for the pEVOL plasmid).

  • The desired fluorinated amino acid.

  • IPTG and L-arabinose for induction.

Procedure:

  • Co-transformation: Co-transform the E. coli cells with the expression plasmid and the corresponding pEVOL plasmid. Select for colonies on LB agar plates containing both antibiotics.

  • Starter Culture: Inoculate a single colony into 20 mL of LB medium with both antibiotics and grow overnight at 37°C with shaking.

  • Main Culture Growth: Inoculate the starter culture into 1 L of LB medium containing both antibiotics and the fluorinated amino acid (typically 1-2 mM). Grow at 37°C with shaking to an OD₆₀₀ of 0.5-0.6.[12]

  • Induction: Induce the expression of the protein of interest with IPTG (final concentration ~1 mM) and the orthogonal synthetase/tRNA pair with L-arabinose (final concentration ~0.02%).[12]

  • Expression and Harvesting: Shake the culture overnight at 30°C and then harvest the cells by centrifugation.[12]

  • Purification: Purify the protein containing the site-specifically incorporated fluorinated amino acid using standard methods.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate typical experimental workflows employing fluorine-labeled amino acids.

LigandBindingAssay cluster_prep Protein Preparation cluster_nmr ¹⁹F NMR Titration cluster_analysis Data Analysis p1 Express and Purify ¹⁹F-Labeled Protein n1 Acquire ¹⁹F NMR Spectrum of Free Protein p1->n1 n2 Add Aliquots of Ligand n1->n2 n3 Acquire ¹⁹F NMR Spectrum after Each Addition n2->n3 Repeat n4 Monitor Chemical Shift Perturbations n3->n4 a1 Plot Δδ vs. [Ligand] n4->a1 a2 Fit Binding Isotherm a1->a2 a3 Determine Dissociation Constant (Kd) a2->a3

Caption: Workflow for a ¹⁹F NMR ligand binding assay.

EnzymeInhibitionAssay cluster_reagents Reagent Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis r1 Prepare ¹⁹F-Labeled Substrate k2 Initiate Reaction by Adding ¹⁹F-Substrate r1->k2 r2 Prepare Enzyme Solution k1 Incubate Enzyme with Varying [Inhibitor] r2->k1 r3 Prepare Inhibitor Stock Solutions r3->k1 k1->k2 k3 Acquire Time-Resolved ¹⁹F NMR Spectra k2->k3 a1 Monitor Substrate Depletion and Product Formation k3->a1 a2 Calculate Initial Reaction Velocities a1->a2 a3 Plot Velocity vs. [Inhibitor] a2->a3 a4 Determine IC₅₀ and Kᵢ a3->a4

Caption: Workflow for an enzyme inhibition assay using ¹⁹F NMR.

References

Safety Operating Guide

A Guide to the Safe Disposal of 4-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of 4-fluoro-L-phenylalanine, a non-proteinogenic amino acid used in various research applications.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to be familiar with the properties and hazards of this compound.

Key Safety Data:

PropertyValue
Appearance White solid/powder[1][2][3][4]
Molecular Formula C9H10FNO2[1]
Molecular Weight 183.18 g/mol [1][5]
Melting Point 240 - 255 °C[1][4]
Solubility Generally low solubility in water, but soluble in PBS (pH 7.2) at 5 mg/ml[2][6][7]
Stability Stable under normal conditions, may be light sensitive[1][2][7]
Primary Hazards May cause skin, eye, and respiratory tract irritation[3][5]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Eye Protection: Chemical safety goggles or glasses that meet OSHA 29 CFR 1910.133 or European Standard EN166 specifications.[1][3][4]

  • Hand Protection: Wear appropriate chemical-resistant gloves.[1][3]

  • Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1][3]

  • Respiratory Protection: Use in a well-ventilated area. If dust formation is likely, a NIOSH-approved respirator should be used.[3]

Step-by-Step Disposal Protocol

The recommended disposal method for this compound is to use a licensed disposal company.[8] The following steps provide a general workflow for managing this waste stream in a laboratory setting.

1. Waste Collection and Storage:

  • Collect waste this compound, including any contaminated materials (e.g., weigh boats, gloves, paper towels), in a designated and clearly labeled waste container.

  • The container should be suitable for solid waste, sealable, and made of a non-reactive material.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[1]

2. Handling Spills:

  • In the event of a small spill, carefully sweep up the solid material, avoiding the creation of dust, and place it in the designated waste container.[1][3] Some protocols suggest dampening the solid with a solvent like toluene (B28343) to minimize dust before collection.[2]

  • For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) office.

  • Clean the spill area thoroughly after the material has been removed.

3. Arranging for Professional Disposal:

  • Contact your institution's EHS office or a licensed chemical waste disposal company to arrange for the pickup and disposal of the this compound waste.

  • Provide them with the safety data sheet (SDS) and an accurate description of the waste.

  • Do not mix this compound waste with other waste streams unless explicitly approved by the disposal company.

4. Final Disposal:

  • The licensed disposal company will handle the final disposal, which typically involves incineration or another method compliant with local, state, and federal regulations.[9]

  • Ensure that all paperwork and records of the disposal are properly maintained for regulatory compliance.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_start cluster_ppe cluster_collection cluster_spill cluster_storage cluster_disposal cluster_end start Waste this compound Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill collect Collect in a Labeled, Sealable Waste Container ppe->collect storage Store Waste Container in a Cool, Dry, Ventilated Area collect->storage small_spill Small Spill: Sweep Up, Avoid Dust, Place in Waste Container spill->small_spill Small large_spill Large Spill: Evacuate & Contact EHS spill->large_spill Large small_spill->collect contact_ehs Contact EHS or Licensed Waste Disposal Company large_spill->contact_ehs storage->contact_ehs documentation Complete Waste Manifest & Documentation contact_ehs->documentation pickup Waste Picked Up by Licensed Contractor documentation->pickup end_point Proper Disposal Complete pickup->end_point

Disposal workflow for this compound.

References

Personal protective equipment for handling 4-fluoro-L-phenylalanine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 4-fluoro-L-phenylalanine. The following procedural steps and data are designed to ensure safe operational handling and disposal of this compound.

Personal Protective Equipment (PPE) and Engineering Controls

When handling this compound, which is a white to off-white powder, appropriate personal protective equipment and engineering controls are essential to minimize exposure.[1][2][3] Facilities should be equipped with an eyewash station and a safety shower.[4]

Recommended Personal Protective Equipment:

PPE CategoryItemSpecification
Eye/Face Protection Safety Glasses with side shields or GogglesMust comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[5]
Skin Protection Chemical-resistant GlovesWear appropriate protective gloves to prevent skin exposure.[5]
Protective ClothingWear appropriate protective clothing to prevent skin exposure.[5] A lab coat is recommended.
Respiratory Protection NIOSH-approved RespiratorA NIOSH-approved half-face respirator with an organic vapor/acid gas cartridge and a dust/mist filter is recommended where the neat chemical is weighed and diluted.[6] Use in a well-ventilated area.[1]

Operational Handling Protocol

1. Preparation and Weighing:

  • Before handling, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1]

  • Don all required PPE as specified in the table above.

  • Minimize the generation of dust during handling.[4]

  • When weighing the compound, do so in an enclosure or on a balance with a draft shield to contain any airborne particles.

2. Dissolving and Use in Experiments:

  • This compound is soluble in water.[7]

  • When dissolving, add the powder slowly to the solvent to avoid splashing.

  • Handle all solutions containing the compound with the same level of precaution as the solid form.

  • Avoid contact with skin, eyes, and clothing.[5] Do not ingest or inhale.[5]

3. Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[4][5]

  • Keep away from incompatible materials such as strong oxidizing agents.[5]

Spill and Emergency Procedures

Minor Spills:

  • Ensure the area is well-ventilated.

  • Wearing appropriate PPE, gently sweep up the spilled solid, avoiding dust formation.[4][5]

  • For liquid spills, dampen the solid material with a suitable solvent like toluene, then transfer the dampened material to a suitable container.[8]

  • Use absorbent paper dampened with the solvent to pick up any remaining material.[8]

  • Place all contaminated materials into a sealed, labeled container for disposal.

  • Wash the spill area with a soap and water solution.[8]

Emergency First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • Skin Contact: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

  • Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[2]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water. Get medical aid.

Disposal Plan

All waste must be handled in accordance with local, state, and federal regulations.[1]

Step-by-Step Disposal Guidance:

  • Collect Waste: Place all waste materials, including unused compounds, contaminated PPE, and spill cleanup materials, into a clearly labeled, sealed, and appropriate hazardous waste container.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the hazardous waste container in a designated, secure area, away from incompatible materials, until it is collected for disposal.

  • Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste. Do not discharge into sewers or waterways.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[4][5]

Experimental Workflow Diagram

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal cluster_spill Spill Response A Don PPE: - Safety Goggles - Lab Coat - Gloves - Respirator B Work in a Ventilated Area (e.g., Fume Hood) A->B C Weighing: Minimize Dust Generation B->C D Experimental Use: - Dissolving - Reaction C->D E Decontaminate Glassware and Work Surfaces D->E S1 Evacuate and Ventilate Area D->S1 If Spill Occurs F Collect Waste: - Unused Chemical - Contaminated PPE - Spill Debris E->F G Label and Store Hazardous Waste F->G H Dispose via Licensed Waste Management G->H S2 Don Appropriate PPE S1->S2 S3 Contain and Clean Up Spill S2->S3 S4 Collect Spill Waste for Disposal S3->S4 S4->G

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-fluoro-L-phenylalanine
Reactant of Route 2
4-fluoro-L-phenylalanine

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。